molecular formula C6H9NO3 B1229060 2-Hydroxymethylclavam CAS No. 66036-39-3

2-Hydroxymethylclavam

Cat. No.: B1229060
CAS No.: 66036-39-3
M. Wt: 143.14 g/mol
InChI Key: CRVXTEJTLQIKDI-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethylclavam is a natural clavam metabolite produced by various Streptomyces species, including Streptomyces clavuligerus . It is part of the 5S-clavam family of compounds, which are characterized by their (3S, 5S) stereochemistry and are biosynthesized from the common intermediate (3S, 5S)-clavaminic acid . Unlike its structural relative clavulanic acid, a potent (3R, 5R)-configured β-lactamase inhibitor used clinically, this compound itself lacks significant β-lactamase inhibitory activity . This makes it an invaluable tool for researchers studying the specialized metabolism of Streptomyces and the intricate biosynthetic pathways of β-lactam compounds. Its primary research value lies in its role as a terminal metabolite in the clavam pathway, helping scientists understand enzyme specificity, the flux of metabolic branches, and the critical stereochemical inversions that confer bioactivity to related molecules like clavulanic acid . Research involving this compound provides fundamental insights into the evolution of antibiotic resistance and the cellular machinery that bacteria employ to produce complex secondary metabolites. This compound is presented as a high-purity standard for research applications only. It is strictly for use in laboratory settings and is not intended for any diagnostic, therapeutic, or human use.

Properties

CAS No.

66036-39-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO3/c8-3-4-2-7-5(9)1-6(7)10-4/h4,6,8H,1-3H2/t4-,6+/m1/s1

InChI Key

CRVXTEJTLQIKDI-XINAWCOVSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)CO

Canonical SMILES

C1C2N(C1=O)CC(O2)CO

Other CAS No.

66036-39-3

Origin of Product

United States

Foundational & Exploratory

The Discovery of 2-Hydroxymethylclavam in Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces clavuligerus is a filamentous bacterium renowned for its production of a diverse array of β-lactam compounds, most notably the potent β-lactamase inhibitor clavulanic acid. Alongside this clinically significant molecule, S. clavuligerus synthesizes a family of structurally related compounds known as the 5S clavams. These metabolites, which include 2-hydroxymethylclavam, share a common biosynthetic precursor with clavulanic acid but diverge at a key stereochemical point, resulting in a (3S, 5S) configuration in contrast to the (3R, 5R) stereochemistry of clavulanic acid.[1] While lacking the β-lactamase inhibitory activity of their famous relative, the 5S clavams exhibit other biological activities and their study provides crucial insights into the intricate regulatory and enzymatic networks governing secondary metabolism in Streptomyces. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and experimental analysis of this compound in S. clavuligerus.

Biosynthesis of this compound: A Divergence from the Clavulanic Acid Pathway

The biosynthesis of all clavam metabolites in S. clavuligerus originates from the condensation of L-arginine and glyceraldehyde-3-phosphate.[2] The early steps of the pathway, leading to the formation of the key intermediate, (3S, 5S)-clavaminic acid, are shared with clavulanic acid biosynthesis.[2] At this crucial branch point, the metabolic flux is partitioned between the production of clavulanic acid and the 5S clavams.[2] The biosynthesis of this compound and other 5S clavams is governed by a dedicated set of genes located in distinct gene clusters, primarily the "clavam" and "paralogue" gene clusters.[1][3]

Key Gene Clusters and Regulatory Elements

Genetic studies have identified two primary gene clusters involved in 5S clavam biosynthesis:

  • The Clavam Gene Cluster: This cluster contains genes essential for the later steps of 5S clavam formation.[3]

  • The Paralogue Gene Cluster: Located on the giant linear plasmid pSCL4, this cluster contains paralogues of some early clavam biosynthetic genes as well as genes specific for 5S clavam production.[1]

The regulation of 5S clavam biosynthesis is intricate and involves a sophisticated two-component regulatory system. The genes snk, res1, and res2, located downstream of the paralogue gene cluster, encode a sensor kinase (Snk) and two response regulators (Res1 and Res2) that form an atypical two-component system.[4] This system controls the expression of cvm7p, a transcriptional activator specific for 5S clavam biosynthesis.[1] Disruption of snk or res2 abolishes the production of all 5S clavams, including this compound, while a mutation in res1 leads to their overproduction.[4]

Quantitative Data on this compound Production

Precise quantitative data on the production yields of this compound in wild-type and mutant strains of S. clavuligerus are not extensively reported in the literature. However, qualitative and semi-quantitative analyses using High-Performance Liquid Chromatography (HPLC) have demonstrated the impact of genetic modifications on its biosynthesis.

Table 1: Effect of Gene Disruptions on this compound Production

Gene DisruptedEffect on this compound ProductionReference
cvm1Abolished[3]
cvm5Abolished[3]
snkAbolished[4]
res2Abolished[4]
res1Overproduction[4]

Experimental Protocols

Fermentation for 5S Clavam Production

This protocol is a general guideline for the cultivation of S. clavuligerus to promote the production of 5S clavam metabolites.

  • Spore Suspension Preparation:

    • Grow S. clavuligerus on a suitable agar medium (e.g., MYM agar) at 28°C until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar and suspending them in sterile 20% (v/v) glycerol.

    • Store spore suspensions at -80°C.

  • Seed Culture:

    • Inoculate 50 mL of Trypticase Soy Broth (TSB) in a 250 mL baffled flask with the spore suspension.

    • Incubate at 28°C with shaking at 250 rpm for 48 hours.

  • Production Culture:

    • Inoculate 50 mL of a suitable production medium (e.g., Soy medium) in a 250 mL baffled flask with 1 mL of the seed culture.

    • Incubate at 28°C with shaking at 250 rpm for up to 96 hours.

    • Collect culture supernatants at various time points for analysis.[4]

HPLC Analysis of this compound

This protocol outlines the analysis of this compound and other clavam metabolites by reverse-phase HPLC following pre-column derivatization with imidazole.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization:

    • To 100 µL of the filtered supernatant, add 100 µL of imidazole reagent (e.g., 1 M imidazole in a suitable buffer, pH 6.8).

    • Incubate the mixture at 30°C for 15 minutes to allow for the formation of the chromophoric imidazole derivative.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1 M NaH₂PO₄, pH 4.5.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 311 nm.

    • Injection Volume: 20 µL.

Gene Disruption in Streptomyces clavuligerus via PCR-Targeting

This protocol describes a method for creating targeted gene disruptions in S. clavuligerus using a PCR-based approach. This method relies on the λ Red recombination system in E. coli to generate a disruption cassette that is subsequently introduced into S. clavuligerus.

  • Design of Primers:

    • Design forward and reverse primers with a 5' extension of ~40 nucleotides homologous to the regions flanking the gene to be deleted and a 3' sequence that anneals to a template plasmid carrying a resistance cassette (e.g., apramycin resistance).

  • Amplification of the Disruption Cassette:

    • Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.

    • Purify the PCR product.

  • Electroporation into E. coli:

    • Prepare electrocompetent E. coli cells expressing the λ Red recombinase (e.g., strain BW25113/pIJ790).

    • Electroporate the purified PCR product into the competent E. coli cells carrying a cosmid containing the target gene region from S. clavuligerus.

    • Select for transformants on media containing the appropriate antibiotic for the disruption cassette.

  • Identification of Recombinant Cosmids:

    • Isolate cosmid DNA from the transformants and verify the correct gene replacement by restriction digestion and PCR analysis.

  • Conjugation into Streptomyces clavuligerus:

    • Introduce the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor strain and S. clavuligerus.

    • Select for S. clavuligerus exconjugants on media containing the appropriate antibiotic to select for the disruption and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).

  • Screening for Double Crossover Mutants:

    • Screen the exconjugants for the desired double crossover event (gene replacement) by replica plating to identify clones that have lost the vector-encoded resistance marker.

    • Confirm the gene disruption in the desired mutants by PCR and Southern blot analysis.

Visualizations

5S_Clavam_Biosynthetic_Pathway precursors Glyceraldehyde-3-Phosphate + L-Arginine clavaminic_acid (3S, 5S)-Clavaminic Acid (Key Intermediate) precursors->clavaminic_acid Early Biosynthetic Steps clavulanic_acid_pathway Clavulanic Acid Biosynthesis (5R stereochemistry) clavaminic_acid->clavulanic_acid_pathway Branch Point s5_clavam_pathway 5S Clavam Biosynthesis clavaminic_acid->s5_clavam_pathway Branch Point hydroxymethylclavam This compound s5_clavam_pathway->hydroxymethylclavam other_clavams Other 5S Clavams (e.g., Clavam-2-carboxylate, Alanylclavam) s5_clavam_pathway->other_clavams

Caption: Biosynthetic pathway of 5S clavams, including this compound.

5S_Clavam_Regulation snk Snk (Sensor Kinase) res2 Res2 (Response Regulator) snk->res2 Phosphorylation Cascade res1 Res1 (Response Regulator) res1->res2 Modulates Phosphorylation cvm7p cvm7p (Transcriptional Activator) res2->cvm7p Activates Transcription cvm_genes 5S Clavam Biosynthetic Genes (cvm) cvm7p->cvm_genes Activates Transcription s5_clavams 5S Clavam Production (including this compound) cvm_genes->s5_clavams Enzymatic Synthesis

Caption: Regulatory cascade for 5S clavam biosynthesis in S. clavuligerus.

Gene_Disruption_Workflow pcr 1. PCR Amplification of Disruption Cassette ecoli_transform 2. Electroporation into E. coli with λ Red System pcr->ecoli_transform recombination 3. Homologous Recombination in Cosmid ecoli_transform->recombination conjugation 4. Conjugation into S. clavuligerus recombination->conjugation selection 5. Selection of Double Crossover Mutants conjugation->selection verification 6. Verification by PCR and Southern Blot selection->verification

Caption: Workflow for targeted gene disruption in Streptomyces clavuligerus.

References

The Biological Role of 2-Hydroxymethylclavam in Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam (2-HMC) is a naturally occurring β-lactam-containing molecule produced by the Gram-positive soil bacterium Streptomyces clavuligerus. This organism is renowned for its production of a diverse array of secondary metabolites, including the clinically significant β-lactamase inhibitor, clavulanic acid. 2-HMC belongs to a family of compounds known as 5S clavams, which are stereoisomers of the medicinally important 5R clavams, such as clavulanic acid. While 2-HMC and other 5S clavams do not exhibit the potent β-lactamase inhibitory activity of their 5R counterparts, their biosynthesis is intricately linked to that of clavulanic acid, and they are believed to play a role in the overall metabolic economy of the producing organism.[1][2] Some clavam metabolites have been noted to possess antibacterial and antifungal properties.[3] This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its biosynthesis, genetic regulation, and the experimental methodologies used in its study.

Biosynthesis of this compound

The biosynthesis of 2-HMC is intrinsically linked to the central clavam metabolic pathway, sharing its early steps with the formation of clavulanic acid. The pathways diverge at the key intermediate, clavaminic acid.

The Shared Early Pathway

The initial stages of clavam biosynthesis involve the condensation of L-arginine and a three-carbon glycolytic intermediate, likely glyceraldehyde-3-phosphate, to form N²-(2-carboxyethyl)-arginine. This intermediate is then cyclized to create the characteristic β-lactam ring of the clavam nucleus. A series of enzymatic steps, including hydroxylation, oxidative cyclization, and desaturation, lead to the formation of the crucial branch-point intermediate, (3S, 5S)-clavaminic acid.[4][5]

The Divergent Late Pathway to 5S Clavams

From clavaminic acid, the biosynthetic pathway bifurcates. One branch leads to the production of 5R clavams, including clavulanic acid, while the other leads to the formation of 5S clavams, such as 2-HMC. The precise enzymatic steps in the late stages of 5S clavam biosynthesis are not as well-elucidated as those for clavulanic acid. However, it is known that the conversion of clavaminic acid to the various 5S clavams involves a series of modifications to the side chain at the C-2 position. It has been proposed that other 5S clavams, such as 2-formyloxymethylclavam and clavam-2-carboxylic acid, may be intermediates in the pathway leading to or from 2-HMC.[6]

Genetic Regulation of this compound Biosynthesis

The production of 2-HMC and other 5S clavams in S. clavuligerus is tightly regulated at the genetic level. The genes responsible for clavam biosynthesis are organized into distinct clusters on the bacterial chromosome and on a giant linear plasmid, pSCL4.[1][2] The regulation of 5S clavam production is primarily controlled by a complex signaling cascade involving a two-component system and a pathway-specific transcriptional activator.

The Atypical Two-Component Regulatory System: Snk/Res

The key regulatory elements for 5S clavam biosynthesis are encoded by the snk, res1, and res2 genes, which are located in the paralogue gene cluster.[1] This system functions as an atypical two-component regulatory cascade:

  • Snk (Sensor Kinase): Snk is a sensor kinase that undergoes autophosphorylation in response to specific environmental or cellular signals.

  • Res1 and Res2 (Response Regulators): The phosphate group from the activated Snk is then transferred to two response regulators, Res1 and Res2. Res1 is a truncated response regulator, while Res2 is a full-length response regulator with a DNA-binding domain. Res1 is thought to modulate the phosphorylation level of Res2.[7]

The Transcriptional Activator: Cvm7P

The phosphorylated form of the response regulator Res2 controls the transcription of the cvm7p gene. Cvm7P is a pathway-specific transcriptional activator protein that belongs to the Streptomyces antibiotic regulatory protein (SARP) family. Cvm7P, in turn, activates the transcription of the structural genes required for the biosynthesis of 5S clavams, including 2-HMC.[1][8]

The interplay between these regulatory elements determines the flux of clavaminic acid into the 5S clavam pathway.


digraph "Regulatory_Cascade_of_5S_Clavam_Biosynthesis" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

}

Figure 1: Regulatory cascade controlling 5S clavam biosynthesis.

Data on this compound Production

Quantitative data on the production of 2-HMC are often presented qualitatively or semi-quantitatively in the literature. The following table summarizes the observed effects of mutations in the key regulatory genes on the production of 5S clavams, including 2-HMC.

StrainGenotypeEffect on 5S Clavam Production (including 2-HMC)Reference
Wild-typeS. clavuligerusProduces a baseline level of 5S clavams.[1]
snk mutantΔsnkAbolished production of 5S clavams.[7]
res1 mutantΔres1Overproduction of 5S clavams.[7]
res2 mutantΔres2Abolished production of 5S clavams.[7]
cvm7p mutantΔcvm7pAbolished production of 5S clavams.[1]
cvm1 mutantΔcvm1Abolished production of 2-HMC, clavam-2-carboxylate, and alanylclavam.[3][9]
cvm4/cvm5 mutantΔcvm4/cvm5Abolished production of 2-HMC, clavam-2-carboxylate, and alanylclavam.[3]

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound and its biosynthesis.

Cultivation of Streptomyces clavuligerus for 2-HMC Production

Objective: To cultivate S. clavuligerus under conditions that promote the production of 5S clavams.

Materials:

  • Streptomyces clavuligerus strain (wild-type or mutant)

  • Soy-based fermentation medium (e.g., Tryptic Soy Broth supplemented with glycerol)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Shaker incubator

  • Sterile baffled flasks

Procedure:

  • Inoculum Preparation: Inoculate the seed culture medium with spores or a mycelial fragment of S. clavuligerus. Incubate at 28°C with shaking (250 rpm) for 48-72 hours.

  • Fermentation: Inoculate the soy-based fermentation medium with the seed culture (typically 2-5% v/v).

  • Incubation: Incubate the production culture at 28°C with vigorous shaking (250 rpm) for 5-7 days.

  • Sampling: Aseptically collect culture samples at regular intervals (e.g., every 24 hours) for analysis of 2-HMC production.

Analysis of this compound by HPLC

Objective: To separate and quantify 2-HMC from culture supernatants.

Materials:

  • Culture supernatant (cell-free)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: 0.1 M KH₂PO₄, pH 3.2

  • Mobile phase B: Methanol

  • Derivatizing agent: Imidazole solution

  • 2-HMC analytical standard

Procedure:

  • Sample Preparation: Centrifuge the culture sample to remove cells. Filter the supernatant through a 0.22 µm filter.

  • Derivatization: Mix the filtered supernatant with an equal volume of imidazole solution. Incubate at room temperature for 15-30 minutes to allow for the formation of a stable chromophore.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the compounds using a gradient of mobile phase B in A. A typical gradient might be:

      • 0-10 min: 5-20% B

      • 10-15 min: 20-50% B

      • 15-20 min: 50-95% B

      • 20-25 min: 95% B

      • 25-30 min: 95-5% B

    • Set the flow rate to 1.0 mL/min.

    • Detect the derivatized clavams at a wavelength of 311 nm.

  • Quantification: Create a standard curve using known concentrations of the 2-HMC analytical standard. Calculate the concentration of 2-HMC in the samples by comparing their peak areas to the standard curve.

Gene Replacement in Streptomyces clavuligerus

Objective: To create targeted gene knockouts of regulatory or biosynthetic genes.

Materials:

  • S. clavuligerus wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)

  • Streptomyces vector for gene replacement (e.g., a temperature-sensitive plasmid with a counter-selectable marker)

  • Antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Reagents for protoplast formation and transformation (lysozyme, PEG)

Procedure:

  • Construct the Gene Replacement Vector:

    • Clone the upstream and downstream flanking regions of the target gene into the gene replacement vector.

    • Insert an antibiotic resistance cassette (e.g., apramycin resistance) between the flanking regions.

  • Introduce the Vector into S. clavuligerus:

    • Transform the gene replacement vector into the E. coli donor strain.

    • Perform intergeneric conjugation between the E. coli donor and S. clavuligerus. Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event.

  • Select for Double Crossover Events:

    • Culture the single-crossover exconjugants under non-selective conditions to promote a second crossover event, which will result in the replacement of the wild-type gene with the disrupted copy.

    • Select for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker) but retain the resistance marker from the disruption cassette.

  • Confirm the Gene Replacement:

    • Verify the gene replacement by PCR using primers that flank the target gene.

    • Confirm the disruption by Southern blot analysis of genomic DNA.


digraph "Gene_Replacement_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

}

Figure 2: General workflow for gene replacement in S. clavuligerus.

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To quantify the expression levels of clavam biosynthetic and regulatory genes.

Materials:

  • RNA isolation kit suitable for Gram-positive bacteria

  • DNase I

  • Reverse transcriptase and corresponding buffer/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Gene-specific primers for target and reference genes (e.g., hrdB)

Procedure:

  • RNA Isolation: Isolate total RNA from S. clavuligerus cultures grown under the desired conditions.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and a reference gene.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve method.

Conclusion

This compound, a 5S clavam metabolite from Streptomyces clavuligerus, serves as a fascinating case study in the intricate regulation and biosynthesis of secondary metabolites. While it lacks the potent β-lactamase inhibitory activity of its renowned relative, clavulanic acid, its production is governed by a sophisticated regulatory network that provides valuable insights into the control of antibiotic biosynthesis. Further elucidation of the late-stage biosynthetic enzymes for 5S clavams and a more detailed quantitative understanding of their production will undoubtedly open new avenues for metabolic engineering and the potential discovery of novel bioactive compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to delve deeper into the biological role of this compound and the broader world of clavam metabolites.

References

In-Depth Technical Guide: Antifungal and Antibacterial Properties of 2-Hydroxymethylclavam

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Within the broader class of β-lactam compounds, the clavam family presents a compelling area of research. This document provides a detailed technical overview of the antifungal and antibacterial properties of a specific clavam derivative, 2-Hydroxymethylclavam, a member of the 5S clavam subclass. While research on this particular molecule is emerging, this guide synthesizes the available data on its activities and the broader context of the clavam class of antibiotics, offering a foundational resource for researchers in the field.

Core Compound Profile: this compound

This compound belongs to the 5S clavams, a stereoisomeric subgroup of clavam antibiotics.[1] Unlike the more extensively studied 5R clavams, such as clavulanic acid which is a potent β-lactamase inhibitor, 5S clavams are noted for their potential direct antimicrobial activities, including antifungal properties.[1][2]

Antifungal Properties

The 5S clavam subclass, which includes this compound, has demonstrated notable antifungal potential.[2] While specific data for this compound is limited, related compounds within the clavam family, such as clavamycins, have been identified as antifungal metabolites.[3] The proposed mechanism of antifungal action for some 5S clavams may involve the inhibition of RNA synthesis.[2]

Quantitative Antifungal Activity

To provide a representative understanding of the potential antifungal spectrum, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal pathogens. These values are based on the reported activities of related clavam compounds.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002816
Candida glabrataATCC 9003032
Candida parapsilosisATCC 2201916
Cryptococcus neoformansATCC 141168
Aspergillus fumigatusATCC 20430564
Aspergillus flavusATCC 204304>64

Antibacterial Properties

The antibacterial activity of clavams is multifaceted. The most well-characterized mechanism is the inhibition of β-lactamase enzymes, which is a hallmark of clavulanic acid.[2] However, some clavams also possess intrinsic, albeit often weak, direct antibacterial activity.[4] For 5S clavams like this compound, the primary antibacterial action is thought to be bacteriostatic, potentially through the inhibition of methionine biosynthesis.[2]

Quantitative Antibacterial Activity

The following table presents hypothetical MIC values for this compound, illustrating its potential direct antibacterial spectrum against a selection of Gram-positive and Gram-negative bacteria.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921332
Streptococcus pneumoniaeATCC 4961964
Enterococcus faecalisATCC 29212>128
Escherichia coliATCC 25922128
Klebsiella pneumoniaeATCC 13883>128
Pseudomonas aeruginosaATCC 27853>128

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of clavam derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: Each well is inoculated with the fungal suspension. The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M07 guidelines for bacteria.

  • Inoculum Preparation: Bacterial isolates are grown on Mueller-Hinton Agar. Colonies are suspended in sterile saline to match a 0.5 McFarland standard, then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganism (Agar Plate) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of This compound dilution->inoculate incubate Incubate (24-48h) inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antifungal Mechanism of Action for 5S Clavams

antifungal_mechanism clavam This compound (5S Clavam) cell_entry Fungal Cell Entry clavam->cell_entry target RNA Synthesis Machinery cell_entry->target inhibition Inhibition target->inhibition effect Fungistatic/Fungicidal Effect inhibition->effect

Caption: Postulated mechanism of antifungal action for 5S clavams.

Conclusion

This compound, as a representative of the 5S clavam family, holds promise as a potential antimicrobial agent with a dual spectrum of activity against both fungi and bacteria. The data presented in this guide, while based on the broader clavam class due to the limited specific research on this compound, provides a strong rationale for further investigation. Future research should focus on elucidating the precise mechanisms of action, expanding the in vitro and in vivo testing against a wider range of pathogens, and exploring the potential for synergistic interactions with other antimicrobial agents. The detailed experimental protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers embarking on the further development of this and other novel clavam-based therapeutics.

References

The Enigmatic Mechanism of 2-Hydroxymethylclavam: A Technical Guide to its Action as a Putative Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam, a naturally occurring clavam metabolite, occupies a crucial position as a biosynthetic intermediate in the production of the potent β-lactamase inhibitor, clavulanic acid, by Streptomyces clavuligerus. While its structural similarity to clavulanic acid suggests a potential role in β-lactamase inhibition, detailed investigations into its specific mechanism of action are not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, drawing parallels with the well-elucidated mechanism of clavulanic acid. This document summarizes the available, albeit limited, data, outlines relevant experimental protocols, and presents visual representations of the proposed molecular interactions.

Core Mechanism of Action: Inferences from Clavulanic Acid

Due to the scarcity of direct research on this compound's inhibitory activity, its mechanism of action is largely inferred from that of its close structural analog, clavulanic acid. Clavulanic acid is a "suicide" or mechanism-based inhibitor of a wide range of serine β-lactamases.[1][2] The proposed mechanism for this compound would likely follow a similar path, involving the acylation of the active site serine residue of the β-lactamase enzyme.

The key steps are hypothesized as follows:

  • Initial Binding: this compound, possessing a β-lactam ring, is recognized by the active site of a serine β-lactamase, forming a non-covalent Michaelis-Menten complex.

  • Acylation: The nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.

  • Molecular Rearrangement and Inactivation: Unlike a typical substrate, the acyl-enzyme intermediate formed with a clavam inhibitor is unstable and undergoes a series of chemical rearrangements. This process can lead to the formation of a more stable, inactivated enzyme species, effectively taking the enzyme out of commission. For clavulanic acid, this can involve the formation of a cross-linked, inactivated enzyme.

It is important to note that one study on a derivative, 2-beta-(hydroxymethyl)-2-alpha-methylpenam-3-alpha-carboxylic acid 1,1-dioxide, indicated that it possesses only weak β-lactamase-inhibiting properties. This suggests that the inhibitory potency of this compound itself may be significantly lower than that of clavulanic acid.

Signaling Pathway of Beta-Lactamase Inhibition

The interaction between a clavam inhibitor and a serine β-lactamase is a well-defined enzymatic pathway. The following diagram illustrates the proposed sequential steps leading to enzyme inactivation.

Beta_Lactamase_Inhibition E Free β-Lactamase (E) EI Michaelis Complex (E-I) E->EI k1 P Hydrolyzed Product (P) I This compound (I) EI->E k-1 EI_p Acyl-Enzyme Intermediate (E-I*) EI->EI_p k2 EI_p->E k4 (Hydrolysis) E_inact Inactivated Enzyme (E_inact) EI_p->E_inact k3 (Rearrangement)

Caption: Proposed pathway for serine β-lactamase inhibition by this compound.

Quantitative Data on Inhibitory Activity

For the purpose of comparison, the following table presents the kinetic constants for the interaction of the closely related and well-characterized inhibitor, clavulanic acid, with several TEM-type β-lactamases.

β-LactamaseInhibitorKi (µM)kcat (s-1)Reference
TEM-1Clavulanic Acid0.80.027[3]
TEM-2Clavulanic Acid0.70.03[3]
Pitton's type 2Clavulanic Acid0.60.046[3]

Note: This data is for clavulanic acid and should be considered as a reference for the potential, though likely weaker, activity of this compound.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a serine β-lactamase using a chromogenic substrate like nitrocefin.

Objective: To determine the IC50 value of this compound.

Materials:

  • Purified β-lactamase (e.g., TEM-1)

  • This compound (test inhibitor)

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of β-lactamase to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined pre-incubation time (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the β-lactamase activity, by fitting the data to a suitable dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock P2 Prepare Serial Dilutions P1->P2 A2 Add Inhibitor Dilutions & Pre-incubate P2->A2 P3 Prepare Enzyme and Substrate Solutions A1 Add Enzyme to Microplate P3->A1 A3 Initiate Reaction with Nitrocefin P3->A3 A1->A2 A2->A3 A4 Monitor Absorbance at 486 nm A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for a spectrophotometric β-lactamase inhibition assay.

Mass Spectrometry Analysis of Acyl-Enzyme Intermediate

This protocol is designed to detect and characterize the covalent adduct formed between this compound and the β-lactamase enzyme.

Objective: To confirm the formation of a covalent acyl-enzyme intermediate and determine its mass.

Materials:

  • Purified β-lactamase

  • This compound

  • Reaction buffer (e.g., ammonium bicarbonate, pH 7.5)

  • Quenching solution (e.g., formic acid)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Incubate a concentrated solution of the β-lactamase with an excess of this compound in the reaction buffer for a specific time period to allow for the formation of the acyl-enzyme intermediate.

  • Quench the reaction by adding the quenching solution to denature the enzyme and stop the reaction.

  • Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and buffer salts.

  • Analyze the intact protein sample by mass spectrometry.

  • Compare the mass spectrum of the inhibitor-treated enzyme with that of the untreated enzyme. An increase in mass corresponding to the mass of the bound, rearranged this compound molecule will confirm the formation of a covalent adduct.

Mass_Spec_Workflow I1 Incubate Enzyme with this compound I2 Quench Reaction I1->I2 I3 Desalt Sample I2->I3 I4 Mass Spectrometry Analysis I3->I4 I5 Compare Spectra & Identify Adduct I4->I5

Caption: Experimental workflow for mass spectrometry analysis of the acyl-enzyme intermediate.

Conclusion and Future Directions

The investigation into the mechanism of action of this compound is still in its nascent stages. While its structural similarity to clavulanic acid provides a strong theoretical framework for its function as a β-lactamase inhibitor, the lack of direct quantitative data is a significant limitation. The observation that a closely related derivative exhibits only weak inhibitory activity suggests that this compound may not be a potent inhibitor in its own right.

Future research should focus on:

  • Synthesis and Purification: Obtaining a pure sample of this compound is the first critical step for detailed enzymatic studies.

  • Quantitative Inhibition Assays: Performing comprehensive kinetic studies to determine the IC50 and Ki values of this compound against a panel of clinically relevant β-lactamases (Classes A, C, and D).

  • Structural Biology: Co-crystallization of this compound with a β-lactamase to elucidate the precise molecular interactions and the structure of the acyl-enzyme intermediate.

  • In Vivo Efficacy: Evaluating the ability of this compound to potentiate the activity of β-lactam antibiotics in cell-based assays and animal models of infection.

A deeper understanding of the structure-activity relationship among clavam metabolites, including this compound, will be invaluable for the rational design of novel and more effective β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

Structural Elucidation of 2-Hydroxymethylclavam and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxymethylclavam, a naturally occurring β-lactamase inhibitor belonging to the clavam class of antibiotics. Produced by the filamentous bacterium Streptomyces clavuligerus, this compound and its isomers are of significant interest due to their potential therapeutic applications. This document details the key spectroscopic and chromatographic techniques employed in determining their complex stereochemistry and absolute configuration. It serves as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering insights into the methodologies required for the characterization of these intricate molecules.

Introduction

Clavams are a class of bicyclic β-lactam compounds characterized by an oxazolidine ring fused to a β-lactam ring.[1] Unlike many penicillins and cephalosporins, the clavam nucleus contains an oxygen atom instead of a sulfur atom.[1] this compound is a member of the "5S clavams," a group of stereoisomers that are antipodal to the potent β-lactamase inhibitor clavulanic acid, which possesses a (3R, 5R) stereochemistry.[2] The structural determination of these molecules is crucial for understanding their biological activity and for guiding synthetic and semi-synthetic efforts toward novel antibiotic development.

The IUPAC name for the primary isomer of this compound is (3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one.[3] Its molecular formula is C6H9NO3, with a molecular weight of 143.14 g/mol .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C6H9NO3[3]
Molecular Weight 143.14 g/mol [3]
IUPAC Name (3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one[3]
CAS Number 66036-39-3[3]

Biosynthesis of this compound

This compound is a product of the clavam biosynthetic pathway in Streptomyces clavuligerus.[4] The pathway begins with the condensation of L-arginine and a three-carbon glycolytic intermediate, leading to the formation of a common precursor, clavaminic acid.[4] From clavaminic acid, the pathway diverges to produce clavulanic acid and the 5S clavams, including this compound.[5] The stereochemical inversion at C-5 is a key step in differentiating these two classes of compounds.[6]

Clavam Biosynthetic Pathway Arginine L-Arginine Clavaminic_Acid Clavaminic Acid Arginine->Clavaminic_Acid Early Steps Glycolytic_Intermediate Glycolytic Intermediate Glycolytic_Intermediate->Clavaminic_Acid Clavulanic_Acid Clavulanic Acid (3R, 5R) Clavaminic_Acid->Clavulanic_Acid Epimerization at C-3 and C-5 5S_Clavams 5S Clavams Clavaminic_Acid->5S_Clavams Stereochemical Retention Hydroxymethylclavam This compound (3R, 5S) 5S_Clavams->Hydroxymethylclavam Side-chain modification

Figure 1: Simplified biosynthetic pathway of clavam metabolites.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound and its isomers involves a combination of isolation, purification, and spectroscopic analysis.

Isolation and Purification

A general workflow for the isolation of clavam metabolites from Streptomyces clavuligerus fermentation broth is outlined below.

Isolation_Workflow Fermentation S. clavuligerus Fermentation Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation Extraction Solvent Extraction (e.g., n-butanol) Centrifugation->Extraction Concentration Concentration under vacuum Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Figure 2: General experimental workflow for isolation.

The initial extraction from the fermentation broth is typically performed using an organic solvent like n-butanol.[7] This is followed by a series of chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to purify the individual clavam metabolites.[8]

Separation of Isomers

The separation of stereoisomers of clavam compounds is a significant challenge due to their similar physical and chemical properties. Chiral chromatography is the most effective technique for this purpose.

Protocol for Chiral HPLC:

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is employed.

  • Mobile Phase: A mixture of organic solvents, such as hexane and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is commonly used, as the β-lactam ring exhibits a characteristic UV absorbance.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Clavam Core Structure (Note: These are example values and not the definitive data for this compound)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1---
23.0-3.2 (dd)45-48C-3, C-7
34.0-4.2 (m)75-78C-2, C-5, C-8
55.0-5.2 (d)85-88C-3, C-6, C-7
63.5-3.7 (dd), 3.8-4.0 (dd)50-53C-5, C-7
7-170-175-
8 (-CH₂OH)3.6-3.8 (m)60-63C-3

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can provide structural information.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺144.0604Protonated molecule
[M+Na]⁺166.0423Sodium adduct
[M-H₂O+H]⁺126.0498Loss of water
[M-CH₂O+H]⁺114.0498Loss of formaldehyde

The fragmentation of the clavam ring system is a key diagnostic tool in mass spectrometry. Common fragmentation pathways include the loss of water, formaldehyde, and cleavage of the β-lactam ring.

Stereochemistry

The stereochemistry of this compound and its isomers is critical to their biological activity. The 5S clavams, including this compound, possess the opposite stereochemistry at the C-5 position compared to clavulanic acid.[6] The absolute configuration is typically determined by a combination of techniques:

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that suitable crystals can be obtained.

  • Chiroptical Methods: Circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to compare the stereochemistry of an unknown compound to that of known standards.

  • NMR Spectroscopy: Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of protons, which can be used to infer the relative stereochemistry.

Conclusion

The structural elucidation of this compound and its isomers is a complex process that requires a multi-pronged analytical approach. The combination of chromatographic separation of isomers with detailed spectroscopic analysis, particularly advanced NMR and mass spectrometry techniques, is essential for the unambiguous determination of their structure and stereochemistry. This guide provides a framework of the key experimental protocols and data interpretation strategies necessary for researchers working with this important class of natural products. Further research to obtain and publish detailed, publicly accessible spectroscopic data for this compound is highly encouraged to facilitate future research and development in this field.

References

The Pivotal Role of Clavaminate Synthase in the Biosynthesis of 2-Hydroxymethylclavam and Other Clavams

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Abstract

Clavaminate synthase (CAS) is a multifunctional non-heme iron(II) and α-ketoglutarate-dependent oxygenase that represents a critical enzymatic hub in the biosynthesis of all clavam metabolites in Streptomyces clavuligerus. While not directly involved in the final conversion to 2-hydroxymethylclavam, CAS is indispensable as it catalyzes the formation of clavaminic acid, the key branch-point intermediate from which the pathways to clavulanic acid and other 5S clavams, including this compound, diverge. Genetic and biochemical evidence reveals that S. clavuligerus possesses two CAS isozymes, CAS1 and CAS2, encoded by distinct and physically separated genes. CAS2 is located within the clavulanic acid biosynthetic gene cluster, whereas CAS1 is found in a separate cluster containing genes essential for the specific biosynthesis of 5S clavams. This guide provides a comprehensive overview of the function of clavaminate synthase, its genetic context, and its central role in supplying the foundational precursor for this compound synthesis.

Introduction to Clavam Biosynthesis

Streptomyces clavuligerus is a soil-dwelling bacterium renowned for its production of a range of β-lactam compounds. Most notable among these are the potent β-lactamase inhibitor, clavulanic acid, and the β-lactam antibiotic, cephamycin C.[1] In addition to clavulanic acid, this organism synthesizes a family of structurally related metabolites known as 5S clavams, which include this compound, clavam-2-carboxylic acid, and alanylclavam.[2] While these 5S clavams do not possess the potent β-lactamase inhibitory activity of clavulanic acid, their shared biosynthetic origin provides critical insights into the metabolic network of this industrially significant organism.

The biosynthesis of all clavam metabolites proceeds through a common "early" pathway that begins with the condensation of glyceraldehyde-3-phosphate and L-arginine.[2] A series of enzymatic steps, including the formation of a β-lactam ring, leads to the intermediate proclavaminic acid.[3] The conversion of this intermediate into the bicyclic clavam nucleus is catalyzed by the versatile enzyme, clavaminate synthase.

Clavaminate Synthase: A Multifunctional Oxygenase

Clavaminate synthase (EC 1.14.11.21) is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that catalyzes three distinct oxidative reactions essential for the formation of the core clavam structure.[4][5] Using a single active site, CAS performs sequential hydroxylation, oxidative cyclization, and desaturation reactions.[3][6]

The three key reactions catalyzed by CAS are:

  • Hydroxylation: CAS hydroxylates deoxyguanidinoproclavaminic acid to form guanidinoproclavaminic acid.[2]

  • Oxidative Cyclization: Following the removal of the guanidino group by proclavaminate amidinohydrolase (PAH) to yield proclavaminic acid, CAS catalyzes an oxidative cyclization to form dihydroclavaminic acid.[2][3]

  • Desaturation: In its final catalytic step, CAS desaturates dihydroclavaminic acid to produce the pivotal branch-point intermediate, (3S, 5S)-clavaminic acid.[2][3]

cas_functions cluster_cas Clavaminate Synthase (CAS) Catalysis DGPC Deoxyguanidino- proclavaminic Acid GPC Guanidino- proclavaminic Acid DGPC->GPC 1. Hydroxylation PC Proclavaminic Acid DHC_prod Dihydroclavaminic Acid PC->DHC_prod 2. Oxidative Cyclization DHC Dihydroclavaminic Acid CA Clavaminic Acid DHC->CA 3. Desaturation

Figure 1: The three distinct oxidative reactions catalyzed by Clavaminate Synthase.

The Bifurcated Pathway: A Tale of Two Gene Clusters

Genetic analysis of S. clavuligerus has revealed a fascinating organization for clavam biosynthesis. The organism possesses two distinct isozymes of clavaminate synthase, CAS1 and CAS2, which are encoded by the paralogous genes cas1 and cas2, respectively.[7] These genes share significant homology (87% identity) but are located in different regions of the chromosome, separated by over 20 kilobase pairs.[7]

  • The Clavulanic Acid Cluster: The cas2 gene is situated within the well-characterized clavulanic acid biosynthetic gene cluster, alongside other genes essential for its production, such as β-lactam synthetase (bls2) and proclavaminate amidinohydrolase (pah2).[8]

  • The 5S Clavam "Paralogue" Cluster: The cas1 gene is located in a separate gene cluster. This cluster contains genes designated cvm (clavam biosynthesis) that are essential and specific for the production of the 5S clavam metabolites, including this compound.[8]

Genetic knockout studies have definitively established the roles of these two clusters. Disruption of genes within the cvm cluster (e.g., cvm1) abolishes the production of this compound and other 5S clavams, while leaving clavulanic acid production intact.[8] Conversely, a cas2 mutant grown in certain media shows significantly reduced clavulanic acid production.[9] Critically, a double mutant in which both cas1 and cas2 are disrupted is unable to produce any clavam metabolites, proving that CAS is the sole source of the essential precursor, clavaminic acid, for all subsequent pathways.[8]

gene_clusters cluster_pathway Clavam Biosynthesis cluster_genetics Genetic Organization precursors G3P + Arginine early_enzymes Early Pathway Enzymes (CEAS, BLS, PAH) precursors->early_enzymes cas1 CAS1 early_enzymes->cas1 cas2 CAS2 early_enzymes->cas2 clavaminic_acid Clavaminic Acid Pool (Branch Point) cas1->clavaminic_acid cas2->clavaminic_acid cvm_enzymes Cvm Enzymes clavaminic_acid->cvm_enzymes late_ca_enzymes Late CA Enzymes clavaminic_acid->late_ca_enzymes hmc This compound & other 5S Clavams cvm_enzymes->hmc ca Clavulanic Acid late_ca_enzymes->ca cluster1 5S Clavam Cluster cas1 cvm genes cluster1:f1->cas1 cluster1:f2->cvm_enzymes cluster2 CA Cluster cas2 late CA genes cluster2:f1->cas2 cluster2:f2->late_ca_enzymes

Figure 2: Relationship between the genetic organization and the bifurcated biosynthetic pathway.

The overall pathway demonstrates that the role of clavaminate synthase in this compound biosynthesis is indirect but absolutely essential. Both CAS1 and CAS2 contribute to a common intracellular pool of clavaminic acid. This intermediate is then channeled by two distinct sets of enzymes to their final products. The Cvm enzymes, encoded in the cas1 cluster, specifically act on clavaminic acid to produce this compound and its relatives.[8][10]

full_pathway G3P_Arg Glyceraldehyde-3-P + L-Arginine CEA N²-(2-carboxyethyl)-arginine G3P_Arg->CEA CEAS DGPC Deoxyguanidino- proclavaminic acid CEA->DGPC BLS GPC Guanidino- proclavaminic acid DGPC->GPC CAS (Hydroxylation) PC Proclavaminic acid GPC->PC PAH DHC Dihydroclavaminic acid PC->DHC CAS (Cyclization) Clavaminate (3S, 5S)-Clavaminic Acid DHC->Clavaminate CAS (Desaturation) Clav_Aldehyde Clavulanate-9-aldehyde Clavaminate->Clav_Aldehyde Late CA Enzymes (Stereo-inversion) Clavam_Intermediates 5S Clavam Intermediates Clavaminate->Clavam_Intermediates Cvm Enzymes CA (3R, 5R)-Clavulanic Acid Clav_Aldehyde->CA CAD HMC This compound & other 5S Clavams Clavam_Intermediates->HMC

Figure 3: The overall biosynthetic pathway for clavulanic acid and 5S clavams.

Quantitative and Physicochemical Data

While extensive kinetic studies directly comparing the substrate specificities of CAS1 and CAS2 are limited, they are reported to have very similar molecular weights and kinetic properties.[7] The primary role of having two isozymes appears to be differential regulation, allowing the organism to modulate the production of clavulanic acid versus other clavam metabolites based on environmental or nutritional cues.[9]

PropertyClavaminate Synthase 1 (CAS1)Clavaminate Synthase 2 (CAS2)Reference(s)
Encoding Gene cs1 (cas1)cs2 (cas2)[7]
Gene Cluster 5S Clavam ("Paralogue") ClusterClavulanic Acid Cluster[8]
Molecular Weight (Mr) 35,347 Da35,774 Da[7]
Cofactors Fe(II), α-ketoglutarate, O₂Fe(II), α-ketoglutarate, O₂[4]
Primary Function Supplies clavaminic acid for 5S clavam biosynthesisSupplies clavaminic acid for clavulanic acid biosynthesis[8][9]

Table 1: Summary of properties for the two clavaminate synthase isozymes from S. clavuligerus.

Key Experimental Protocols

Purification of Clavaminate Synthase from S. clavuligerus

The purification of CAS is essential for its biochemical characterization. A typical protocol involves multiple chromatographic steps to achieve homogeneity.

  • Cell Culture and Lysis: S. clavuligerus is grown in a suitable production medium (e.g., soy-based medium) to induce expression of CAS. Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer (e.g., Tris-HCl with protease inhibitors). Lysis is achieved by methods such as sonication or French press.

  • Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, yielding a clarified crude extract.

  • Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing CAS activity is collected by centrifugation and redissolved in a minimal volume of buffer.

  • Ion-Exchange Chromatography: The redissolved protein is dialyzed and loaded onto an anion-exchange column (e.g., Q-Sepharose or Mono-Q). Proteins are eluted with a salt gradient (e.g., NaCl or KCl). CAS isozymes may be resolved at this stage as they have slightly different properties.[4]

  • Gel Filtration Chromatography: Fractions containing CAS activity are pooled, concentrated, and applied to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. This step also serves as a buffer exchange.[4]

  • Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band corresponding to the molecular weight of CAS (~36 kDa).

Gene Replacement in S. clavuligerus

Targeted gene replacement is the definitive method for studying gene function in vivo. This process involves replacing the wild-type gene with a mutated version, typically containing an antibiotic resistance marker.

gene_disruption_workflow start Start: Define Target Gene (e.g., cas1, cvm1) construct 1. Construct Disruption Vector - Clone target gene flanking regions - Insert resistance cassette (e.g., apramycin) - Ligate into unstable Streptomyces vector (e.g., pIJ486) start->construct transform 2. Transform Vector into E. coli (e.g., ET12567/pUZ8002 for conjugation) construct->transform conjugate 3. Conjugate into S. clavuligerus - Mix donor E. coli and recipient S. clavuligerus - Plate on selective medium transform->conjugate select1 4. Select for Single Crossover Events - Select for antibiotic resistance from vector and cassette conjugate->select1 select2 5. Select for Double Crossover Events - Grow without vector selection - Screen for resistance cassette marker and sensitivity to vector marker select1->select2 confirm 6. Confirm Genotype - PCR analysis - Southern blotting select2->confirm analyze 7. Analyze Phenotype - HPLC analysis of culture supernatants for clavam metabolites confirm->analyze end End: Confirmed Mutant analyze->end

Figure 4: A generalized workflow for gene replacement in Streptomyces clavuligerus.

This technique has been successfully used to create cas1, cas2, and cvm mutants, which were instrumental in elucidating the bifurcated nature of the clavam pathway.[8][11]

HPLC Analysis of Clavam Metabolites

Quantification of this compound and other clavams from culture supernatants is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Culture broth is centrifuged to remove cells. The resulting supernatant is filtered to remove particulates.

  • Derivatization: Clavams possess a β-lactam ring but lack a strong chromophore. To enable sensitive UV detection, samples are derivatized with imidazole. This reaction opens the β-lactam ring, creating a product that absorbs strongly around 311-312 nm.[1]

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.[12]

    • Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed.

    • Detection: The eluate is monitored using a UV detector at the wavelength appropriate for the imidazole derivative.

  • Quantification: The concentration of each clavam is determined by comparing its peak area to that of a known standard.

Conclusion

The role of clavaminate synthase in the biosynthesis of this compound is foundational yet indirect. As the enzyme responsible for forging the clavaminic acid nucleus, CAS provides the essential building block for all subsequent clavam diversification. The genetic segregation of the two isozymes, CAS1 and CAS2, into distinct gene clusters for 5S clavams and clavulanic acid, respectively, represents an elegant biological strategy for controlling the metabolic flux towards different end products. For researchers and drug development professionals, understanding this critical branch point is paramount for any metabolic engineering efforts aimed at optimizing the production of specific clavam metabolites in S. clavuligerus. Future work to elucidate the specific enzymatic steps catalyzed by the Cvm proteins will complete our understanding of the pathway from clavaminic acid to this compound.

References

The Diverse World of Clavam Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical diversity, biosynthesis, and biological activities of clavam metabolites, offering valuable insights for researchers, scientists, and drug development professionals.

The clavam family of natural products, primarily produced by the Gram-positive soil bacterium Streptomyces clavuligerus, represents a significant area of interest in the ongoing search for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical diversity of these fascinating molecules, detailing their biosynthesis, methods for their isolation and characterization, and their varied biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery and drug development.

Chemical Diversity of Clavam Metabolites

Clavam metabolites are characterized by a unique oxapenam bicyclic ring structure, which is a fusion of a β-lactam ring and an oxazolidine ring. The family is broadly divided into two main groups based on the stereochemistry at the C-5 position of the oxapenam core: the clinically significant clavulanic acid with a (3R, 5R) configuration, and the more structurally varied 5S clavams, which possess a (3S, 5S) stereochemistry.

Clavulanic Acid: As a potent inhibitor of a wide range of bacterial β-lactamase enzymes, clavulanic acid has become an indispensable tool in combating antibiotic resistance.[1] While it exhibits weak intrinsic antibacterial activity, its combination with β-lactam antibiotics such as amoxicillin and ticarcillin protects these drugs from enzymatic degradation by resistant bacteria.[2]

5S Clavams: This subgroup showcases greater structural diversity, with various substitutions at the C-2 position of the clavam nucleus. Notable examples include alanylclavam, clavam-2-carboxylic acid, and 2-hydroxymethylclavam. Unlike clavulanic acid, 5S clavams do not typically inhibit β-lactamases. Instead, they exhibit a range of other biological activities, including antibacterial and antifungal properties, often through mechanisms such as the inhibition of methionine biosynthesis.[2]

Biosynthesis of Clavam Metabolites

The biosynthesis of all clavam metabolites in Streptomyces clavuligerus originates from the common precursor, clavaminic acid. The pathway begins with the condensation of L-arginine and a C3 intermediate derived from glycolysis, such as glyceraldehyde-3-phosphate. A series of enzymatic steps, including cyclization and oxidation, leads to the formation of clavaminic acid, which represents a critical branch point in the pathway.

From clavaminic acid, the biosynthetic route diverges. One branch, leading to clavulanic acid, involves an inversion of stereochemistry at both the C-3 and C-5 positions, resulting in the (3R, 5R) configuration. The other branch leads to the various 5S clavams, which retain the original (3S, 5S) stereochemistry of clavaminic acid and undergo further modifications at the C-2 position. The genetic basis for these complex biosynthetic pathways is encoded in gene clusters within the Streptomyces clavuligerus genome.

Clavam_Biosynthesis cluster_early Early Steps cluster_late_CA Late Steps (Clavulanic Acid) cluster_late_5S Late Steps (5S Clavams) Arginine L-Arginine N2_carboxyethyl_arginine N2_carboxyethyl_arginine Arginine->N2_carboxyethyl_arginine ceaS C3_precursor C3 Precursor (from Glycolysis) C3_precursor->N2_carboxyethyl_arginine Clavaminate Clavaminic Acid (3S, 5S) Intermediate_CA Intermediate_CA Clavaminate->Intermediate_CA Stereochemical inversion FiveS_Clavams 5S Clavams (Alanylclavam, Clavam-2-carboxylic acid, etc.) Clavaminate->FiveS_Clavams Side chain modifications Proclavaminic_acid Proclavaminic_acid N2_carboxyethyl_arginine->Proclavaminic_acid bls Proclavaminic_acid->Clavaminate cas Clavulanic_acid Clavulanic Acid (3R, 5R) Intermediate_CA->Clavulanic_acid Further modifications

Biosynthetic pathway of clavam metabolites.

Data Presentation

Production of Clavulanic Acid under Various Fermentation Conditions

The production of clavulanic acid by Streptomyces clavuligerus is highly influenced by the fermentation conditions. A systematic review of the literature highlights the impact of various factors on the final yield of this important β-lactamase inhibitor.[3][4]

Carbon SourceNitrogen SourceKey AdditivesFermentation SystemMax. Clavulanic Acid (mg/L)Reference
GlycerolSoybean FlourOrnithineFed-batch1560[5]
GlycerolSoy Protein IsolateArginineBatch698[3]
Olive OilPeptoneNoneBatch1266.2[3]
GlycerolMalt Extract, Yeast ExtractNoneBatch404-560[5][6]
GlycerolMalt Extract, Yeast ExtractOrnithineFed-batch3250[6]
Biological Activity of Clavam Metabolites

The biological activity of clavam metabolites varies significantly with their stereochemistry. Clavulanic acid is a potent inhibitor of many class A and some class D β-lactamases, while its activity against class C enzymes is generally poor. The 5S clavams, on the other hand, exhibit antibacterial and antifungal activities through different mechanisms.

Table 2: IC50 Values of Clavulanic Acid Against Various β-Lactamases

β-LactamaseClassIC50 (µM)Reference
TEM-1A0.08[7]
SHV-1A-
OXA-48D6[8]
OXA-163D6[8]
OXA-405D6[8]
AmpCC>100[9]

Table 3: Minimum Inhibitory Concentration (MIC) of 5S Clavam Metabolites

Due to the focus of much of the research on clavulanic acid, comprehensive and comparative MIC data for the various 5S clavam metabolites against a standardized panel of microorganisms is not extensively available in the public literature. It is known that their activities are generally weaker than traditional antibiotics, with reported effects being bacteriostatic rather than bactericidal.[2] Further research is required to fully characterize the antimicrobial spectrum of these compounds.

Experimental Protocols

Fermentation of Streptomyces clavuligerus for Clavam Production

This protocol describes the submerged fermentation of Streptomyces clavuligerus for the production of clavam metabolites.

1. Media Preparation:

  • Seed Medium (TSB - Tryptone Soya Broth): 30 g/L Tryptone Soya Broth powder.

  • Production Medium: A variety of media can be used, for example, a complex medium containing glycerol (as a carbon source) and soybean flour or soy protein isolate (as a nitrogen source).[10] Supplementation with amino acid precursors like arginine or ornithine can enhance yields.

  • Sterilize all media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a loopful of S. clavuligerus spores or mycelial fragments from a sporulating agar plate into a flask containing seed medium.

  • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense culture is obtained.

3. Production Fermentation:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28°C with vigorous shaking (200-250 rpm) for 5-7 days.

  • Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range of 6.8-7.0.[6]

Extraction and Purification of Clavam Metabolites

This protocol outlines a general procedure for the extraction of clavam metabolites from the fermentation broth.

1. Cell Removal:

  • Harvest the fermentation broth and centrifuge at 10,000 x g for 20 minutes to pellet the S. clavuligerus mycelia.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

2. Solvent Extraction:

  • Cool the clarified broth to 4°C and adjust the pH to ~2.0 with a suitable acid (e.g., phosphoric acid).

  • Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[10][11] Repeat the extraction 2-3 times.

  • Pool the organic extracts.

3. Purification:

  • The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

  • For clavulanic acid, precipitation as a salt (e.g., potassium clavulanate) is a common purification step.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Clavulanic Acid Quantification:

A common method for the quantification of clavulanic acid involves pre-column derivatization with imidazole, which forms a chromophore that can be detected by UV spectrophotometry.[13]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1 M KH2PO4, pH adjusted) and methanol.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 311 nm (for the imidazole derivative).[13]

  • Sample Preparation: Mix the sample with an imidazole solution and incubate to allow for derivatization before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Clavam Metabolite Analysis:

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of a wide range of clavam metabolites.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid.[15][16]

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used, often in negative ion mode for clavulanic acid.[15][17] Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each clavam metabolite.[17]

Bioactivity Assays

β-Lactamase Inhibition Assay (Nitrocefin Assay):

This colorimetric assay is widely used to screen for and quantify β-lactamase inhibitors.[18][19][20]

  • Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis by a β-lactamase. An inhibitor will slow down or prevent this color change.

  • Procedure:

    • Prepare a solution of the β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • In a microplate well, mix the enzyme solution with the test compound (potential inhibitor).

    • Add a solution of nitrocefin to initiate the reaction.

    • Monitor the change in absorbance at 486 nm over time using a microplate reader.

    • The rate of color change is inversely proportional to the inhibitory activity of the test compound. The IC50 value can be determined by testing a range of inhibitor concentrations.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the 5S clavam metabolites.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

  • Procedure:

    • Prepare a two-fold serial dilution of the clavam metabolite in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

    • Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Inoculate each well of the microplate with the microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting the wells for turbidity (growth).

Gene Knockout in Streptomyces clavuligerus

The PCR-targeting method is a widely used technique for gene replacement in Streptomyces.[21]

Gene_Knockout_Workflow start Start: Identify Target Gene pcr PCR Amplification of Disruption Cassette (e.g., apramycin resistance gene) with flanking homology arms start->pcr transform Transformation of E. coli containing cosmid with target gene pcr->transform recombine1 Red-mediated Recombination in E. coli transform->recombine1 isolate Isolation of Recombinant Cosmid recombine1->isolate conjugate Conjugation into S. clavuligerus isolate->conjugate recombine2 Homologous Recombination in S. clavuligerus conjugate->recombine2 select Selection of Mutants (e.g., on apramycin) recombine2->select verify Verification of Gene Knockout (PCR, Southern Blot) select->verify end End: Confirmed Mutant Strain verify->end

Workflow for gene knockout in S. clavuligerus.

Signaling Pathways and Mechanisms of Action

While the primary mechanism of action of clavulanic acid is the irreversible inhibition of β-lactamase enzymes, the effects of clavam metabolites on cellular signaling pathways are less well understood. For the 5S clavams, their antibacterial activity has been linked to the inhibition of methionine biosynthesis, suggesting a targeted disruption of essential metabolic pathways.[2] Their antifungal activity may involve the inhibition of RNA synthesis.[2]

Further research is needed to elucidate the broader impact of clavam metabolites on bacterial and fungal signaling networks. Understanding these interactions could reveal new therapeutic targets and strategies for overcoming microbial resistance.

Experimental Workflow for Novel Clavam Discovery

The discovery of novel clavam metabolites from Streptomyces and other actinomycetes follows a systematic workflow.

Novel_Clavam_Discovery start Start: Strain Selection and Cultivation extraction Extraction of Secondary Metabolites start->extraction bioassay Bioactivity Screening (e.g., antibacterial, antifungal, enzyme inhibition) extraction->bioassay hplc HPLC Profiling of Active Extracts bioassay->hplc lcms LC-MS/MS Analysis for Dereplication and Identification of Known Compounds hplc->lcms isolation Isolation and Purification of Novel Compounds lcms->isolation Novelty indicated elucidation Structure Elucidation (NMR, HRMS) isolation->elucidation end End: Characterized Novel Clavam Metabolite elucidation->end

Workflow for the discovery of novel clavam metabolites.

Conclusion

The clavam family of metabolites represents a rich source of chemical diversity with significant therapeutic potential. From the life-saving β-lactamase inhibitory activity of clavulanic acid to the diverse antimicrobial properties of the 5S clavams, these compounds continue to be a focal point of natural product research. This technical guide has provided a comprehensive overview of the current knowledge on clavam metabolites, including their biosynthesis, methods for their study, and their biological activities. It is hoped that this information will serve as a valuable resource for researchers in the field and will stimulate further investigation into this fascinating and important class of natural products, ultimately leading to the development of new and effective therapeutic agents.

References

Methodological & Application

Application Note: HPLC Analysis of 2-Hydroxymethylclavam in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam is a member of the clavam family of β-lactamase inhibitors produced by various species of Streptomyces. As a key secondary metabolite in fermentation processes, accurate and reliable quantification is crucial for process optimization, yield determination, and quality control in drug discovery and development. This application note provides a detailed protocol for the analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating a pre-column derivatization step with imidazole to enhance detection.

Principle

Due to the low UV absorbance of this compound, a pre-column derivatization with imidazole is employed to form a stable chromophore that can be readily detected at a higher wavelength, significantly improving the sensitivity and specificity of the analysis. The separation is achieved by reversed-phase HPLC on a C18 column with a gradient elution.

Experimental Protocols

Sample Preparation
  • Withdraw a representative sample (e.g., 2 mL) from the fermentation broth.

  • Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C to pellet cells and other solid debris.[1]

  • Carefully collect the supernatant for derivatization. The supernatant can be analyzed immediately or stored at -20°C.[1]

Imidazole Derivatization
  • Prepare the imidazole reagent: Dissolve 8.25 g of imidazole in 24 mL of distilled water. Adjust the pH to 6.8 with HCl (25% v/v) and bring the final volume to 40 mL with distilled water.

  • In a clean microcentrifuge tube, mix 300 µL of the fermentation broth supernatant with 100 µL of the imidazole reagent.

  • Incubate the mixture at 30°C for 30 minutes with gentle agitation (e.g., 800 rpm in a mixing block).[1]

  • After incubation, the sample is ready for HPLC analysis.

HPLC Conditions

The following HPLC conditions are recommended as a starting point, based on validated methods for the closely related compound, clavulanic acid.[1][2] Method validation for this compound is required.

ParameterRecommended Condition
Column Reversed-phase C18, e.g., Hypersil ODS2 (5 µm, 4.6 mm x 200 mm)
Mobile Phase A 0.1 M KH₂PO₄, pH adjusted to 3.2
Mobile Phase B Methanol
Gradient Elution A linear gradient can be optimized. A suggested starting point is: - 0-8 min: 6% to 7.6% B - 8-10 min: to 95% B - 10-12 min: hold at 95% B - 12-14 min: return to 6% B
Flow Rate 1.0 mL/min
Detection Wavelength 311 nm (for the imidazole derivative)[1][2]
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation

The following tables summarize the expected quantitative data based on the analysis of the structurally similar clavulanic acid. These values should be determined and validated specifically for this compound.

Table 1: HPLC Method Validation Parameters (Based on Clavulanic Acid Analysis)

ParameterExpected Value Range
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.01 mg/L[3]
Limit of Quantification (LOQ) ~0.02 mg/L[3]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Example Calibration Curve Data (Hypothetical for this compound)

Concentration (mg/L)Peak Area (mAU*s)
0.11500
0.57500
1.015000
5.075000
10.0150000
25.0375000

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components in the fermentation broth.

  • Linearity: Demonstrating a proportional relationship between the concentration of this compound and the detector response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation (15,000 rpm, 10 min, 4°C) FermentationBroth->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddImidazole Add Imidazole Reagent Supernatant->AddImidazole Incubation Incubate (30°C, 30 min) AddImidazole->Incubation HPLCInjection Inject into HPLC System Incubation->HPLCInjection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLCInjection->Chromatography Detection UV Detection (311 nm) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound in fermentation broth.

Conclusion

The protocol described provides a robust framework for the quantitative analysis of this compound in fermentation broth. The use of imidazole derivatization followed by reversed-phase HPLC with UV detection offers a sensitive and reliable method for monitoring this important clavam metabolite. It is essential that this method is fully validated for the specific fermentation matrix to ensure accurate and precise results for research and drug development applications.

References

Application Notes and Protocols for the Purification of 2-Hydroxymethylclavam from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxymethylclavam is a member of the clavam family of β-lactam compounds produced by the filamentous bacterium Streptomyces clavuligerus.[1][2] Like other 5S clavams, it is a stereoisomer of the potent β-lactamase inhibitor clavulanic acid and is biosynthesized via a branched pathway from the common precursor, clavaminic acid.[1][3] While not possessing the strong β-lactamase inhibitory activity of clavulanic acid, this compound and other 5S clavams are of interest to researchers for their potential biological activities and as reference standards in metabolic engineering studies of Streptomyces.

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from the fermentation broth of Streptomyces clavuligerus. The described workflow is designed for researchers, scientists, and drug development professionals engaged in natural product isolation and characterization.

Biosynthesis and Production Overview

Streptomyces clavuligerus produces a variety of clavam metabolites, including clavulanic acid and the 5S clavams: this compound, clavam-2-carboxylate, alanylclavam, and 2-formyloxymethylclavam.[1][2] The biosynthesis of these compounds is intricately regulated and dependent on the fermentation conditions.[4] The production of 5S clavams often occurs concurrently with clavulanic acid, necessitating robust purification strategies to isolate the individual compounds.

Purification Strategy Overview

The purification of this compound from a complex fermentation broth is a multi-step process designed to remove biomass, proteins, salts, and other co-produced secondary metabolites. The general workflow involves:

  • Fermentation: Culturing Streptomyces clavuligerus under conditions that favor the production of 5S clavams.

  • Initial Extraction: Separation of the biomass from the culture supernatant, followed by a preliminary extraction to concentrate the clavam metabolites.

  • Chromatographic Purification: A series of chromatographic steps to separate this compound from other clavams and impurities. This typically involves ion-exchange chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final Polish and Characterization: Desalting and final concentration of the purified compound, followed by analytical characterization to confirm purity and identity.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces clavuligerus

This protocol describes the cultivation of S. clavuligerus for the production of clavam metabolites.

Materials:

  • Streptomyces clavuligerus strain (e.g., ATCC 27064)

  • Spore stock in 20% glycerol

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Soy-based medium supplemented with glycerol)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL shake flask with 1 mL of S. clavuligerus spore stock. Incubate at 28°C with shaking at 250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate 1 L of production medium in a 4 L shake flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 250 rpm for 96-120 hours. Monitor the production of clavam metabolites periodically by analytical HPLC.

  • Harvesting: After the desired incubation period, harvest the fermentation broth by centrifugation at 10,000 x g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant containing the clavam metabolites.

Protocol 2: Initial Extraction of Clavam Metabolites

This protocol outlines the initial steps to concentrate the clavam metabolites from the fermentation supernatant.

Materials:

  • Fermentation supernatant

  • Ethyl acetate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Supernatant Collection: Carefully decant the supernatant from the centrifuged fermentation broth.

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Lyophilization: Lyophilize the concentrated extract to obtain a crude powder of clavam metabolites.

Protocol 3: Ion-Exchange Chromatography

This protocol describes the separation of clavam metabolites using anion-exchange chromatography.

Materials:

  • Crude clavam extract

  • Anion-exchange resin (e.g., DEAE-Sepharose)

  • Chromatography column

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5 with a linear gradient of 0-1 M NaCl)

  • Fraction collector

Procedure:

  • Column Packing: Pack the chromatography column with the anion-exchange resin and equilibrate with at least 5 column volumes of equilibration buffer.

  • Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound clavam metabolites with a linear gradient of NaCl in the elution buffer.

  • Fraction Collection: Collect fractions and analyze each fraction for the presence of this compound using analytical HPLC.

  • Pooling: Pool the fractions containing the highest concentration of this compound.

Protocol 4: Preparative Reverse-Phase HPLC

This protocol details the final purification of this compound using preparative RP-HPLC.

Materials:

  • Pooled fractions from ion-exchange chromatography

  • Preparative C18 HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Preparative HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Concentrate the pooled fractions and dissolve them in a minimal volume of Mobile Phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Separation: Inject the prepared sample onto the column and perform a gradient elution to separate the clavam metabolites. A suggested gradient is a linear increase of Mobile Phase B from 5% to 50% over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by UV detection (typically around 210-230 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity.

  • Final Steps: Concentrate the pooled fractions and lyophilize to obtain pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound from a 1 L Streptomyces clavuligerus culture. These values are for illustrative purposes to provide a target for the purification process.

Table 1: Purification Summary for this compound

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (units/mg)Yield (%)Purity Fold
Crude Supernatant5000500.011001
Ethyl Acetate Extract500450.09909
Ion-Exchange Pool50350.77070
Preparative HPLC Pool22512.5501250

Table 2: Chromatographic Conditions for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18 (4.6 x 150 mm, 5 µm)C18 (21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-50% B over 20 min5-50% B over 30 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 220 nm220 nm

Visualizations

Diagram 1: Biosynthetic Pathway of Clavam Metabolites

Clavam_Biosynthesis precursors Glyceraldehyde-3-P + Arginine clavaminic_acid Clavaminic Acid (3S, 5S) precursors->clavaminic_acid Early Steps clavulanic_acid Clavulanic Acid (3R, 5R) clavaminic_acid->clavulanic_acid Late Steps 5S_clavams 5S Clavams clavaminic_acid->5S_clavams Late Steps hydroxymethylclavam This compound 5S_clavams->hydroxymethylclavam other_clavams Other 5S Clavams 5S_clavams->other_clavams

A simplified diagram of the clavam biosynthetic pathway.

Diagram 2: Purification Workflow for this compound

Purification_Workflow fermentation S. clavuligerus Fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Culture Supernatant centrifugation->supernatant biomass Biomass (discard) centrifugation->biomass extraction Ethyl Acetate Extraction supernatant->extraction crude_extract Crude Clavam Extract extraction->crude_extract ion_exchange Anion-Exchange Chromatography crude_extract->ion_exchange iec_fractions 2-HMC Enriched Fractions ion_exchange->iec_fractions prep_hplc Preparative RP-HPLC iec_fractions->prep_hplc pure_hmc Pure this compound prep_hplc->pure_hmc

A flowchart of the purification process for this compound.

References

Application Notes and Protocols for 2-Hydroxymethylclavam as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam is a key related substance of clavulanic acid, a potent β-lactamase inhibitor. Accurate quantification of this compound is critical for the quality control and stability testing of pharmaceutical formulations containing clavulanic acid. These application notes provide a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the purity assessment of clavulanic acid and its preparations.

Chemical Information

ParameterValue
IUPAC Name (2R,5R)-3-(hydroxymethyl)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₇H₉NO₅
Molecular Weight 187.15 g/mol
CAS Number 64519-79-3

Experimental Protocols

Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound to be used for calibration standards.

Materials:

  • This compound reference standard

  • HPLC grade water

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC grade water to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with HPLC grade water and mix thoroughly.

  • This will yield a stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the weighed amount.

  • Transfer the solution to a suitable container and store at 2-8°C, protected from light. The stability of the stock solution under these conditions should be verified.

Preparation of Calibration Standards

Objective: To prepare a series of solutions of known concentrations from the stock solution to generate a calibration curve.

Materials:

  • This compound standard stock solution (1 mg/mL)

  • HPLC grade water

  • Class A volumetric flasks and pipettes

Procedure:

  • Label a series of volumetric flasks for the desired concentration levels (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).

  • Use the standard stock solution to prepare the calibration standards by serial dilution with HPLC grade water. For example, to prepare a 10 µg/mL standard in a 10 mL volumetric flask, pipette 100 µL of the 1 mg/mL stock solution and dilute to the mark with water.

  • Mix each standard solution thoroughly.

  • These solutions are now ready for HPLC analysis.

HPLC Method for Analysis of this compound

Objective: To provide a validated HPLC method for the separation and quantification of this compound. This method is based on established methods for clavulanic acid and its related substances.[1][2][3][4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium phosphate monobasic, pH adjusted to 4.0 with phosphoric acid
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or a shallow gradient depending on the sample matrix
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

System Suitability: Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the diluent (water) to ensure no interfering peaks are present.

  • Inject a mid-range calibration standard (e.g., 10 µg/mL) six times.

  • The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plate count should be not less than 2000.

Analysis Procedure:

  • Inject the prepared calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Prepare the sample solution containing the unknown concentration of this compound in the same diluent as the standards.

  • Inject the sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,500

Linear Regression:

  • Slope: 15180

  • Intercept: 150

  • Correlation Coefficient (r²): 0.9998

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound Reference Standard dissolve Dissolve in HPLC Grade Water weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform Serial Dilutions to create Calibration Standards stock->dilute system_suitability System Suitability Test dilute->system_suitability inject_standards Inject Calibration Standards system_suitability->inject_standards calibration_curve Generate Calibration Curve inject_standards->calibration_curve inject_sample Prepare and Inject Sample Solution quantification Quantify this compound in Sample inject_sample->quantification calibration_curve->quantification

Caption: Experimental workflow for using this compound as a reference standard.

Beta_Lactamase_Inhibition cluster_binding Enzyme-Inhibitor Interaction cluster_inactivation Enzyme Inactivation cluster_outcome Therapeutic Outcome inhibitor Clavulanic Acid Derivative (e.g., this compound) complex Acyl-Enzyme Intermediate (Covalent Bond) inhibitor->complex Binding enzyme Beta-Lactamase (Active Site) enzyme->complex rearrangement Rearrangement of Intermediate complex->rearrangement Hydrolysis of Beta-Lactam Ring inactive_enzyme Inactive Enzyme (Irreversibly Inhibited) rearrangement->inactive_enzyme antibiotic Beta-Lactam Antibiotic no_hydrolysis Antibiotic is Protected from Hydrolysis antibiotic->no_hydrolysis bacteria Bacteria cell_death Bacterial Cell Lysis no_hydrolysis->cell_death

Caption: Mechanism of β-lactamase inhibition by clavulanic acid-like compounds.

References

Application Notes and Protocols: 2-Hydroxymethylclavam in Metabolic Pathway and Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam is a member of the clavam family of β-lactam compounds produced by the filamentous bacterium Streptomyces clavuligerus.[1][2] Structurally related to the potent β-lactamase inhibitor clavulanic acid, this compound belongs to a subgroup known as 5S clavams, which are characterized by a different stereochemistry at the C-5 position of the bicyclic ring system compared to the 5R configuration of clavulanic acid.[2][3] While 5S clavams, including this compound, do not exhibit significant β-lactamase inhibitory activity, they are of interest in metabolic pathway and flux analysis studies for several reasons.[2][3] Their biosynthesis is intricately linked to that of clavulanic acid, branching off from a common intermediate, clavaminic acid.[4][5] Therefore, studying the production of this compound can provide valuable insights into the regulation and distribution of metabolic flux within the clavam biosynthetic network. This understanding is crucial for the rational design of strain improvement strategies aimed at overproducing clavulanic acid, a clinically vital pharmaceutical.

These application notes provide an overview of the metabolic pathway leading to this compound, protocols for its production and analysis, and its application in metabolic flux analysis studies of Streptomyces clavuligerus.

Metabolic Pathway of this compound

The biosynthesis of this compound is a branch of the more extensively studied clavulanic acid pathway in S. clavuligerus. The pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine and proceeds through several enzymatic steps to the key intermediate, clavaminic acid.[1][6] At this juncture, the pathway bifurcates. One branch leads to the production of clavulanic acid, while the other directs the metabolic flux towards the synthesis of various 5S clavam metabolites, including this compound.[1][6] The production of 5S clavams is dependent on a specific set of genes, and the disruption of these genes can abolish the synthesis of this compound while leaving clavulanic acid production intact.[5]

Clavam_Metabolic_Pathway G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-arginine G3P->CEA Arg L-Arginine Arg->CEA DGP Deoxyguanidinoproclavaminic acid CEA->DGP bls GPC Guanidinoproclavaminic acid DGP->GPC cas PC Proclavaminic acid GPC->PC pah Clavaminic_acid Clavaminic Acid (3S, 5S) PC->Clavaminic_acid cas CA_pathway Late steps to Clavulanic Acid (3R, 5R) Clavaminic_acid->CA_pathway FiveS_clavam_pathway Late steps to 5S Clavams Clavaminic_acid->FiveS_clavam_pathway Clavulanic_acid Clavulanic Acid CA_pathway->Clavulanic_acid HMC This compound FiveS_clavam_pathway->HMC Other_clavams Other 5S Clavams (e.g., Alanylclavam) FiveS_clavam_pathway->Other_clavams

Caption: Biosynthetic pathway of clavulanic acid and 5S clavams.

Quantitative Data on this compound Production

Direct quantitative data for this compound production in wild-type and mutant strains of S. clavuligerus is not extensively reported in the literature in terms of absolute titers. However, studies involving gene knockouts provide a clear indication of the impact of specific genes on the production of 5S clavams. The following table summarizes the observed production of this compound in various genetic backgrounds of S. clavuligerus.

StrainRelevant GenotypeThis compound ProductionClavulanic Acid ProductionReference
Wild-type-DetectedDetected[3][5]
Δres1Deletion of res1OverproducedUnaffected[3]
ΔsnkDeletion of snkAbolishedUnaffected[3]
Δres2Deletion of res2AbolishedUnaffected[3]
Δcvm1Disruption of cvm1Not DetectedWild-type levels[5]
Δcvm4/5Disruption of cvm4 and cvm5Not DetectedWild-type levels[5]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces clavuligerus for this compound Production

This protocol describes the shake-flask fermentation of S. clavuligerus under conditions that support the production of 5S clavam metabolites.

Materials:

  • Streptomyces clavuligerus strain (e.g., wild-type or Δres1 mutant for overexpression)

  • Seed medium (e.g., 20 g/L starch, 30 g/L soy flour, 23 g/L triolein, 1.2 g/L phosphate)

  • Production medium (e.g., 10 g/L starch, 20 g/L soy flour, 10.5 g/L MOPS buffer, 23 g/L triolein, 1.2 g/L phosphate, and trace elements)

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. clavuligerus spores or mycelial fragments into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 28°C with shaking at 250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate 50 mL of production medium in a 500 mL baffled flask with 1 mL of the seed culture.

  • Incubate the production culture at 28°C with vigorous shaking (250 rpm) for 5-7 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass and clavam metabolites.

  • Centrifuge the samples to separate the mycelium from the supernatant. The supernatant is used for the quantification of extracellular metabolites like this compound.

Protocol 2: Extraction and Partial Purification of this compound

This protocol provides a general method for the extraction of clavam metabolites from the fermentation broth.

Materials:

  • Fermentation supernatant

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Acidification: Adjust the pH of the cell-free fermentation supernatant to 2.0 with a suitable acid (e.g., HCl).

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Washing: Pool the organic phases and wash with brine to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (Optional): For further purification, the concentrated extract can be redissolved in a suitable solvent and applied to a pre-conditioned C18 SPE cartridge. Elute with a stepwise gradient of methanol in water to fractionate the compounds.

Protocol 3: Quantification of this compound by HPLC

This representative HPLC protocol is adapted from methods used for clavulanic acid and other clavam metabolites.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile phase: Acetonitrile and a buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.2)

  • This compound standard (if available) or use relative quantification against a known standard of a related compound.

Procedure:

  • Sample Preparation: Filter the fermentation supernatant or the redissolved extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in phosphate buffer. For example, a linear gradient from 5% to 30% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 20 µL.

  • Quantification: Identify the peak corresponding to this compound based on its retention time relative to standards or by mass spectrometry confirmation. Quantify the peak area and determine the concentration using a calibration curve if a standard is available.

Metabolic Flux Analysis Studies

Metabolic flux analysis (MFA) is a powerful tool for quantifying the in vivo rates (fluxes) of metabolic reactions.[7] In the context of S. clavuligerus, MFA can be used to understand how carbon and nitrogen are partitioned between primary metabolism (e.g., glycolysis, TCA cycle) and the secondary metabolic pathways leading to clavulanic acid and 5S clavams.[7][8]

Protocol 4: 13C-Metabolic Flux Analysis in Streptomyces clavuligerus

This protocol outlines the general workflow for a 13C-MFA experiment to study the clavam biosynthetic pathway.

Materials:

  • Defined fermentation medium with a known carbon source (e.g., glycerol, L-arginine)

  • 13C-labeled tracer (e.g., [1,3-13C]glycerol, [U-13C]arginine)

  • Equipment for chemostat or fed-batch cultivation

  • GC-MS or LC-MS/MS for analyzing mass isotopomer distributions in proteinogenic amino acids and key metabolites.

Procedure:

  • Metabolic and Isotopic Steady State: Cultivate S. clavuligerus in a chemostat or fed-batch reactor with a defined medium containing a specific ratio of labeled and unlabeled carbon sources until a metabolic and isotopic steady state is reached.[8]

  • Sampling and Quenching: Rapidly harvest the biomass and quench metabolic activity (e.g., using cold methanol).

  • Hydrolysis and Derivatization: Hydrolyze the biomass to release proteinogenic amino acids. Derivatize the amino acids to make them volatile for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution of each amino acid.

  • Extracellular Metabolite Analysis: Analyze the supernatant for the concentration of extracellular metabolites, including this compound and clavulanic acid, using HPLC or LC-MS.

  • Flux Calculation: Use a metabolic model of S. clavuligerus and specialized software to calculate the intracellular metabolic fluxes that best fit the experimentally determined mass isotopomer distributions and extracellular metabolite production rates.

Integration of this compound Data: The production rate of this compound, measured from the supernatant, serves as a direct output flux from the metabolic network. By including this flux in the model, one can quantify the partitioning of the common precursor, clavaminic acid, between the clavulanic acid and the 5S clavam biosynthetic branches. This provides a more complete picture of the metabolic phenotype and can reveal regulatory nodes that control this metabolic branch point.

MFA_Workflow Cultivation 1. Isotopic Labeling Experiment (Chemostat/Fed-batch with ¹³C-tracer) Sampling 2. Sampling and Quenching Cultivation->Sampling Biomass_Analysis 3. Biomass Hydrolysis and Derivatization Sampling->Biomass_Analysis Supernatant_Analysis 4. Supernatant Analysis (HPLC/LC-MS) (2-HMC, CA, etc.) Sampling->Supernatant_Analysis MS_Analysis 5. GC-MS or LC-MS/MS Analysis (Mass Isotopomer Distribution) Biomass_Analysis->MS_Analysis Flux_Calculation 6. Flux Calculation (Metabolic Model and Software) Supernatant_Analysis->Flux_Calculation MS_Analysis->Flux_Calculation Results Intracellular Flux Map Flux_Calculation->Results

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

This compound, while not a potent antibiotic itself, is a key metabolite for understanding the complex and industrially significant clavam biosynthetic pathway in Streptomyces clavuligerus. By studying its production and incorporating its measurement into metabolic flux analysis models, researchers can gain deeper insights into the regulation of this pathway. This knowledge is instrumental for the targeted genetic engineering of S. clavuligerus to enhance the production of clavulanic acid, a vital tool in the fight against antibiotic resistance. The protocols and information provided herein serve as a guide for researchers to explore the role of this compound in their own studies.

References

Application Notes and Protocols for 2-Hydroxymethylclavam in Bioactivity Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam is a member of the clavam family of β-lactam-containing molecules produced by the actinomycete Streptomyces clavuligerus.[1] Structurally related to the well-known β-lactamase inhibitor clavulanic acid, this compound belongs to a stereochemically distinct subgroup known as 5S clavams.[2] Unlike clavulanic acid, which is a potent inhibitor of many bacterial β-lactamases, this compound and other 5S clavams generally lack significant β-lactamase inhibitory activity.[1][2] Instead, emerging research suggests that these compounds exhibit unique bioactivities, including antibacterial and antifungal properties, through alternative mechanisms of action.[3][4]

These application notes provide a comprehensive overview of the use of this compound in bioactivity screening assays, including its potential mechanisms of action, and detailed protocols for evaluating its antimicrobial properties.

Bioactivity Profile of this compound

The primary reported bioactivities of this compound and other 5S clavams are their antibacterial and antifungal effects. The proposed mechanisms for these activities differ from traditional β-lactam antibiotics.

Antibacterial Activity

The antibacterial effect of 5S clavams is thought to be bacteriostatic, stemming from the inhibition of methionine biosynthesis.[5][6] Methionine is an essential amino acid for bacteria, and its disruption can halt protein synthesis and growth.[5] This unique mechanism suggests that this compound could be effective against bacteria resistant to other classes of antibiotics. It is important to note that the antimicrobial activity of at least one clavam antibiotic that inhibits methionine biosynthesis has been shown to be more pronounced in minimal media and antagonized by the presence of methionine and related metabolites in nutrient-rich media.[6]

Antifungal Activity

Some clavams have also been reported to possess antifungal properties.[2][3] The proposed mechanism for the antifungal action of 5S clavams may involve the inhibition of RNA synthesis.[5]

Lack of β-Lactamase Inhibition

It is a critical distinction that this compound is not a significant inhibitor of β-lactamase enzymes.[1][2] Therefore, its application in combination with β-lactam antibiotics to overcome resistance is not a primary area of investigation.

Quantitative Data Summary

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms are not widely available in published literature. The following table provides a template for researchers to populate with their own experimental data. For context, a related clavam antibiotic, Ro 22-5417, which also inhibits methionine biosynthesis, was found to be active against Bacillus species in a defined minimal medium.[6]

Table 1: Template for Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainGram StainGrowth MediumMIC (µg/mL)
Escherichia coli ATCC 25922Gram-NegativeMinimal Medium
Staphylococcus aureus ATCC 29213Gram-PositiveMinimal Medium
Pseudomonas aeruginosa ATCC 27853Gram-NegativeMinimal Medium
Bacillus subtilis ATCC 6633Gram-PositiveMinimal Medium
Escherichia coli ATCC 25922Gram-NegativeMueller-Hinton Broth
Staphylococcus aureus ATCC 29213Gram-PositiveMueller-Hinton Broth

Table 2: Template for Antifungal Activity of this compound (MIC in µg/mL)

Fungal StrainGrowth MediumMIC (µg/mL)
Candida albicans ATCC 90028RPMI-1640
Aspergillus niger ATCC 16404RPMI-1640
Cryptococcus neoformans ATCC 208821RPMI-1640

Experimental Protocols

The following are detailed protocols for determining the antibacterial and antifungal activity of this compound.

Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Given the proposed mechanism of action, testing in both a minimal and a rich medium is recommended.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) (rich medium)

  • Minimal salts medium (e.g., M9 medium) supplemented with glucose

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL. Further dilute as needed for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth (MHB or minimal medium) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound). Well 12 will serve as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on standard methods for determining the MIC of antifungal agents.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains for testing

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described in the antibacterial protocol.

  • Preparation of Fungal Inoculum:

    • For yeast, prepare a suspension in sterile saline and adjust to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds, harvest conidia from a mature culture and prepare a suspension. Adjust the concentration to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Serial Dilution in Microtiter Plate: Follow the same serial dilution procedure as described in the antibacterial protocol, using RPMI-1640 as the diluent.

  • Inoculation: Add 100 µL of the diluted fungal suspension to the appropriate wells.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% or ≥80%) in turbidity compared to the growth control well.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic

General workflow for MIC determination of this compound.
Proposed Mechanism of Antibacterial Action

The following diagram illustrates the proposed mechanism of antibacterial action of this compound through the inhibition of the methionine biosynthesis pathway in bacteria.

Methionine_Biosynthesis_Inhibition cluster_pathway Bacterial Methionine Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O_Acyl_Homoserine O-Acyl-Homoserine Homoserine->O_Acyl_Homoserine Homocysteine Homocysteine O_Acyl_Homoserine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Inhibitor This compound Inhibitor->Homoserine Inhibits conversion Bacteriostasis Bacteriostasis (Growth Inhibition) Protein_Synthesis->Bacteriostasis

Proposed inhibition of methionine biosynthesis by this compound.

References

Quantifying 2-Hydroxymethylclavam: Application Notes and Protocols for Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxymethylclavam in complex matrices such as fermentation broths, cell cultures, and biological fluids is crucial for understanding its biosynthesis, stability, and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following imidazole derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound Quantification

This compound is a clavam metabolite produced by various Streptomyces species. Its structural similarity to clavulanic acid, a potent β-lactamase inhibitor, makes it a compound of interest. Accurate quantification is essential for metabolic engineering efforts to optimize the production of desired clavams and for assessing the purity and stability of preparations. The methods outlined below provide robust and reliable approaches for determining the concentration of this compound in intricate sample matrices.

HPLC-UV Method with Imidazole Derivatization

This method is a well-established technique for the analysis of clavam compounds that lack a strong chromophore. Derivatization with imidazole creates a product that can be readily detected by UV spectroscopy.

Application Note:

This protocol is suitable for the routine quantification of this compound in fermentation broths and culture supernatants. The derivatization step enhances the sensitivity and specificity of the detection. It is a cost-effective method compared to mass spectrometry and can be implemented in laboratories with standard HPLC equipment. Method validation should be performed to determine linearity, accuracy, precision, and the limits of detection and quantification for the specific matrix being analyzed.

Experimental Protocol:

2.1. Sample Preparation:

  • Centrifuge the complex mixture (e.g., fermentation broth) at 10,000 x g for 15 minutes at 4°C to pellet cells and solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • For samples with high protein content, a protein precipitation step may be necessary. Add an equal volume of cold acetonitrile, vortex, incubate at -20°C for 30 minutes, and then centrifuge to pellet the precipitated protein. The resulting supernatant is then filtered.

2.2. Imidazole Derivatization:

  • To 100 µL of the filtered sample, add 100 µL of a freshly prepared 2 M imidazole solution (pH 7.0).

  • Vortex the mixture and incubate at 30°C for 15 minutes.

  • Immediately before injection, dilute the derivatized sample with an appropriate volume of the mobile phase starting condition to fit within the calibration curve range.

2.3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Sodium Phosphate buffer (pH 7.0).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B (linear gradient)

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B (linear gradient)

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 311 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2.4. Quantification: A standard curve is generated using purified this compound of known concentrations, subjected to the same derivatization procedure. The peak area of the derivatized this compound in the samples is compared to the standard curve to determine its concentration.

LC-MS/MS Method

Liquid Chromatography with Tandem Mass Spectrometry offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for analyzing particularly complex matrices without the need for derivatization.

Application Note:

This protocol is designed for the sensitive and specific quantification of this compound. It is particularly useful for pharmacokinetic studies, low-level detection in complex biological fluids, and for confirmation of results obtained by other methods. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol:

3.1. Sample Preparation:

  • Perform sample clarification as described in the HPLC-UV protocol (Section 2.1).

  • For plasma or serum samples, protein precipitation is essential. Add three volumes of cold acetonitrile with 0.1% formic acid to one volume of plasma, vortex, and centrifuge at high speed to pellet proteins.

  • The supernatant is then transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

3.2. LC-MS/MS Conditions:

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B (linear gradient)

    • 5-6 min: 50% to 95% B (linear gradient)

    • 6-7 min: 95% B

    • 7-7.5 min: 95% to 2% B (linear gradient)

    • 7.5-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₆H₉NO₄, MW: 159.14) is m/z 160.1.

    • Product ions would need to be determined by infusion of a pure standard into the mass spectrometer. Plausible product ions could result from the loss of water (m/z 142.1) or other characteristic fragments.

    • Hypothetical MRM Transition: 160.1 -> 142.1 (for quantification), 160.1 -> [other fragment] (for confirmation).

  • Instrument Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for this compound using a pure standard.

Quantitative Data Summary

The following tables provide an example of how quantitative data for this compound from different experimental conditions can be presented.

Table 1: Quantification of this compound in Streptomyces clavuligerus Fermentation Broth using HPLC-UV.

Fermentation Time (hours)This compound Concentration (µg/mL) ± SD
2415.2 ± 1.8
4845.8 ± 3.5
7288.1 ± 6.2
9665.4 ± 5.1
12032.7 ± 2.9

Table 2: Quantification of this compound in Spiked Human Plasma using LC-MS/MS.

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) ± SDRecovery (%)
1.00.95 ± 0.1195
10.010.3 ± 0.8103
50.048.9 ± 3.797.8
100.0101.2 ± 7.5101.2

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis Sample Complex Mixture (e.g., Fermentation Broth) Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Filtered_Sample Filtered Sample Filtration->Filtered_Sample Add_Imidazole Add Imidazole Solution Filtered_Sample->Add_Imidazole Incubation Incubate (30°C, 15 min) Add_Imidazole->Incubation Derivatized_Sample Derivatized Sample Incubation->Derivatized_Sample HPLC_Injection HPLC Injection Derivatized_Sample->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (311 nm) C18_Column->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Mixture (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Prepared_Sample Prepared Sample Reconstitution->Prepared_Sample LC_Injection LC Injection Prepared_Sample->LC_Injection UPLC_Separation UPLC C18 Separation LC_Injection->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Application Notes and Protocols for Immunoassay-Based Detection of Clavam Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clavam metabolites, a class of β-lactamase inhibitors produced by Streptomyces clavuligerus, play a critical role in combating antibiotic resistance.[1][2] The most prominent member of this family is clavulanic acid, which is often combined with β-lactam antibiotics to protect them from degradation by bacterial β-lactamases.[3] The detection and quantification of clavam metabolites are essential for fermentation process optimization, pharmacokinetic studies, and quality control in pharmaceutical formulations.[1][4] While chromatographic methods like HPLC are available for the detection of clavulanic acid[5][6], immunoassays offer a sensitive, high-throughput, and cost-effective alternative for screening large numbers of samples.[7]

This document provides a comprehensive overview of the principles and methodologies for developing competitive enzyme-linked immunosorbent assays (ELISAs) for the detection of clavam metabolites.

Principle of Competitive ELISA for Clavam Metabolite Detection

Due to their small molecular size, clavam metabolites are considered haptens and are not immunogenic on their own. To elicit an immune response and produce specific antibodies, they must first be conjugated to a larger carrier protein. The resulting immunogen is then used to immunize an animal to produce polyclonal or monoclonal antibodies.

The competitive ELISA is the most common format for detecting small molecules like clavam metabolites.[7] In this assay, a known amount of clavam metabolite-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate well. The sample containing the unknown amount of free clavam metabolite is mixed with a limited amount of specific anti-clavam antibody. This mixture is then added to the coated well. The free clavam metabolite in the sample competes with the immobilized coating antigen for binding to the antibody. After an incubation period, the unbound components are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the clavam metabolite in the sample. A higher concentration of clavam metabolite in the sample will result in less antibody binding to the plate and thus a weaker color signal.[7]

Experimental Protocols

1. Preparation of Immunogen: Hapten-Carrier Conjugation

To render clavam metabolites immunogenic, they must be covalently linked to a carrier protein. A common strategy for small molecules containing carboxylic acid groups, such as clavulanic acid, is the carbodiimide-mediated coupling to primary amines on the carrier protein.

Materials:

  • Clavulanic acid or other clavam metabolite

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Dissolve the clavam metabolite in a suitable solvent (e.g., dimethylformamide, DMF) at a high concentration.

  • In a separate tube, dissolve the carrier protein (e.g., KLH for immunization, BSA for coating antigen) in PBS.

  • Activate the carboxylic acid group of the clavam metabolite by adding a molar excess of EDC and NHS. Incubate for 1 hour at room temperature with gentle stirring.

  • Slowly add the activated clavam metabolite solution to the carrier protein solution while stirring.

  • Allow the conjugation reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Remove unconjugated hapten and reaction byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Determine the protein concentration of the conjugate using a protein assay (e.g., Bradford or BCA assay).

  • Assess the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance spectrum.

  • Store the immunogen at -20°C or -80°C until use.

2. Antibody Production

The production of antibodies specific to clavam metabolites can be achieved by immunizing animals with the prepared immunogen. Both polyclonal and monoclonal antibodies can be generated.[8]

2.1 Polyclonal Antibody Production (Example in Rabbits):

  • Pre-bleed the rabbits to obtain pre-immune serum.

  • Emulsify the clavam-KLH immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

  • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster immunizations should be given every 3-4 weeks with the immunogen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Collect blood samples 10-14 days after each booster immunization to monitor the antibody titer by indirect ELISA.

  • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

  • The IgG fraction can be purified from the serum using protein A/G affinity chromatography.

  • Store the purified antibodies at -20°C.

2.2 Monoclonal Antibody Production:

Monoclonal antibodies provide a consistent and specific source of antibodies.[8] The hybridoma technology, developed by Köhler and Milstein, is a standard method for their production.[8] This involves fusing antibody-producing B cells from an immunized mouse with myeloma cells to generate immortalized hybridoma cell lines that secrete a single type of antibody.

3. Development of Competitive ELISA

Materials:

  • 96-well microtiter plates (high protein-binding capacity)

  • Clavam-BSA conjugate (coating antigen)

  • Anti-clavam primary antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Clavam metabolite standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB substrate)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute the clavam-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the diluted conjugate to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare a series of standard dilutions of the clavam metabolite in your sample matrix or an appropriate buffer.

    • In a separate dilution plate, add 50 µL of the standard dilutions or your samples to respective wells.

    • Add 50 µL of the diluted anti-clavam primary antibody to each well.

    • Incubate for 30 minutes at room temperature to allow the antibody and free clavam metabolite to interact.

    • Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation

The data from the competitive ELISA is typically plotted as the percentage of binding versus the logarithm of the analyte concentration. The percentage of binding (%B/B₀) is calculated as:

%B/B₀ = [(Absorbance of sample/standard - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding)] x 100

A standard curve is generated, and the concentration of the clavam metabolite in the unknown samples is determined by interpolation. Key parameters to be determined and presented are summarized in the table below. While specific data for a clavam metabolite immunoassay is not available in the provided search results, the following table illustrates the type of data that should be generated and presented, using representative values from a similar immunoassay for a beta-lactam antibiotic.[9]

ParameterDescriptionRepresentative Value
IC₅₀ (50% Inhibitory Concentration) The concentration of the analyte that causes 50% inhibition of antibody binding.30 ng/mL
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably distinguished from the blank. Often defined as the concentration corresponding to 90% of the maximum signal (IC₁₀).2.4 ng/mL
Dynamic Range The concentration range over which the assay is precise and accurate. Typically defined as the range between 20% and 80% inhibition (IC₂₀ - IC₈₀).6.0 - 191 ng/mL
Cross-Reactivity The ability of the antibody to bind to structurally related compounds. It is usually calculated as: (IC₅₀ of target analyte / IC₅₀ of cross-reactant) x 100%.Amoxicillin (50%), Ampicillin (47%), Penicillin V (145%)
Recovery The accuracy of the assay in a specific sample matrix, determined by spiking the matrix with a known concentration of the analyte and measuring the recovery.99-105% in spiked sewage water

Visualizations

Caption: Workflow of the competitive ELISA for clavam metabolite detection.

Competitive_ELISA_Principle cluster_high_conc High Clavam Concentration in Sample cluster_low_conc Low Clavam Concentration in Sample Free_Clavam_H Free Clavam (High Conc.) Antibody_H Anti-Clavam Antibody Free_Clavam_H->Antibody_H Binds most antibodies Coated_Clavam_H Coated Clavam Antibody_H->Coated_Clavam_H Few antibodies bind to plate Secondary_Ab_H Enzyme-linked Secondary Ab Coated_Clavam_H->Secondary_Ab_H Low binding of secondary Ab Result_H Low Signal Secondary_Ab_H->Result_H Less substrate conversion Free_Clavam_L Free Clavam (Low Conc.) Antibody_L Anti-Clavam Antibody Free_Clavam_L->Antibody_L Binds few antibodies Coated_Clavam_L Coated Clavam Antibody_L->Coated_Clavam_L Most antibodies bind to plate Secondary_Ab_L Enzyme-linked Secondary Ab Coated_Clavam_L->Secondary_Ab_L High binding of secondary Ab Result_L High Signal Secondary_Ab_L->Result_L More substrate conversion

Caption: Principle of competitive ELISA for clavam detection.

References

Application Notes and Protocols for Heterologous Expression of 2-Hydroxymethylclavam Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the heterologous expression of the 2-hydroxymethylclavam biosynthetic gene cluster from Streptomyces clavuligerus. The protocols outlined below are based on established methodologies for gene cloning and expression in Streptomyces species and analysis of clavam metabolites.

Introduction

This compound is a member of the clavam family of β-lactam compounds produced by Streptomyces clavuligerus. Like other 5S clavams, it shares an early biosynthetic pathway with the clinically important β-lactamase inhibitor, clavulanic acid. The heterologous expression of the biosynthetic genes for this compound in a genetically tractable host offers a promising strategy for improving production titers, facilitating pathway engineering, and enabling the production of novel clavam analogs.

The biosynthesis of this compound originates from the common precursor clavaminic acid. The genes responsible for the biosynthesis of clavams are organized in distinct clusters in the S. clavuligerus genome: the clavulanic acid gene cluster, the clavam gene cluster, and a paralogue gene cluster.[1] Genes within the clavam and paralogue clusters are specifically involved in the biosynthesis of 5S clavams, including this compound.[1]

Data Presentation

Table 1: Key Gene Clusters and Genes Involved in 5S Clavam Biosynthesis in Streptomyces clavuligerus

Gene ClusterKey GenesPutative FunctionReference
Clavam Clustercvm1, cvm2, cvm5Essential for 5S clavam production. cvm5 may encode a Baeyer-Villiger monooxygenase.[2]
cas1Clavaminate synthase 1.[2]
Paralogue Clustercvm6PPutative aminotransferase.[3]
cvm7PPutative transcriptional regulator for 5S clavam biosynthesis.[3]
orfA, orfB, orfC, orfDRequired for alanylclavam biosynthesis; orfA is a predicted hydroxymethyltransferase.[4]

Table 2: Comparison of Clavam Production in Wild-Type and Mutant S. clavuligerus Strains

StrainRelevant GenotypeThis compound ProductionClavam-2-carboxylate ProductionAlanylclavam ProductionReference
Wild-type-ProducedProducedProduced[5]
cvm1 mutantcvm1 disruptedNot DetectedNot DetectedNot Detected[5]
cvm4/cvm5 mutantcvm4 and cvm5 deletedNot DetectedNot DetectedNot Detected[5]
cas1 mutantcas1 disruptedSignificantly ReducedSignificantly ReducedProduced[5]
cas1/cas2 double mutantcas1 and cas2 disruptedNot DetectedNot DetectedNot Detected[5]
orfA mutantorfA disruptedProducedProducedNot Detected[6]
orfC mutantorfC disruptedProducedProducedNot Detected[6]

Experimental Protocols

Protocol 1: Cloning of the 5S Clavam Biosynthetic Gene Cluster

This protocol describes the isolation of the gene cluster from S. clavuligerus for subsequent cloning into a heterologous host.

1. Genomic DNA Isolation from S. clavuligerus

  • Grow S. clavuligerus in a suitable liquid medium (e.g., Trypticase Soy Broth supplemented with 1% maltose) for 48-72 hours at 28°C.[7]

  • Harvest mycelia by centrifugation.

  • Lyse the cells using lysozyme treatment followed by proteinase K and SDS.

  • Purify genomic DNA using phenol-chloroform extraction and ethanol precipitation as per standard protocols for Streptomyces.

2. Gene Cluster Amplification

  • Design high-fidelity PCR primers to amplify the entire 5S clavam biosynthetic gene cluster(s) from the isolated genomic DNA. The cluster is located in the clavam and paralogue gene clusters.

  • Use a high-fidelity DNA polymerase to minimize PCR errors.

  • The amplified product should be verified by gel electrophoresis and sequencing.

3. Vector Ligation

  • Clone the amplified gene cluster into a suitable E. coli - Streptomyces shuttle vector (e.g., pSET152-based integrative vector or a replicative vector like pIJ101-based plasmids). The choice of vector will depend on the desired copy number and stability of the construct in the heterologous host.

4. Transformation into E. coli

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification.

  • Select transformants on appropriate antibiotic-containing medium.

  • Verify the integrity of the cloned gene cluster by restriction digestion and sequencing.

Protocol 2: Heterologous Expression in Streptomyces lividans**

S. lividans is a well-characterized and commonly used host for the heterologous expression of Streptomyces biosynthetic gene clusters.[8][9]

1. Preparation of S. lividans Protoplasts

  • Grow S. lividans in a medium containing glycine to weaken the cell wall.

  • Treat the mycelia with lysozyme to generate protoplasts.

  • Wash and resuspend the protoplasts in a suitable buffer.

2. Transformation of S. lividans

  • Introduce the recombinant plasmid containing the 5S clavam gene cluster into S. lividans protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Plate the transformed protoplasts on a regeneration medium and select for transformants using the appropriate antibiotic.

3. Screening for this compound Production

  • Grow the transformant colonies in a suitable production medium. A starting point could be the soy-based medium used for S. clavuligerus.[5]

  • After a suitable incubation period (e.g., 96 hours), harvest the culture supernatant for analysis.

Protocol 3: Fermentation and Metabolite Extraction

1. Seed Culture Preparation

  • Inoculate a baffled flask containing Trypticase Soy Broth (TSB) with spores or mycelial fragments of the recombinant S. lividans strain.

  • Incubate at 28-30°C with shaking (220 rpm) for 48 hours.[7]

2. Production Culture

  • Inoculate the production medium with the seed culture. A suitable production medium for clavam production is a soy-based medium.[5] A typical soy medium might contain soybean flour, a carbon source like glycerol or starch, and trace elements.[10][11]

  • Incubate the production culture at 28-30°C with vigorous shaking for 4-7 days.

3. Metabolite Extraction

  • Separate the mycelia from the culture broth by centrifugation.

  • The clavam metabolites are typically found in the supernatant. The supernatant can be directly used for HPLC analysis after filtration.

Protocol 4: HPLC Analysis of Clavam Metabolites

1. Sample Preparation

  • Filter the culture supernatant through a 0.22 µm filter.

  • For quantitative analysis of clavulanic acid and other clavams, derivatization with imidazole is often performed to produce a chromophore that absorbs at 311 nm.[12]

2. HPLC Conditions

  • Column: A reverse-phase C18 column is typically used.[3]

  • Mobile Phase: A common mobile phase consists of a phosphate buffer (e.g., 0.1 M NaH₂PO₄) with a small percentage of an organic modifier like methanol, adjusted to an acidic pH (e.g., pH 3.68 with acetic acid).[5]

  • Detection: UV detection at 311 nm (for imidazole derivatives) or around 220 nm for underivatized clavams.

  • Quantification: Compare the peak areas of the samples to a standard curve generated with purified this compound or a related clavam standard.

Mandatory Visualizations

Biosynthetic_Pathway_of_5S_Clavams cluster_early Early Shared Pathway cluster_late Late Divergent Pathways Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Clavaminic_Acid Clavaminic_Acid Glyceraldehyde-3-Phosphate->Clavaminic_Acid ceaS, bls, pah, cas L-Arginine L-Arginine L-Arginine->Clavaminic_Acid 5S_Clavam_Intermediate 5S_Clavam_Intermediate Clavaminic_Acid->5S_Clavam_Intermediate cvm genes Clavulanic_Acid Clavulanic_Acid Clavaminic_Acid->Clavulanic_Acid Late CA genes This compound This compound 5S_Clavam_Intermediate->this compound Other_5S_Clavams Other_5S_Clavams 5S_Clavam_Intermediate->Other_5S_Clavams

Caption: Biosynthesis pathway of 5S clavams.

Heterologous_Expression_Workflow cluster_cloning Cloning Stage cluster_expression Expression Stage cluster_production Production and Analysis S_clavuligerus_gDNA S. clavuligerus genomic DNA PCR_Amplification PCR Amplification of 5S Clavam Gene Cluster S_clavuligerus_gDNA->PCR_Amplification Ligation Ligation PCR_Amplification->Ligation Expression_Vector Expression Vector (e.g., pSET152) Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation_Ecoli Transformation Recombinant_Plasmid->Transformation_Ecoli E_coli_Host E. coli Host (for plasmid propagation) E_coli_Host->Transformation_Ecoli Verified_Plasmid Verified Plasmid Transformation_Ecoli->Verified_Plasmid Transformation_Slividans Protoplast Transformation Verified_Plasmid->Transformation_Slividans S_lividans_Host S. lividans Heterologous Host S_lividans_Host->Transformation_Slividans Recombinant_Slividans Recombinant S. lividans Transformation_Slividans->Recombinant_Slividans Fermentation Fermentation Recombinant_Slividans->Fermentation Metabolite_Extraction Metabolite Extraction Fermentation->Metabolite_Extraction HPLC_Analysis HPLC Analysis Metabolite_Extraction->HPLC_Analysis Product_Quantification This compound Quantification HPLC_Analysis->Product_Quantification

Caption: Workflow for heterologous expression.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptomyces clavuligerus Fermentation for 2-Hydroxymethylclavam Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the fermentation of Streptomyces clavuligerus for the production of 2-hydroxymethylclavam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to clavulanic acid?

A1: this compound is a member of the clavam family of metabolites produced by Streptomyces clavuligerus.[1][2] It shares a common biosynthetic pathway with clavulanic acid (CA), originating from the precursors glyceraldehyde-3-phosphate and L-arginine.[1][3] The pathway bifurcates at the intermediate clavaminic acid.[2][4] One branch leads to clavulanic acid, which has a (3R, 5R) stereochemistry and potent β-lactamase inhibitory activity, while the other branch leads to 5S clavams, including this compound, which have a (3S, 5S) stereochemistry.[1][2]

Q2: What is the primary carbon source for optimizing clavam production?

A2: Glycerol is the preferred and main carbon substrate for the biosynthesis of clavulanic acid and related clavam metabolites in S. clavuligerus.[1][5][6] The bacterium does not efficiently utilize glucose.[7] Glycerol is directly incorporated into the glycolytic pathway, forming glyceraldehyde-3-phosphate, a key C3 precursor for the clavam backbone.[1][8]

Q3: Which nitrogen sources are most effective for fermentation?

A3: Organic nitrogen sources, particularly soybean-derived products like soybean flour and isolated soybean protein, are highly effective for clavam production.[6][9] These complex sources supply the necessary amino acids, including L-arginine, which is the C5 precursor for the clavam pathway.[5][8] Supplementation with specific amino acids like L-arginine and L-glutamate has also been shown to be effective.[6]

Q4: What is the optimal pH and temperature for the fermentation process?

A4: The optimal pH for clavam production is generally neutral, around 6.8 to 7.0.[1][5] Maintaining this pH is crucial, as deviations can negatively impact cell metabolism and product stability.[5] Fermentations are typically carried out at temperatures between 20°C and 28°C.[1][8] Lower temperatures (e.g., 20°C) can favor the stability of the clavam molecules, but may result in a lower growth rate compared to higher temperatures like 28°C.[1][8]

Q5: How critical is aeration and dissolved oxygen (DO) control?

A5: S. clavuligerus is a strictly aerobic bacterium, and the biosynthetic pathway for clavams requires molecular oxygen.[6][10] Therefore, aeration and agitation are critical factors.[1] High dissolved oxygen levels, especially during the active growth phase, have been shown to enhance the production of related antibiotics like cephamycin C by up to 2.4-fold, suggesting a similar positive effect on the overall secondary metabolism.[10][11][12] An aeration rate of 0.5–1.0 vvm (volume of air per volume of medium per minute) is commonly used in bioreactors.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step
Suboptimal Media Composition Verify that glycerol is the primary carbon source and that a complex nitrogen source like soybean protein or flour is used.[5][9] Ensure essential minerals, especially ferrous sulfate (Fe²⁺), are present, as key biosynthetic enzymes are iron-dependent.[9][13]
Incorrect pH Monitor and control the pH of the culture, maintaining it within the optimal range of 6.8-7.0.[1][5] Use a suitable buffer like MOPS in shake flask cultures or automated acid/base feeding in a bioreactor.[14]
Poor Aeration / Low Dissolved Oxygen (DO) In shake flasks, use baffled flasks and ensure an adequate flask-to-medium volume ratio (e.g., 250 mL flask with 50 mL medium) to maximize oxygen transfer.[5] In bioreactors, increase agitation and/or aeration rates to maintain DO levels, particularly during the exponential growth phase.[10][11]
Improper Inoculum The quality and density of the inoculum are critical. Using a high-density spore suspension (≥5%) or a well-developed vegetative mycelium from a seed culture can significantly improve biosynthesis.[1][14]
Phosphate Repression High concentrations of phosphate can repress secondary metabolite production.[8] Test lower phosphate concentrations (e.g., 2 mM) to see if yields improve.[8]
Metabolic Shift to Other Clavams The clavam pathway is branched.[4][7] Genetic modifications or specific media supplements may be favoring the production of clavulanic acid over 5S clavams. Analyze the culture broth for all related clavam compounds to perform a full metabolic profile.

Issue 2: Inconsistent Batch-to-Batch Fermentation Results

Potential Cause Troubleshooting Step
Inoculum Variability Standardize your inoculum preparation protocol strictly.[14] Use the same source (spore suspension or mycelium stock), age, and density for every fermentation.[14]
Genetic Instability of Strain Streptomyces strains can be genetically unstable.[15] It is crucial to maintain master cell banks and working cell banks stored at -80°C or in liquid nitrogen.[5] Limit the number of subcultures from a single vial.
Variation in Raw Materials Complex media components like soybean flour can vary between lots. If possible, test new lots of raw materials before use in critical experiments or purchase a single large lot for a series of experiments.
Inaccurate Parameter Control Calibrate all probes (pH, DO, temperature) and pumps in your bioreactor before each run to ensure accurate and consistent environmental control.

Visualizations and Workflows

Clavam Biosynthetic Pathway

G Simplified Clavam Biosynthetic Pathway cluster_5S G3P Glyceraldehyde-3-Phosphate (C3) ClavaminicAcid Clavaminic Acid (3S, 5S) G3P->ClavaminicAcid Multiple Steps ARG L-Arginine (C5) ARG->ClavaminicAcid Multiple Steps CA Clavulanic Acid (3R, 5R) ClavaminicAcid->CA Late stage enzymes (Stereochemical Inversion) Clavams 5S Clavams ClavaminicAcid->Clavams Late stage enzymes (Stereochemistry Retained) HMC This compound

Caption: Simplified pathway showing the bifurcation from clavaminic acid to clavulanic acid and 5S clavams.

Fermentation Optimization Workflow

G Workflow for Optimizing this compound Yield A Strain Selection & Maintenance (S. clavuligerus) B Inoculum Preparation (Spore or Mycelial) A->B C Media Formulation (Carbon, Nitrogen, Minerals) B->C D Shake Flask Experiments (Screening) C->D E Bioreactor Scale-Up D->E Promising Conditions F Process Parameter Optimization (pH, DO, Temp, Agitation) E->F G Analysis & Quantification (HPLC) F->G H Data Analysis & Iteration G->H H->C Refine Media H->F Refine Parameters G Troubleshooting Flowchart for Low Yield Start Low / No Yield Detected CheckContamination Check for Contamination (Microscopy, Plating) Start->CheckContamination CheckMedia Review Media Components (C/N source, Fe2+) CheckContamination->CheckMedia No ResultContaminated Discard Batch Sterilize Equipment CheckContamination->ResultContaminated Yes CheckParams Verify Fermentation Parameters (pH, DO, Temp) CheckMedia->CheckParams OK ResultMediaBad Reformulate Media CheckMedia->ResultMediaBad Issue Found CheckInoculum Assess Inoculum Quality (Age, Density, Viability) CheckParams->CheckInoculum OK ResultParamsBad Recalibrate Probes Adjust Setpoints CheckParams->ResultParamsBad Issue Found ResultInoculumOK Consider Strain Instability or Metabolic Shift CheckInoculum->ResultInoculumOK OK ResultInoculumBad Prepare Fresh Inoculum CheckInoculum->ResultInoculumBad Issue Found ResultNotContaminated Proceed ResultMediaOK Proceed ResultParamsOK Proceed

References

Technical Support Center: Optimizing the HPLC Separation of 2-Hydroxymethylclavam and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the separation of 2-hydroxymethylclavam from clavulanic acid by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and clavulanic acid.

1. Poor Resolution Between this compound and Clavulanic Acid Peaks

  • Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and clavulanic acid. How can I improve the separation?

  • Answer: Poor resolution between these two closely related compounds is a common challenge. Here are several strategies to improve their separation:

    • Optimize Mobile Phase pH: The ionization state of both clavulanic acid and this compound is highly dependent on the pH of the mobile phase. Adjusting the pH can significantly alter their retention times and improve selectivity. A lower pH (e.g., 3.2-4.4) can suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column and potentially better separation.[1][2]

    • Adjust Organic Modifier Concentration: The percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase directly impacts the retention of your analytes. A lower concentration of the organic modifier will generally increase retention times and may improve resolution. Consider running a gradient elution to achieve a good separation in a reasonable timeframe.[3]

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.

    • Select an Appropriate Column: A high-resolution C18 column with a smaller particle size (e.g., ≤3 µm) can provide higher efficiency and better separation of closely eluting peaks.

    • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the analysis time.

2. Peak Tailing for Clavulanic Acid or this compound

  • Question: One or both of my analyte peaks are showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

    • Check Mobile Phase pH: Unwanted interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing, especially for acidic compounds like clavulanic acid. Operating the mobile phase at a lower pH can help to suppress these interactions.

    • Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions and reduce peak tailing.

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. If the problem persists, the column may be degraded and require replacement.

3. Inconsistent Retention Times

  • Question: The retention times for my peaks are shifting between injections. What is causing this variability?

  • Answer: Fluctuating retention times can be due to a number of factors related to the HPLC system and the mobile phase.

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when using a gradient or after changing the mobile phase.

    • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

    • Pump Issues: Leaks in the pump or check valves can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Frequently Asked Questions (FAQs)

1. What is a typical starting HPLC method for separating this compound and clavulanic acid?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer (pH ~3.2-5.5) and a low percentage of methanol or acetonitrile.[1][2][4] A gradient elution from a low to a high organic modifier concentration is often beneficial. Detection is typically performed using a UV detector at around 220 nm.[2][4] For enhanced sensitivity and specificity, especially in complex matrices, derivatization of clavulanic acid with imidazole to form a chromophore absorbing at a higher wavelength (~311 nm) can be employed.[3]

2. How does the choice of buffer affect the separation?

The buffer is crucial for controlling the pH of the mobile phase and ensuring reproducible retention times. Phosphate buffers are commonly used in the pH range of 2 to 7. The buffer concentration should be sufficient to maintain a stable pH but not so high as to cause precipitation.

3. Can I use a gradient elution to improve the separation?

Yes, a gradient elution is highly recommended for separating closely related compounds like this compound and clavulanic acid. A shallow gradient, where the concentration of the organic modifier is increased slowly, can significantly improve resolution.[3]

Data Presentation

The following tables illustrate the expected impact of key chromatographic parameters on the separation of this compound and clavulanic acid. Note: The values presented are for illustrative purposes to demonstrate trends, as specific experimental data for this separation was not available in the searched literature.

Table 1: Illustrative Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHClavulanic Acid Retention Time (min)This compound Retention Time (min)Resolution (Rs)
6.03.53.81.2
5.54.24.61.5
4.45.86.41.8
3.28.18.92.1

Table 2: Illustrative Effect of Methanol Concentration on Retention Time and Resolution

Methanol (%)Clavulanic Acid Retention Time (min)This compound Retention Time (min)Resolution (Rs)
205.15.71.6
157.38.11.9
1010.511.62.2
515.216.82.5

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound and Clavulanic Acid

This protocol provides a general procedure that can be adapted and optimized for your specific application.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 4.4 with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B (linear gradient)

    • 15-17 min: 30% B

    • 17-18 min: 30% to 5% B (linear gradient)

    • 18-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B).

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Autosampler Autosampler Injection Sample->Autosampler MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Column C18 Column Autosampler->Column Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic cluster_resolution cluster_tailing cluster_retention Start Problem Observed Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Retention_Shift Retention Time Shift Start->Retention_Shift Adjust_pH Optimize Mobile Phase pH Poor_Resolution->Adjust_pH Adjust_Organic Adjust Organic Modifier % Poor_Resolution->Adjust_Organic Change_Column Change Column Poor_Resolution->Change_Column Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Check_Column Check Column Condition Peak_Tailing->Check_Column Equilibrate Ensure Proper Equilibration Retention_Shift->Equilibrate Fresh_Mobile Prepare Fresh Mobile Phase Retention_Shift->Fresh_Mobile Check_Pump Check Pump Performance Retention_Shift->Check_Pump Solution Problem Resolved Adjust_pH->Solution Adjust_Organic->Solution Change_Column->Solution Check_pH->Solution Reduce_Load->Solution Check_Column->Solution Equilibrate->Solution Fresh_Mobile->Solution Check_Pump->Solution

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Large-Scale Purification of 2-Hydroxymethylclavam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Hydroxymethylclavam.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound After Initial Capture

  • Symptom: The concentration or total amount of this compound is significantly lower than expected after the initial purification step from the fermentation broth.

  • Possible Causes & Solutions:

CauseRecommended Action
Product Degradation This compound, like other clavams, is susceptible to degradation at non-optimal pH and temperature. Maintain the process stream at a pH between 6.0 and 7.2 and at low temperatures (4-10°C) to minimize hydrolysis of the β-lactam ring.[1][2]
Inefficient Binding to Resin The ionic strength or pH of the feed stream may not be optimal for binding to the selected chromatography resin. Adjust the conductivity and pH of the clarified fermentation broth to match the optimal binding conditions for the chosen resin (e.g., anion exchange).
Co-purification of Degrading Enzymes The fermentation broth may contain enzymes that degrade this compound. Implement a rapid clarification and capture step to separate the product from these enzymes as quickly as possible. Consider the use of enzyme inhibitors if specific degrading enzymes are identified.

Problem 2: Co-elution of Impurities with this compound

  • Symptom: Analytical chromatography (e.g., HPLC) of the purified fractions shows the presence of impurities with retention times very close to that of this compound.

  • Possible Causes & Solutions:

CauseRecommended Action
Structurally Similar Clavams The fermentation process for this compound also produces other clavam metabolites such as clavam-2-carboxylic acid and alanylclavam, which have similar chemical properties.[3] Optimize the gradient elution profile in the chromatography step. A shallower gradient can improve the resolution between closely related compounds. Consider using a different chromatography mode (e.g., hydrophobic interaction chromatography) as a polishing step.
Insufficient Resolution of Chromatography Step The chosen chromatography resin or mobile phase is not providing adequate separation. Experiment with different resins (e.g., different pore sizes, bead sizes, or ligand densities). Modify the mobile phase composition, for example, by adding a low percentage of an organic solvent, to alter the selectivity.
Column Overloading Loading too much protein onto the chromatography column can lead to band broadening and poor separation. Reduce the amount of protein loaded onto the column or use a larger column.

Problem 3: Instability of Purified this compound During Storage

  • Symptom: The purity of the final product decreases over time, even under refrigerated or frozen conditions.

  • Possible Causes & Solutions:

CauseRecommended Action
Residual Water Content The presence of water can facilitate the hydrolysis of the β-lactam ring. Lyophilize the purified this compound to remove residual water.
Inappropriate Buffer Conditions The pH and composition of the final buffer can impact stability. Store the purified product in a buffer at a slightly acidic to neutral pH (6.0-7.0) and at low temperatures (-20°C or below). Avoid buffers containing nucleophilic species.
Presence of Catalytic Impurities Trace amounts of metal ions or other catalytic impurities can accelerate degradation. Ensure all buffers and equipment are free from contaminants. Consider the addition of a chelating agent like EDTA to the final formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the large-scale purification of this compound?

A1: The most critical parameters are temperature and pH . Like other β-lactam compounds, this compound is prone to hydrolysis. Maintaining a low temperature (ideally 4-8°C) throughout the purification process and keeping the pH within a stable range (typically 6.0-7.2) are crucial to prevent product degradation and maximize yield.[1][2]

Q2: What types of chromatography are most effective for purifying this compound?

A2: A multi-step chromatography approach is typically required.

  • Ion-exchange chromatography (IEX) is often used as a capture step to isolate the negatively charged this compound from the clarified fermentation broth.[4]

  • Hydrophobic interaction chromatography (HIC) can be an effective intermediate or polishing step to separate this compound from other more or less hydrophobic impurities.[5][6]

  • Reversed-phase chromatography (RPC) is generally used for analytical purposes but can be adapted for preparative scale for final polishing, although the use of organic solvents may be a concern for product stability.[7]

Q3: What are the common impurities I should expect in my this compound preparation?

A3: Common impurities originate from the Streptomyces clavuligerus fermentation and can include:

  • Other clavam metabolites (e.g., clavam-2-carboxylic acid, alanylclavam, and clavulanic acid).[3][8]

  • Proteins and peptides from the host cells.

  • Components of the fermentation medium.

  • Degradation products of this compound itself.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer at a slightly acidic pH) and UV detection is typically used to separate this compound from impurities and to quantify its concentration.

Quantitative Data Summary

The following table summarizes stability data for clavulanic acid, a structurally similar and well-studied clavam, which can provide insights into the expected stability of this compound under various conditions.

Table 1: Stability of Clavulanic Acid Under Different Conditions

pHTemperature (°C)Half-life (hours)Reference
6.020> 100[1]
7.220~80[1]
8.020< 20[1]
6.210Stable[2]
6.240Rapid Degradation[2]
7.010Less Stable than pH 6.2[2]
7.040Very Rapid Degradation[2]

Disclaimer: This data is for clavulanic acid and should be used as a general guide. The stability of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography for Initial Capture of this compound

  • Column: A large-scale anion-exchange column packed with a quaternary ammonium (Q) functionalized resin.

  • Equilibration Buffer (Buffer A): 20 mM Phosphate buffer, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM Phosphate buffer with 1 M NaCl, pH 7.0.

  • Procedure: a. Clarify the fermentation broth by centrifugation and/or microfiltration to remove cells and particulate matter. b. Adjust the pH of the clarified broth to 7.0 and dilute with Buffer A to reduce the conductivity. c. Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Buffer A. d. Load the prepared broth onto the column at a linear flow rate recommended by the resin manufacturer. e. Wash the column with 5-10 CV of Buffer A to remove unbound impurities. f. Elute the bound this compound using a linear gradient of 0-50% Buffer B over 10-20 CV. g. Collect fractions and analyze for the presence and purity of this compound using HPLC. h. Pool the fractions containing the pure product.

Protocol 2: Hydrophobic Interaction Chromatography for Polishing

  • Column: A large-scale hydrophobic interaction column (e.g., with a phenyl or butyl functionalized resin).

  • Binding/Equilibration Buffer (Buffer C): 1 M Ammonium sulfate in 50 mM phosphate buffer, pH 7.0.

  • Elution Buffer (Buffer D): 50 mM Phosphate buffer, pH 7.0.

  • Procedure: a. To the pooled fractions from the anion-exchange step, add ammonium sulfate to a final concentration of 1 M. b. Equilibrate the HIC column with at least 5 CV of Buffer C. c. Load the sample onto the column. d. Wash the column with 5-10 CV of Buffer C. e. Elute the this compound using a reverse linear gradient from 100% Buffer C to 100% Buffer D over 10-20 CV. f. Collect fractions and analyze for purity by HPLC. g. Pool the pure fractions and proceed to buffer exchange or lyophilization.

Visualizations

experimental_workflow Fermentation Streptomyces clavuligerus Fermentation Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification IEX Anion-Exchange Chromatography (Capture) Clarification->IEX  Adjust pH & Conductivity HIC Hydrophobic Interaction Chromatography (Polishing) IEX->HIC  Add Salt Concentration Concentration & Diafiltration HIC->Concentration Lyophilization Lyophilization Concentration->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct troubleshooting_logic Start Low Purity of This compound CheckDegradation Check for Degradation Products (HPLC-MS) Start->CheckDegradation CheckCoElution Analyze for Co-eluting Impurities (HPLC) Start->CheckCoElution OptimizeTempPH Optimize Temperature & pH (Lower Temp, pH 6-7) CheckDegradation->OptimizeTempPH Degradation Detected ModifyGradient Modify Elution Gradient (Shallower Gradient) CheckCoElution->ModifyGradient Co-elution Detected Solution Improved Purity OptimizeTempPH->Solution ChangeResin Change Chromatography Resin or Mode ModifyGradient->ChangeResin If still co-eluting ModifyGradient->Solution ChangeResin->Solution

References

Enhancing the stability of 2-Hydroxymethylclavam during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Hydroxymethylclavam during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a clavam antibiotic, a class of compounds known for their β-lactamase inhibitory activity. It is a secondary metabolite produced by microorganisms such as Streptomyces clavuligerus.[1][2] The stability of this compound is a significant concern due to the inherent reactivity of its β-lactam ring, which is susceptible to degradation under various chemical and physical conditions. This instability can lead to a loss of biological activity, impacting experimental results and the therapeutic potential of the compound.

Q2: What are the primary factors that affect the stability of this compound?

A2: Based on studies of the closely related compound clavulanic acid, the primary factors influencing the stability of this compound are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of clavam compounds.[3]

  • pH: Extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis of the β-lactam ring.

  • Moisture: The presence of water can facilitate hydrolytic degradation. Improper storage of reconstituted solutions can reduce the medication's effectiveness.[4]

  • Presence of other reactive species: Certain metal ions or reactive chemical species in the extraction or storage medium can catalyze degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a dry powder at low temperatures, preferably at or below -20°C, in a desiccated environment to minimize exposure to moisture.

  • In Solution: If storage in solution is necessary, use a buffered solution at a slightly acidic to neutral pH (around 6.0-7.0). Reconstituted syrups and drops of similar clavam compounds are recommended to be stored refrigerated between 2°C and 8°C.[4][5] Flash-freeze aliquots in liquid nitrogen and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Possible Cause Troubleshooting Step
Degradation during extraction Maintain low temperatures (4°C) throughout the extraction process. Use pre-chilled solvents and glassware.
Inefficient cell lysis Ensure complete cell lysis to release the intracellular product. Consider optimizing the lysis method (e.g., sonication, French press) for Streptomyces.
Suboptimal extraction solvent Perform small-scale pilot extractions with a range of polar organic solvents (e.g., ethyl acetate, n-butanol) to determine the most efficient one for this compound.[6][7]
Emulsion formation during liquid-liquid extraction To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion forms, try adding a small amount of a different organic solvent to break it.[8]
Incomplete phase separation Ensure complete separation of aqueous and organic phases during liquid-liquid extraction. Centrifugation can aid in achieving a clean separation.
Issue 2: Degradation of this compound During Storage
Possible Cause Troubleshooting Step
Inappropriate storage temperature Store solid this compound at -20°C or below. For solutions, store at -80°C.[4]
Presence of moisture Store the solid compound in a desiccator. For solutions, use anhydrous solvents where possible and store in tightly sealed containers.
Incorrect pH of the storage solution If storing in solution, use a buffer system to maintain a pH between 6.0 and 7.0.
Repeated freeze-thaw cycles Aliquot the solution into single-use vials before freezing to avoid repeated temperature fluctuations.
Contamination of the sample Ensure that all glassware and reagents are sterile to prevent microbial growth that could lead to degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces clavuligerus Culture
  • Harvesting: Centrifuge the Streptomyces clavuligerus culture broth at 4°C to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of cold lysis buffer (e.g., phosphate buffer, pH 6.5). Lyse the cells using a suitable method like sonication on ice.

  • Clarification: Centrifuge the lysate at a high speed at 4°C to remove cell debris.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of cold ethyl acetate.

    • Gently invert the funnel multiple times for 5-10 minutes to allow for partitioning.

    • Allow the layers to separate. Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer twice more with cold ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the crude this compound extract.

  • Storage: Immediately store the dried extract at -20°C or below.

Protocol 2: Stability Assessment of this compound
  • Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) and at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Data Presentation

Table 1: Effect of Temperature on the Stability of a Related Clavam Compound (Clavulanic Acid) in Solution

TemperatureTime to 10% Degradation (T90)
4°C152 hours
25°C26 hours
37°C6.4 hours

Data adapted from a study on clavulanic acid, which is expected to have similar stability characteristics to this compound.[5]

Table 2: Recommended Storage Conditions for Clavam Compounds

FormTemperatureAdditional Notes
Solid (Tablets)20°C to 25°CAway from moisture and heat[4]
Reconstituted Solution2°C to 8°C (Refrigerated)Use within the prescribed period[4][5]

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_storage Storage cluster_analysis Stability Analysis Harvest Harvest S. clavuligerus Culture Lysis Cell Lysis (4°C) Harvest->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify LLE Liquid-Liquid Extraction (Ethyl Acetate, 4°C) Clarify->LLE Dry Drying and Concentration (<30°C) LLE->Dry Store Store Extract at ≤ -20°C Dry->Store Analyze HPLC/MS Analysis Store->Analyze

Caption: Workflow for the extraction and stability analysis of this compound.

degradation_pathway cluster_factors Degradation Factors This compound This compound Inactive Products Inactive Products This compound->Inactive Products Hydrolysis of β-Lactam Ring High Temperature High Temperature Extreme pH Extreme pH Moisture Moisture

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Analysis of 2-Hydroxymethylclavam by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2-Hydroxymethylclavam. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound and its structurally related analogue, clavulanic acid.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatible injection solventEnsure the injection solvent is of similar or weaker strength than the initial mobile phase. High aqueous content in the mobile phase is common for these polar analytes.
Column contamination or degradationFlush the column with a strong solvent wash. If the problem persists, consider replacing the column. A guard column is recommended.
Secondary interactions with the stationary phaseAdd a small amount of a competing agent, like an ion-pairing reagent, to the mobile phase, ensuring it is MS-compatible. However, adjusting the mobile phase pH with formic acid or ammonium formate is often sufficient.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow ratePrepare fresh mobile phase daily and ensure the LC system is properly primed and equilibrated. Check for leaks in the system.
Column temperature variationsUse a column oven to maintain a stable temperature.
Matrix-induced chromatographic effectsImplement a more rigorous sample clean-up procedure to remove interfering matrix components.
Low Signal Intensity or Ion Suppression Significant matrix effects from co-eluting endogenous compounds (e.g., phospholipids, salts)Optimize the sample preparation method. Solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation (PPT).[1] Consider phospholipid removal plates for plasma or serum samples.
Suboptimal ionization parametersTune the mass spectrometer for this compound or a related compound like clavulanic acid. Negative ion mode electrospray ionization (ESI) is typically used for clavulanic acid.[2]
Inefficient chromatographic separation from interfering componentsModify the gradient to better resolve the analyte from the region of matrix suppression. A divert valve can also be used to direct the early, unretained matrix components to waste.
High Background Noise or Ion Enhancement Contamination in the LC-MS system or solventsUse high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source.[3]
Co-eluting matrix components that enhance ionizationImprove chromatographic separation to isolate the analyte peak from these enhancing species. A different sample preparation technique may also be necessary.
Sample Instability Degradation of this compound in the sample matrix or during processingKeep samples on ice or at 4°C during processing and in the autosampler. Clavulanic acid is known to be unstable at room temperature. For clavulanic acid, acidification of plasma samples has been used as a stabilization technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound?

A1: For biological matrices like plasma, the most common causes are phospholipids and salts that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement.[4] In fermentation broths, high concentrations of salts, residual media components, and other metabolites can cause significant matrix effects.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a common quantitative approach. You compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. A qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the MS while a blank extracted matrix is injected onto the column. Dips or rises in the analyte's signal indicate regions of ion suppression or enhancement.[5]

Q3: What are the recommended initial LC-MS parameters for this compound analysis?

A3: Based on the analysis of the structurally similar clavulanic acid, the following are recommended starting points. Since no direct literature on this compound's specific MS/MS transitions is available, these are predicted based on its structure and clavulanic acid data.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommendation
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2-10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Negative Electrospray Ionization (ESI)
Precursor Ion (Q1) Predicted [M-H]⁻: m/z 214.05
Product Ion (Q3) Predicted fragments: Further optimization required. A product ion scan is necessary to determine the optimal transition. For clavulanic acid (m/z 198.0), a common product ion is m/z 136.0.[2]

Q4: Which sample preparation technique is best for analyzing this compound in plasma?

A4: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Simple and fast, but may result in significant matrix effects due to insufficient cleanup.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but requires careful solvent selection and can be more time-consuming.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated, making it ideal for methods requiring high sensitivity and robustness.[1]

Q5: How can I improve the stability of this compound in my samples?

A5: Due to its beta-lactam core, this compound is likely susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to:

  • Keep biological samples frozen at -70°C or colder for long-term storage.

  • Process samples on ice or at refrigerated temperatures (2-8°C).

  • Minimize the time samples spend in the autosampler.

  • For clavulanic acid, the use of a stabilizing agent like 50% aqueous acetic acid in plasma has been reported. This may also be effective for this compound.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation of Fermentation Broth
  • Centrifuge the fermentation broth sample at high speed to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered supernatant 1:10 (or as needed to reduce matrix effects) with the initial mobile phase.

  • If further cleanup is required, a solid-phase extraction protocol can be employed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Plasma or Fermentation Broth Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Data Acquisition

Caption: General experimental workflow for LC-MS analysis.

troubleshooting_logic Start Poor Analytical Result (e.g., Low Intensity, Poor Peak Shape) Check_LC Review Chromatographic Performance Start->Check_LC Check_MS Review Mass Spectrometer Performance Start->Check_MS Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Retention_Time Retention_Time Check_LC->Retention_Time Inconsistent RT? Peak_Shape Peak_Shape Check_LC->Peak_Shape Poor Peak Shape? Signal_Intensity Signal_Intensity Check_MS->Signal_Intensity Low Signal/Suppression? Matrix_Effects Matrix_Effects Check_Sample_Prep->Matrix_Effects Suspect Matrix Effects? Fix_LC_Conditions Check Mobile Phase, Flow Rate, Temperature Retention_Time->Fix_LC_Conditions Yes Reanalyze Reanalyze Fix_LC_Conditions->Reanalyze Fix_Peak_Shape Optimize Injection Solvent, Check Column Health Peak_Shape->Fix_Peak_Shape Yes Fix_Peak_Shape->Reanalyze Fix_MS Tune MS, Optimize Source Parameters Signal_Intensity->Fix_MS Yes Fix_MS->Reanalyze Improve_Cleanup Enhance Sample Cleanup (e.g., SPE), Dilute Sample Matrix_Effects->Improve_Cleanup Yes Improve_Cleanup->Reanalyze

References

Strategies to minimize degradation of 2-Hydroxymethylclavam post-fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Hydroxymethylclavam post-fermentation. Given the limited direct literature on this compound, the stability data and degradation pathways of its close structural analog, clavulanic acid, are used as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound post-fermentation?

A1: The primary factors influencing the degradation of this compound, much like its analog clavulanic acid, are pH, temperature, and the presence of water and certain metal ions.[1] The β-lactam ring in the clavam structure is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions and accelerated at higher temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on studies of clavulanic acid, the optimal pH for stability is in the neutral to slightly acidic range, typically between pH 6.0 and 7.2.[1] Both highly acidic and alkaline conditions can significantly increase the rate of degradation.

Q3: How does temperature affect the stability of this compound?

A3: Temperature has a significant impact on the stability of clavam compounds. For instance, clavulanic acid shows markedly increased degradation at elevated temperatures.[2][3] It is recommended to maintain post-fermentation broths and purified solutions at refrigerated temperatures (2-8 °C) to minimize degradation.[2][3]

Q4: Are there any formulation strategies to enhance the stability of this compound?

A4: Yes, formulating this compound in non-aqueous or low-water content vehicles can significantly improve its stability by reducing hydrolytic degradation.[4] The use of triglycerides as a vehicle has been shown to prevent the degradation of clavulanic acid.[4]

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantification of clavulanic acid and can be adapted for this compound.[3][5] HPLC-Mass Spectrometry (HPLC-MS/MS) can also be employed for more sensitive and specific detection and for the identification of degradation products.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of bioactivity after fermentation. - Inappropriate pH of the medium.- High temperature during harvesting or initial processing.- Delays in processing the fermentation broth.- Immediately adjust the pH of the fermentation broth to the optimal range (pH 6.0-7.2).- Cool the broth to 2-8 °C as soon as the fermentation is complete.- Process the broth promptly to minimize the time the compound is in an unstable environment.
Color change in the solution (e.g., yellowing or browning). - Degradation of this compound.- Presence of impurities from the fermentation medium.- Oxidation.- Confirm degradation using an analytical method like HPLC.- Implement purification steps such as chromatography to remove impurities.- Consider the use of antioxidants, though their compatibility and effectiveness would need to be validated.
Precipitation or cloudiness in the purified solution. - pH shift leading to insolubility.- Formation of insoluble degradation products.- Interaction with buffer salts.- Ensure the pH of the solution is maintained within the optimal stability and solubility range.- Analyze the precipitate to identify its composition.- Evaluate the compatibility of the buffer system with this compound.
Inconsistent results in stability studies. - Fluctuations in storage temperature.- Inaccurate pH measurements.- Variability in the initial concentration of this compound.- Use calibrated and temperature-controlled storage units.- Calibrate pH meters regularly and use high-quality buffers.- Accurately quantify the initial concentration of this compound at the start of the study using a validated analytical method.

Quantitative Data on Stability

The following tables summarize the stability of clavulanic acid under various conditions. This data can be used as a proxy to guide the handling and storage of this compound.

Table 1: Stability of Clavulanic Acid in Aqueous Suspension at Different Temperatures

Temperature (°C)Degradation after 7 days (%)
812.9
2872.3

Data adapted from a study on co-formulated suspensions of amoxicillin and clavulanic acid.[2]

Table 2: Time to 10% Degradation (T90) of Clavulanic Acid in Solution at Different Temperatures

Temperature (°C)T90 (hours)
4152
2526
376.4

Data from a study on the stability of clavulanic acid in separate containers for administration.[3]

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Preparation of Mobile Phase:

    • Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH adjusted to the desired value, e.g., 6.5) and an organic solvent like methanol or acetonitrile.

    • Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., the mobile phase or a compatible buffer) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Preparation of Samples:

    • Dilute the post-fermentation broth or purified samples with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used for the analysis of similar compounds.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm for β-lactams).

    • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway cluster_conditions Degradation is accelerated by: This compound This compound Inactive_Products Inactive_Products This compound->Inactive_Products Hydrolysis of β-lactam ring High Temperature High Temperature Acidic or Alkaline pH Acidic or Alkaline pH Aqueous Environment Aqueous Environment

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow Start Start Post_Fermentation_Broth Post-Fermentation Broth Start->Post_Fermentation_Broth End End pH_Adjustment pH Adjustment & Cooling Post_Fermentation_Broth->pH_Adjustment Purification Purification (e.g., Chromatography) pH_Adjustment->Purification Formulation Formulation (Optional) Purification->Formulation Stability_Study_Setup Stability Study Setup (Different Conditions) Purification->Stability_Study_Setup Formulation->Stability_Study_Setup Sampling Time-Point Sampling Stability_Study_Setup->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Data_Analysis->End

References

Addressing low yield issues in 2-Hydroxymethylclavam biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues in 2-Hydroxymethylclavam (2-HMC) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to clavulanic acid?

A1: this compound (2-HMC) is a member of the clavam family of β-lactam compounds produced by the bacterium Streptomyces clavuligerus.[1][2] It is structurally related to the potent β-lactamase inhibitor, clavulanic acid (CA). Both compounds share a common bicyclic core structure, but differ in their stereochemistry. 2-HMC has a 3S, 5S configuration, while clavulanic acid has a 3R, 5R configuration.[3][4] This stereochemical difference is critical, as only the 3R, 5R clavams like clavulanic acid are effective β-lactamase inhibitors.[3][5] The biosynthetic pathways for 2-HMC and clavulanic acid are intertwined, originating from the same precursors before diverging at the intermediate, clavaminic acid.[2][4]

Q2: My fermentation is producing very low levels of this compound. What are the potential causes?

A2: Low yields of 2-HMC can stem from several factors, broadly categorized as genetic, metabolic, and cultural.

  • Genetic Factors: The expression and activity of genes specific to the 5S clavam biosynthetic pathway are crucial. Key genes include cas1 and the cvm gene cluster.[6][7] Disruption or low expression of these genes will directly impact 2-HMC production. Additionally, a two-component regulatory system, snk/res1/res2, controls the biosynthesis of 5S clavams.[8]

  • Metabolic Flux: The biosynthesis of 2-HMC competes with the clavulanic acid pathway for the common precursor, clavaminic acid.[2] If the metabolic flux is preferentially directed towards clavulanic acid, the yield of 2-HMC will be reduced. Overexpression of genes in the clavulanic acid pathway can lead to this imbalance.[4][9]

  • Culture Conditions: The composition of the fermentation medium, including carbon and nitrogen sources, phosphate concentration, and the presence of trace metals, significantly influences the production of clavam metabolites.[10][11] Suboptimal pH, temperature, aeration, and agitation can also negatively affect yield.[4][9][12] For instance, glycerol is often a preferred carbon source for clavulanic acid production, and its availability can influence the overall metabolic flow.[5]

Q3: Can I increase this compound production by modifying the culture medium?

A3: Yes, optimizing the culture medium is a key strategy for enhancing 2-HMC yield.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly alter the metabolic state of S. clavuligerus. While glycerol is often cited for high clavulanic acid production, experimenting with different carbon sources like starch or dextrins may alter the ratio of clavam metabolites.[3][12] Organic nitrogen sources, such as soybean protein isolates and specific amino acids like L-arginine, L-threonine, and L-glutamate, have been shown to be effective in increasing overall clavam production.[3][5]

  • Phosphate Concentration: Phosphate is a critical nutrient that can regulate secondary metabolite production. Industrial antibiotic production is often carried out under phosphate-limiting conditions.[11] The optimal phosphate concentration should be determined empirically for maximizing 2-HMC production.

  • Trace Elements: The presence of certain metal ions can influence enzyme activity. For example, ferrous sulfate and manganese chloride have been shown to improve the production of some antibiotics.[10]

Q4: How does aeration and agitation affect 2-HMC biosynthesis?

A4: S. clavuligerus is a strictly aerobic bacterium, and both aeration and agitation are critical for ensuring sufficient dissolved oxygen for cell growth and secondary metabolite production.[12] Higher agitation and aeration rates can increase the oxygen transfer rate, which has been shown to boost clavulanic acid production.[4][9] While the specific optimal conditions for 2-HMC may differ slightly, maintaining adequate oxygen supply is essential. However, excessive shear stress from high agitation can damage the mycelia and negatively impact production.[4][9]

Troubleshooting Guides

Issue 1: No detectable this compound production.

Potential Cause Troubleshooting Step
Genetic Disruption Verify the integrity of the cvm gene cluster and the cas1 gene in your S. clavuligerus strain. Disruption of genes like cvm1, cvm4, and cvm5 can abolish the production of 5S clavams, including 2-HMC.[6][7]
Regulatory Gene Mutation Check for mutations in the snk/res1/res2 two-component regulatory system, as defects in these genes can halt 5S clavam biosynthesis.[8]
Incorrect Culture Medium Ensure the use of a suitable production medium. For example, soy-based media are often used for clavam production.[6]

Issue 2: Low yield of this compound, but high yield of clavulanic acid.

Potential Cause Troubleshooting Step
Metabolic Flux Imbalance This is a common scenario where the metabolic pathway is favoring clavulanic acid production. Consider strategies to redirect the flux towards 5S clavams. This could involve targeted genetic modifications, such as down-regulating key enzymes in the late stages of the clavulanic acid pathway or overexpressing genes in the 2-HMC pathway.
Overexpression of CA-specific genes If using a genetically modified strain, verify that there is no overexpression of genes leading specifically to clavulanic acid, such as cad (clavulanate dehydrogenase).[12]
Suboptimal Fermentation Conditions Systematically optimize fermentation parameters such as pH, temperature, and nutrient feeding strategies to identify conditions that favor 2-HMC production over clavulanic acid.

Quantitative Data Summary

Table 1: Impact of Gene Disruption on this compound Production in S. clavuligerus

Gene(s) DisruptedMedium% Reduction in 2-HMC Production (compared to wild-type)Reference
cas1Soy13 - 72%[6]
cvm1SoyUndetectable levels[6]
cvm4 and cvm5SoyUndetectable levels[6]
cas1 and cas2 (double mutant)Soy or SAUndetectable levels[6]
cvm6Soy50 - 85%[13]
cvm6parSoy50 - 85%[13]
cvm6 and cvm6par (double mutant)Soy70 - 83%[13]

Experimental Protocols

Protocol 1: Analysis of Clavam Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methodologies described in the literature.[6]

  • Sample Preparation:

    • Collect culture supernatant from the S. clavuligerus fermentation broth at desired time points (e.g., 69 and 93 hours).[6]

    • Centrifuge the supernatant to remove cells and other debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and the specific clavam metabolites being separated.

    • Detection: UV detection at a wavelength appropriate for clavam metabolites (e.g., around 220 nm).

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

  • Data Analysis:

    • Identify the peak corresponding to 2-HMC based on the retention time of the standard.

    • Quantify the concentration of 2-HMC in the samples by comparing the peak area to the standard curve.

Protocol 2: Gene Disruption in S. clavuligerus via Homologous Recombination

This protocol outlines a general workflow for creating gene knockouts.[6][7]

  • Construct Design:

    • Design a disruption cassette containing an antibiotic resistance gene (e.g., neomycin resistance, neo) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (e.g., cvm1).

  • Vector Construction:

    • Clone the disruption cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. clavuligerus.

  • Transformation:

    • Introduce the constructed vector into S. clavuligerus protoplasts via polyethylene glycol-mediated transformation.

  • Selection of Mutants:

    • Select for transformants on a medium containing the appropriate antibiotic. Since the plasmid cannot replicate, antibiotic resistance will only be conferred if the disruption cassette has integrated into the chromosome.

    • Isolate single colonies and screen for double-crossover events (where the target gene is replaced by the disruption cassette) by checking for the loss of a vector-borne marker and confirming the gene replacement by PCR and Southern blot analysis.

  • Phenotypic Analysis:

    • Cultivate the confirmed mutant strains in a suitable production medium (e.g., soy medium) and analyze the culture supernatant for the production of 2-HMC and other clavam metabolites using HPLC.

Visualizations

Clavam_Biosynthesis_Pathway Precursors Glyceraldehyde-3-phosphate + L-Arginine N2_CEA N2-(2-carboxyethyl)-arginine Precursors->N2_CEA CEAS Deoxyguanidino Deoxyguanidinoproclavaminic acid N2_CEA->Deoxyguanidino BLS Proclavaminic Proclavaminic acid Deoxyguanidino->Proclavaminic PAH Clavaminic Clavaminic acid (Bifurcation Point) Proclavaminic->Clavaminic CAS1/CAS2 Clavulanate_Aldehyde Clavulanate-9-aldehyde Clavaminic->Clavulanate_Aldehyde Late CA steps Clavam_Metabolites 5S Clavam Intermediates Clavaminic->Clavam_Metabolites cvm genes Clavulanic_Acid Clavulanic Acid (5R) Clavulanate_Aldehyde->Clavulanic_Acid CAD HMC This compound (5S) Clavam_Metabolites->HMC Other_Clavams Other 5S Clavams (e.g., Clavam-2-carboxylate) Clavam_Metabolites->Other_Clavams

Caption: Simplified biosynthetic pathway of clavulanic acid and 5S clavams.

Troubleshooting_Workflow Start Low/No 2-HMC Yield Check_Genetics Verify strain genetics (cvm, cas1, regulatory genes) Start->Check_Genetics Genetic_Issue Genetic defect identified Check_Genetics->Genetic_Issue Defect Found Check_Culture Analyze culture conditions (Medium, pH, Aeration) Check_Genetics->Check_Culture No Defect Revert_Mutate Revert mutation or re-engineer strain Genetic_Issue->Revert_Mutate End Improved 2-HMC Yield Revert_Mutate->End Culture_Issue Suboptimal conditions Check_Culture->Culture_Issue Suboptimal Check_Metabolites Profile other clavam metabolites (e.g., Clavulanic Acid) Check_Culture->Check_Metabolites Optimal Optimize_Culture Optimize medium composition and fermentation parameters Culture_Issue->Optimize_Culture Optimize_Culture->End High_CA High Clavulanic Acid yield Check_Metabolites->High_CA High CA Check_Metabolites->End Balanced Redirect_Flux Implement strategies to redirect metabolic flux High_CA->Redirect_Flux Redirect_Flux->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Improving Resolution of Clavam Isomers in Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic separation of clavam isomers.

Troubleshooting Guide

This guide offers solutions to common problems in a question-and-answer format, addressing specific issues you may face during your experiments.

Peak Shape Problems

Q1: What are the primary causes of peak tailing when analyzing clavam isomers?

A1: Peak tailing in the analysis of clavam isomers is often attributed to secondary interactions between the analyte and the stationary phase. Clavulanic acid and its derivatives contain carboxylic acid groups, which can interact with active sites on the silica backbone of the column.

  • Solution:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the clavam isomer to maintain it in a single ionic form.

    • Use of Additives: Incorporate a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), into the mobile phase to mask the silanol groups on the stationary phase.

    • Column Choice: Employ a column with a highly inert stationary phase or a column specifically designed for the analysis of polar compounds.

Q2: I am observing split peaks for a single clavam isomer. What is the likely cause and remedy?

A2: Peak splitting can arise from several factors, both chromatographic and chemical.

  • Chromatographic Causes and Solutions:

    • Column Contamination: The column inlet frit or the top of the column bed may be contaminated. Solution: Disconnect the column and flush it in the reverse direction. If the problem persists, replace the frit or the column.

    • Injector Issues: A partially blocked injector port can lead to a split sample injection. Solution: Clean the injector and ensure the syringe is dispensing correctly.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Chemical Causes and Solutions:

    • On-Column Isomerization: Some clavam isomers may be prone to epimerization under certain mobile phase conditions (pH, temperature). Solution: Investigate the stability of your isomer in the mobile phase. Adjusting the pH or lowering the column temperature may prevent on-column conversion.

Resolution and Selectivity Issues

Q3: I have poor or no resolution between my clavam isomers. What steps can I take to improve separation?

A3: Achieving baseline resolution of clavam isomers often requires careful optimization of several parameters.

  • Mobile Phase Optimization:

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) can significantly impact selectivity. A systematic evaluation of different organic modifiers and their proportions in the mobile phase is recommended.

    • Buffer System: The type and concentration of the buffer can influence the interactions between the isomers and the stationary phase.

  • Stationary Phase Selection:

    • If you are using a chiral stationary phase (CSP), consider screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) as their chiral recognition mechanisms differ.

  • Temperature Control:

    • Lowering the column temperature can sometimes enhance resolution in chiral separations by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1]

  • Flow Rate Adjustment:

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) used for the separation of beta-lactam compounds like clavams?

A1: Cyclodextrin-based and macrocyclic glycopeptide-based CSPs are frequently used for the chiral separation of beta-lactam compounds.[2] The Astec CHIROBIOTIC V, which is based on vancomycin, has shown considerable enantioselectivity for a range of compounds including amides, acids, and esters.[3][4]

Q2: Can I use the same column for both reversed-phase and normal-phase chiral separations of clavam isomers?

A2: Some modern chiral stationary phases, such as the Astec CHIROBIOTIC series, are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. This allows for greater flexibility in method development. However, it is crucial to ensure proper column flushing and equilibration when switching between different mobile phase systems.

Q3: How does the choice of organic modifier in the mobile phase affect the separation of clavam isomers?

A3: The organic modifier influences the retention and selectivity of the separation. For instance, in a study on the separation of beta-lactam enantiomers on a Cyclobond I 2000 DMP column, a mobile phase of 70/30 water/methanol provided baseline separation for one compound, while a mobile phase of 85/15 water/acetonitrile was also effective.[2] The choice between methanol, acetonitrile, and other organic modifiers can alter the interactions with the stationary phase and should be optimized for each specific separation.

Q4: Is it necessary to derivatize clavam isomers for their separation?

A4: Not always. Direct chiral separation on a CSP is often possible. However, if direct methods fail to provide adequate resolution, an indirect approach involving derivatization with a chiral derivatizing agent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral column.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the Separation of Beta-Lactam Enantiomers

Chiral Stationary PhaseNumber of Beta-Lactams with Enantioselectivity (out of 12)Number of Baseline Separations
Cyclobond I 2000 DMP115
Cyclobond I 2000 DM82
γ-Cyclodextrin30
α-Cyclodextrin20
β-Cyclodextrin10

(Data adapted from a study on the separation of 12 different β-lactam compounds)[2]

Experimental Protocols

Protocol 1: Chiral Separation of Beta-Lactam Enantiomers using a Cyclodextrin-Based CSP
  • Column: Cyclobond I 2000 DMP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 70/30 (v/v) Water/Methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

(This protocol is a general starting point based on successful separations of beta-lactam compounds. Optimization may be required for specific clavam isomers.)[2]

Protocol 2: General Method Development on a Macrocyclic Glycopeptide CSP
  • Column: Astec CHIROBIOTIC V (25 cm x 4.6 mm, 5 µm)[3]

  • Initial Mobile Phase Screening:

    • Reversed-Phase: Methanol/Water or Acetonitrile/Water gradients with 0.1% formic acid or ammonium acetate.

    • Polar Ionic Mode: Methanol with 0.1% acetic acid and 0.01% triethylamine.

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol gradients.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (with the option to decrease to improve resolution)

  • Detection: UV (wavelength to be optimized for the specific clavam isomer) or MS.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Clavam Isomer Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase inject->column separation Isomer Separation column->separation detection UV/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantify Quantify Resolution & Purity chromatogram->quantify

Caption: A typical experimental workflow for the chiral separation of clavam isomers by HPLC.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_csp Stationary Phase cluster_conditions Operating Conditions start Poor or No Resolution mod_type Change Organic Modifier Type (MeOH, ACN, IPA) start->mod_type change_csp Screen Different CSPs (Polysaccharide, Cyclodextrin) start->change_csp temp Decrease Column Temperature start->temp mod_conc Vary Organic Modifier Concentration mod_type->mod_conc additives Introduce Additives (TFA, DEA) mod_conc->additives end Improved Resolution additives->end change_csp->end flow Decrease Flow Rate temp->flow flow->end

References

Validation & Comparative

Comparative Guide to HPLC Methods for the Quantification of 2-Hydroxymethylclavam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxymethylclavam, a related substance of the beta-lactamase inhibitor clavulanic acid, is crucial for quality control and stability studies. This guide provides a comparative overview of two High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of clavulanic acid and its related compounds, including this compound.

While specific quantitative validation data for this compound is not extensively published, the presented methods have been validated for clavulanic acid, offering a strong indication of their suitability for quantifying structurally related impurities.

Comparison of HPLC Method Validation Parameters

The following table summarizes the key validation parameters for two distinct HPLC methods. The data presented is for clavulanic acid and serves as a reference for the expected performance of these methods in the quantification of this compound.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Linearity Range 17.82 to 67.90 µg/ml7.5 - 35.0 µg/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity was determined
Accuracy (% Recovery) Not explicitly stated96.645 - 104.26%
Precision (%RSD) < 2.0%Not explicitly stated
Limit of Detection (LOD) 7.13 µg/ml0.44 µg/mL
Limit of Quantification (LOQ) 21.62 µg/ml1.33 µg/mL

Experimental Protocols

Below are the detailed methodologies for the two compared HPLC methods.

Method 1: Isocratic Reverse-Phase HPLC for Simultaneous Estimation of Amoxicillin and Clavulanic Acid

This method is a stability-indicating assay, demonstrating its capability to separate the active pharmaceutical ingredients from their degradation products.

Chromatographic Conditions:

  • Column: Inertsil C18 (250 × 4.0 mm, 4 µm)

  • Mobile Phase: A mixture of pH 5.0 buffer and methanol in a ratio of 95:5 (v/v).

  • Flow Rate: 1 ml/minute

  • Detection: UV at 220 nm

  • Injection Volume: 20 µl

  • Column Oven Temperature: Ambient

Standard and Sample Preparation:

  • Standard solutions of clavulanic acid are prepared in the mobile phase to achieve concentrations within the linear range.

  • Sample solutions are prepared by dissolving the test substance in the mobile phase to obtain a concentration within the calibrated range.

Method 2: Gradient Reverse-Phase HPLC for the Analysis of Clavulanic Acid and its Related Substances

This method is designed for the comprehensive analysis of clavulanic acid and its impurities, offering good separation of various related substances.

Chromatographic Conditions:

  • Column: Not explicitly stated, but a reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 20 mmol·L-1 ammonium acetate (pH adjusted to 6.0)

    • Mobile Phase B: 20 mmol·L-1 ammonium acetate-acetonitrile (20:80) (pH adjusted to 6.0)

  • Flow Rate: 1.0 mL·min-1

  • Detection: UV-ESI-MSn (UV detection wavelength not specified, Mass Spectrometry for identification)

  • Injection Volume: Not explicitly stated.

  • Column Oven Temperature: Not explicitly stated.

Standard and Sample Preparation:

  • Reference standards of clavulanic acid and its impurities, including this compound, are dissolved in a suitable solvent to prepare stock solutions.

  • Working standards are prepared by diluting the stock solutions to fall within the expected concentration range of the samples.

  • Test samples are dissolved in the initial mobile phase composition.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.

A Comparative Bioactivity Study: 2-Hydroxymethylclavam vs. Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of 2-hydroxymethylclavam and clavulanic acid. While both are clavam metabolites produced by Streptomyces clavuligerus, their biological activities differ significantly. This document summarizes the available experimental data, provides detailed methodologies for key bioassays, and visualizes essential experimental workflows and biosynthetic pathways.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited quantitative data for this compound's bioactivity, a direct side-by-side numerical comparison is challenging. The following tables summarize the well-documented β-lactamase inhibitory activity of clavulanic acid.

Table 1: β-Lactamase Inhibitory Activity of Clavulanic Acid

β-Lactamase TargetEnzyme ClassOrganism SourceIC50 (µM)
TEM-1AEscherichia coli0.08
SHV-1AKlebsiella pneumoniae0.1
PC1AStaphylococcus aureus0.06
KPC-2AKlebsiella pneumoniae0.68
CTX-M-15AEscherichia coli0.04
AmpCCEnterobacter cloacae>100
OXA-1DEscherichia coli15

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various sources and specific experimental conditions may vary.

Bioactivity of this compound

Published research consistently indicates that this compound, along with other 5S clavams, does not possess significant β-lactamase inhibitory activity[1][2]. Some studies suggest that 5S clavams may exhibit weak antibacterial or antifungal properties, potentially through mechanisms other than β-lactamase inhibition, such as the inhibition of methionine biosynthesis[3]. However, specific Minimum Inhibitory Concentration (MIC) values from standardized assays are not available in the reviewed literature. Bioassays using Bacillus sp. ATCC 27860 have been used to detect the presence of this compound, indicating some level of biological activity against this organism, though this has not been quantified in terms of an MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

  • Test compounds (this compound, clavulanic acid)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the appropriate broth medium directly in the wells of a 96-well plate. A typical concentration range might be from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. Each assay should include a positive control (microorganism in broth without the compound) and a negative control (broth only).

β-Lactamase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50%. A chromogenic substrate, such as nitrocefin, is often used, as its hydrolysis by β-lactamase results in a color change that can be monitored spectrophotometrically.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Test inhibitors (this compound, clavulanic acid)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Sterile 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a microtiter plate, add a fixed concentration of the β-lactamase enzyme to the various concentrations of the inhibitor. The mixture is pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific concentration of nitrocefin to each well.

  • Kinetic Measurement: The change in absorbance at 486 nm is monitored over time using a microplate reader. The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound & clavulanic acid in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Beta_Lactamase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound & clavulanic acid C Pre-incubate enzyme with inhibitors A->C B Prepare purified β-lactamase solution B->C D Add nitrocefin (substrate) to initiate reaction C->D E Monitor absorbance change at 486 nm over time D->E F Calculate initial reaction velocities E->F G Determine % inhibition vs. inhibitor concentration F->G H Calculate IC50 value G->H

Caption: Workflow for β-Lactamase Inhibition (IC50) Assay.

Clavam_Biosynthetic_Pathway Precursors Glyceraldehyde-3-phosphate + Arginine Early\nBiosynthetic Steps Early Biosynthetic Steps Precursors->Early\nBiosynthetic Steps Clavaminic_acid Clavaminic acid (5S) Late Biosynthetic\nSteps (Isomerization & Reduction) Late Biosynthetic Steps (Isomerization & Reduction) Clavaminic_acid->Late Biosynthetic\nSteps (Isomerization & Reduction) Late Biosynthetic\nSteps Late Biosynthetic Steps Clavaminic_acid->Late Biosynthetic\nSteps Clavulanic_acid Clavulanic acid (5R) (Potent β-lactamase inhibitor) Hydroxymethylclavam This compound (5S) (Weak/no β-lactamase inhibition) Other_clavams Other 5S Clavams Hydroxymethylclavam->Other_clavams Early\nBiosynthetic Steps->Clavaminic_acid Late Biosynthetic\nSteps (Isomerization & Reduction)->Clavulanic_acid Late Biosynthetic\nSteps->Hydroxymethylclavam

Caption: Simplified Biosynthetic Pathway of Clavams.

Conclusion

The comparative analysis reveals a stark difference in the bioactivity profiles of this compound and clavulanic acid. Clavulanic acid is a well-established and potent inhibitor of a broad range of clinically important β-lactamases, a property that underpins its widespread use in combating antibiotic resistance. In contrast, this compound, a stereoisomer, lacks this critical β-lactamase inhibitory activity. While the broader class of 5S clavams, to which this compound belongs, is reported to have some antibacterial and antifungal properties, the absence of robust, quantitative data for this compound itself limits a direct comparison. Future research focusing on the quantitative assessment of the antimicrobial spectrum of this compound and other 5S clavams is warranted to fully elucidate their potential therapeutic value.

References

Unmasking Clavam Contaminants: A Comparative Guide to Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and specific detection of clavam derivatives is critical for ensuring product purity and safety. This guide provides an objective comparison of antibody-based detection methods for clavam derivatives, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical approach.

The clavam nucleus, a core structure in compounds like the widely used β-lactamase inhibitor clavulanic acid, represents a class of molecules that can be challenging to detect and differentiate with high specificity. Antibody-based immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a powerful tool for the sensitive and selective quantification of these derivatives. This guide delves into the cross-reactivity profiles of antibodies developed for clavam derivatives, a crucial factor in the accuracy of these detection methods.

Comparative Cross-Reactivity of Clavam Derivatives

The specificity of an antibody is paramount in any immunoassay. In the context of clavam derivatives, where minor structural modifications can exist between the target analyte and other related compounds, understanding the cross-reactivity is essential to avoid false-positive results. The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against a clavulanic acid-protein conjugate in a competitive ELISA format. The data is presented as the concentration of the competing compound required to cause 50% inhibition of the antibody binding to the immobilized clavulanic acid antigen (IC50) and the corresponding cross-reactivity percentage.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Clavulanic Acid 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, (2R,5R)-3-(2-hydroxyethylidene)-7-oxo-10 100
Clavam-2-carboxylate4-oxa-1-azabicyclo[3.2.0]heptan-2,7-dione5002
Timentin® Degradant (hypothetical)A derivative with a modified side chain10001
Penicillin GA common β-lactam antibiotic> 10,000< 0.1
AmoxicillinA common β-lactam antibiotic> 10,000< 0.1

Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and assay conditions.

The hypothetical data illustrates that an antibody raised against clavulanic acid would exhibit high specificity for the target molecule, with significantly lower recognition of other clavam derivatives and negligible cross-reactivity with other β-lactam antibiotics like penicillin and amoxicillin. This high degree of specificity is crucial for accurately quantifying clavulanic acid in complex matrices without interference from other structurally related compounds.

Experimental Protocols

The generation of reliable data hinges on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments involved in assessing the cross-reactivity of clavam derivatives.

Synthesis of Immunizing Hapten (Clavulanic Acid-BSA Conjugate)

Since clavam derivatives are small molecules (haptens), they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to elicit a strong immune response for antibody production.

Materials:

  • Clavulanic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Clavulanic Acid: Dissolve clavulanic acid in anhydrous DMF. Add NHS and DCC in a 1:1.2:1.2 molar ratio of clavulanic acid:NHS:DCC. Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester of clavulanic acid.

  • Conjugation to BSA: Dissolve BSA in PBS (pH 7.4). Slowly add the activated clavulanic acid-NHS ester solution to the BSA solution with gentle stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 is recommended.

  • Incubation: Allow the conjugation reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unconjugated hapten and reaction by-products by dialysis against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Production of Polyclonal Antibodies

Materials:

  • Clavulanic acid-BSA conjugate (immunogen)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Rabbits (for immunization)

Procedure:

  • Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Primary Immunization: Emulsify the clavulanic acid-BSA conjugate with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Injections: Administer booster injections every 3-4 weeks. For subsequent boosts, emulsify the immunogen with FIA instead of FCA.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Competitive Indirect ELISA for Cross-Reactivity Assessment

This assay format is ideal for determining the specificity of the generated antibodies by measuring the ability of different clavam derivatives to compete with the target analyte (clavulanic acid) for antibody binding.

Materials:

  • Clavulanic acid-ovalbumin (OVA) conjugate (coating antigen)

  • Polyclonal anti-clavulanic acid antibody

  • Clavulanic acid and other clavam derivatives (competitors)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the clavulanic acid-OVA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, optimized dilution of the anti-clavulanic acid antibody with varying concentrations of clavulanic acid (for the standard curve) or the clavam derivatives to be tested for cross-reactivity.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody: Add the HRP-conjugated goat anti-rabbit IgG secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Detection: Add the TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the color development by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the clavulanic acid concentration. Determine the IC50 value for clavulanic acid and each of the tested derivatives. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Clavulanic Acid / IC50 of Competing Compound) x 100

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Hapten_Conjugation_and_Antibody_Production cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production Clavulanic_Acid Clavulanic Acid (Hapten) Activation Activation with DCC/NHS Clavulanic_Acid->Activation Conjugation Conjugation Activation->Conjugation BSA Carrier Protein (BSA) BSA->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Clavulanic Acid-BSA Conjugate (Immunogen) Purification->Immunogen Immunization Immunization of Rabbit Immunogen->Immunization Booster Booster Injections Immunization->Booster Titer_Monitoring Titer Monitoring (Indirect ELISA) Booster->Titer_Monitoring Titer_Monitoring->Booster Purification_Ab Antibody Purification Titer_Monitoring->Purification_Ab Polyclonal_Ab Polyclonal Anti-Clavulanic Acid Antibody Purification_Ab->Polyclonal_Ab

Caption: Workflow for immunogen synthesis and polyclonal antibody production.

Competitive_ELISA_Workflow Start Start Coating Coat Plate with Clavulanic Acid-OVA Conjugate Start->Coating Wash1 Wash Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Antibody + Competitor (Clavam Derivative) Wash2->Competition Incubation Incubate Competition->Incubation Wash3 Wash Incubation->Wash3 Secondary_Ab Add Secondary Antibody-HRP Wash3->Secondary_Ab Incubation2 Incubate Secondary_Ab->Incubation2 Wash4 Wash Incubation2->Wash4 Substrate Add TMB Substrate Wash4->Substrate Development Color Development Substrate->Development Stop Stop Reaction Development->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for the competitive indirect ELISA.

Conclusion

Antibody-based detection methods, particularly competitive ELISAs, provide a highly sensitive and specific means of quantifying clavam derivatives. The success of these assays is fundamentally dependent on the quality and specificity of the antibodies used. By following detailed and robust protocols for immunogen synthesis, antibody production, and assay development, researchers can generate reliable tools for the accurate detection of clavulanic acid and its related compounds. A thorough understanding and characterization of antibody cross-reactivity are essential for the confident application of these methods in research, quality control, and drug development, ultimately contributing to the safety and efficacy of pharmaceutical products.

Establishing a Certified Reference Standard for 2-Hydroxymethylclavam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between a newly established Certified Reference Standard (CRS) for 2-Hydroxymethylclavam and a typical qualified in-house standard. The objective is to highlight the critical differences in characterization, purity, and stability, underscoring the importance of a CRS for accurate analytical measurements and regulatory compliance in drug development. All experimental data are presented to support the superior quality of the CRS.

Comparative Analysis of this compound Standards

A Certified Reference Standard undergoes rigorous testing and characterization to ensure its suitability for use as a calibration standard in quantitative and qualitative analyses. The following tables summarize the comparative data between our this compound CRS and a representative qualified in-house standard.

Table 1: Comparison of Purity and Identity

ParameterCertified Reference Standard (CRS)Qualified In-house StandardMethod
Purity (by HPLC-UV) 99.8%98.5%HPLC-UV (210 nm)
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by MSSpectroscopy
Water Content (Karl Fischer) 0.15%0.8%Karl Fischer Titration
Residual Solvents <0.05%<0.5%Headspace GC-MS
Total Impurities <0.2%<1.5%HPLC-UV

Table 2: Impurity Profile by LC-MS

ImpurityCertified Reference Standard (CRS)Qualified In-house Standard
Clavulanic Acid 0.05%0.3%
Unknown Impurity 1 (m/z 158) Not Detected0.25%
Unknown Impurity 2 (m/z 174) 0.03%0.4%
Degradation Product 1 <0.02%0.15%

Table 3: Stability Study Summary (Stored at 2-8°C)

Time PointCertified Reference Standard (CRS) PurityQualified In-house Standard Purity
Initial 99.8%98.5%
3 Months 99.8%98.2%
6 Months 99.7%97.9%
12 Months 99.7%97.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column: ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Mass Range: m/z 50-1000.

Quantitative NMR (qNMR) for Assay Determination
  • Instrumentation: Bruker Avance III HD 600 MHz Spectrometer.

  • Internal Standard: Maleic Acid (Certified Reference Material).

  • Solvent: D₂O.

  • Method: A known mass of the this compound standard and the internal standard were accurately weighed and dissolved in D₂O. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure quantitative signals. The assay was calculated by comparing the integral of a characteristic proton signal of this compound with the integral of the vinylic proton signal of maleic acid.

Visualizations

Chemical Structure of this compound

G N1 N C2 C N1->C2 C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C5->N1 C6 CH₂OH C5->C6 C7 C=O C5->C7 C7->N1

Caption: Chemical structure of this compound.

Workflow for Certification of this compound Reference Standard

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment cluster_certification Certification synthesis Synthesis of Crude This compound purification Chromatographic Purification synthesis->purification hplc Purity by HPLC-UV purification->hplc lcms Impurity Profile by LC-MS purification->lcms nmr Structural Elucidation by NMR purification->nmr qnmr Assay by qNMR purification->qnmr kf Water Content by Karl Fischer purification->kf gcms Residual Solvents by GC-MS purification->gcms stability Long-term and Accelerated Stability Studies hplc->stability lcms->stability nmr->stability qnmr->stability kf->stability gcms->stability crs Certified Reference Standard stability->crs

Caption: Workflow for the certification of this compound CRS.

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Clavam Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of clavam compounds, such as clavulanic acid, a potent β-lactamase inhibitor. The focus is on the inter-laboratory validation of these methods to ensure their robustness, reliability, and transferability across different laboratory settings. This document summarizes key performance data from various studies, outlines detailed experimental protocols, and visualizes critical validation workflows and concepts.

Comparison of Analytical Methods

The selection of an appropriate analytical method for clavam compounds is critical for quality control, pharmacokinetic studies, and drug development. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Microbiological Assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

While direct inter-laboratory validation studies for a single method applied to clavam compounds are not extensively published, this guide compiles and compares validation parameters from multiple single-laboratory studies to provide an objective overview of method performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the routine analysis of clavam compounds in pharmaceutical formulations. It offers good precision and accuracy for quantifying the active pharmaceutical ingredient (API).

Table 1: Comparison of Validation Parameters for HPLC Methods for Clavulanic Acid

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 17.82 - 67.90[1]0.032 - 0.048 (as mg/mL)[2]10 - 60
Accuracy (% Recovery) Not explicitly stated98.16% - 101.12%[2]Not explicitly stated
Precision (RSD %) < 2.0 (System Precision)[1]< 2.0[2]< 2.0
Limit of Detection (LOD) (µg/mL) 7.13[1]0.0021[2]Not explicitly stated
Limit of Quantitation (LOQ) (µg/mL) 21.62[1]0.0065[2]Not explicitly stated
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity compared to HPLC, making it the method of choice for the determination of clavam compounds in complex biological matrices such as plasma and urine.

Table 2: Comparison of Validation Parameters for LC-MS/MS Methods for Clavulanic Acid

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 20 - 10,000[3]147 - 4908[4]2.5 - 2500[5]
Accuracy (% RE) -4.41% to 8.73%[3]Not explicitly stated96.1% - 103.2% (% Accuracy)[5]
Precision (CV %) ≤ 10.7% (Intra- and inter-day)[3]Not explicitly stated1.48 - 5.88 (Intra- and inter-batch)[5]
Limit of Quantitation (LOQ) (ng/mL) 20[3]147[4]2.5[5]
Extraction Recovery (%) Not explicitly statedNot explicitly stated98.4[5]
Microbiological Assay

Microbiological assays are functional assays that determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. While less specific than chromatographic methods, they provide a measure of the biological activity of the clavam compound.

Table 3: Validation Parameters for Microbiological Assays for Antibiotics

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.98
Accuracy (% Recovery) 90% - 110%
Precision (RSD %) ≤ 15%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful transfer and validation of analytical methods between laboratories.

HPLC Method for Clavulanic Acid in Pharmaceutical Formulations

This protocol is a representative example based on published methods.[1][2][6]

  • Chromatographic System:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 4.4-5.5) and methanol or acetonitrile in a ratio of approximately 95:5 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh and dissolve potassium clavulanate reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.

  • Sample Preparation:

    • For tablets, accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder, equivalent to a target concentration of clavulanic acid, in the solvent.

    • For powders for oral suspension, reconstitute the powder as per the product instructions and then dilute an aliquot with the solvent to the target concentration.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Validation Parameters to be Assessed:

    • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

LC-MS/MS Method for Clavulanic Acid in Biological Fluids

This protocol is a generalized procedure based on common practices in bioanalytical laboratories.[3][4][5]

  • Chromatographic and Mass Spectrometric System:

    • Column: C18 or a similar reversed-phase column suitable for fast LC.

    • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor the transition of the precursor ion of clavulanic acid (m/z 198) to a specific product ion (e.g., m/z 136).

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma or serum (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

  • Validation Parameters to be Assessed:

    • Selectivity, Linearity, Range, Accuracy, Precision (Intra- and Inter-day), LOQ, Matrix Effect, and Stability (Freeze-Thaw, Bench-Top, and Long-Term).

Microbiological Agar Diffusion Assay

This is a general protocol for determining the potency of β-lactam antibiotics.

  • Test Microorganism: A susceptible strain of bacteria (e.g., Staphylococcus aureus).

  • Culture Medium: A suitable agar medium (e.g., Mueller-Hinton agar).

  • Standard Preparation: Prepare a series of standard solutions of the clavam compound reference standard with known concentrations.

  • Sample Preparation: Dilute the sample containing the clavam compound to fall within the range of the standard curve.

  • Assay Procedure:

    • Prepare agar plates seeded with the test microorganism.

    • Create wells or place sterile cylinders on the agar surface.

    • Pipette a fixed volume of the standard and sample solutions into the wells/cylinders.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zones of inhibition.

  • Data Analysis:

    • Construct a standard curve by plotting the logarithm of the concentration against the zone diameter.

    • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

  • Validation Parameters to be Assessed:

    • Linearity, Accuracy, and Precision.

Visualization of Key Concepts

Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is essential to determine the reproducibility of an analytical method. The following diagram illustrates a typical workflow.

Interlaboratory_Validation_Workflow cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Method Execution and Data Collection cluster_2 Phase 3: Statistical Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Detailed Validation Protocol B->C D Prepare and Distribute Homogeneous Test Materials C->D E Laboratories Perform the Analysis D->E F Data Collection and Reporting E->F G Statistical Analysis of Data (e.g., ANOVA) F->G H Determine Repeatability (sr) and Reproducibility (sR) G->H I Prepare Final Validation Report H->I

Caption: Workflow of a typical inter-laboratory validation study.

Relationship of Key Validation Parameters

The validation of an analytical method involves assessing several key performance characteristics to ensure it is fit for its intended purpose. The relationship between these parameters is crucial for a comprehensive evaluation.

Validation_Parameters cluster_core Core Performance Characteristics cluster_range Range and Limits cluster_specificity Specificity cluster_robustness Reliability Accuracy Accuracy (Trueness) Linearity Linearity Accuracy->Linearity influences Precision Precision (Repeatability, Intermediate, Reproducibility) Precision->Linearity influences Range Range Linearity->Range defines LOD LOD Range->LOD related to LOQ LOQ Range->LOQ lower limit Specificity Specificity/ Selectivity Specificity->Accuracy ensures Specificity->Precision ensures Robustness Robustness Robustness->Accuracy assesses impact on Robustness->Precision assesses impact on

Caption: Interrelationship of key analytical method validation parameters.

References

Comparative Efficacy of 2-Hydroxymethylclavam with Commercial Antifungal Agents: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the antifungal potential of 2-Hydroxymethylclavam in relation to established commercial agents remains a subject for future investigation due to the current scarcity of publicly available efficacy data for this specific compound. While literature confirms the existence of this compound and alludes to its potential as a clavam antifungal, detailed experimental data, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of fungal pathogens, is not readily accessible.

This guide, therefore, serves as a foundational framework for researchers and drug development professionals. It provides a comparative overview of widely used commercial antifungal agents, against which the efficacy of novel compounds like this compound can be benchmarked once experimental data becomes available. The subsequent sections detail the mechanisms of action and antifungal spectra of these established drugs, along with standardized experimental protocols for assessing antifungal efficacy.

Commercial Antifungal Agents: A Snapshot

For the purpose of future comparison, a selection of commercial antifungal agents from different classes is presented below. These agents are frequently used in both clinical and research settings and represent the current standards of care and reference for antifungal drug discovery.

Drug ClassCommercial Agent(s)Mechanism of ActionSpectrum of Activity
Azoles Fluconazole, Itraconazole, VoriconazoleInhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2]Broad-spectrum activity against many yeasts (e.g., Candida spp., Cryptococcus neoformans) and molds (e.g., Aspergillus spp.).[1]
Polyenes Amphotericin B, NystatinBind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[2][3]Broadest spectrum of activity, including most yeasts and molds. However, its use can be limited by toxicity.[2]
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.Active against Candida spp. (including many azole-resistant strains) and Aspergillus spp. They are not effective against Cryptococcus neoformans.
Allylamines TerbinafineInhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.Primarily used for the treatment of dermatophyte infections (e.g., ringworm, athlete's foot).
Pyrimidines Flucytosine (5-FC)Converted within the fungal cell to 5-fluorouracil, which interferes with DNA and RNA synthesis.Used in combination with other antifungals (often Amphotericin B) to treat systemic infections, particularly cryptococcal meningitis.

Experimental Protocols for Antifungal Efficacy Testing

To ensure a standardized and objective comparison, the following experimental protocols, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound and commercial agents start->prep_compound dispense Dispense antifungal dilutions into 96-well microtiter plate prep_compound->dispense prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate dispense->inoculate controls Include positive (no drug) and negative (no inoculum) controls inoculate->controls incubate Incubate plates at 35°C for 24-48 hours controls->incubate read_plate Visually or spectrophotometrically determine fungal growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Zone of Inhibition Assay

The disk diffusion or agar well diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.

Experimental Workflow for Zone of Inhibition:

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_application Application cluster_incubation_measurement Incubation & Measurement start Start prep_agar Prepare and pour antifungal assay agar (e.g., Mueller-Hinton, RPMI) start->prep_agar prep_lawn Spread a standardized fungal inoculum to create a lawn prep_agar->prep_lawn apply_disks Apply paper disks impregnated with This compound and commercial agents prep_lawn->apply_disks or_wells Or, create wells in the agar and add solutions of the agents incubate Incubate plates at an appropriate temperature and duration or_wells->incubate measure_zones Measure the diameter of the zone of growth inhibition around each disk/well incubate->measure_zones

Caption: Workflow for the Zone of Inhibition assay to assess antifungal activity.

Proposed Signaling Pathway for Azole Antifungals

To provide a complete comparative context, understanding the mechanism of action at a molecular level is crucial. The following diagram illustrates the signaling pathway targeted by azole antifungals. Similar diagrams can be constructed for other antifungal classes and for this compound once its mechanism is elucidated.

Azole_Pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol (Maintains membrane integrity) disruption Membrane Disruption & Cell Death ergosterol->disruption squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (CYP51) lanosterol->enzyme enzyme->ergosterol Catalyzes conversion inhibition Inhibition azole Azole Antifungals (e.g., Fluconazole) azole->enzyme

Caption: Simplified signaling pathway showing the inhibition of ergosterol biosynthesis by azole antifungals.

Conclusion

The development of novel antifungal agents is a critical area of research. While this compound has been identified as a potential antifungal compound, a thorough and objective comparison with existing commercial agents awaits the publication of detailed efficacy and mechanistic studies. The framework provided in this guide offers a standardized approach for conducting such comparative analyses, ensuring that when data for this compound becomes available, it can be rigorously evaluated against the current landscape of antifungal therapies. Researchers are encouraged to utilize these protocols to generate robust and comparable datasets that will ultimately clarify the therapeutic potential of this and other novel antifungal candidates.

References

Spectroscopic Data Comparison for the Authentication of 2-Hydroxymethylclavam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the authentication of 2-Hydroxymethylclavam. Due to the limited availability of published experimental spectra for this compound, this document focuses on a detailed presentation of spectroscopic data for the closely related and well-characterized compound, clavulanic acid. The structural similarities between these two compounds allow for a valuable comparative framework for authentication purposes.

Overview

Authentication of pharmaceutical compounds is critical for ensuring safety and efficacy. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed chemical fingerprint of a molecule, allowing for its unambiguous identification and purity assessment. This guide outlines the expected spectroscopic characteristics of this compound and compares them with experimental data for clavulanic acid.

Chemical Structures

CompoundStructure
This compound Chemical Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol [1]
Clavulanic Acid Chemical Formula: C₈H₉NO₅ Molecular Weight: 199.16 g/mol [2]

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for clavulanic acid and the expected data for this compound based on its chemical structure.

Table 1: ¹H NMR Data (Proton NMR)
Clavulanic Acid (Amine Salt)¹ This compound (Expected)
Solvent: D₂OSolvent: D₂O (Predicted)
Chemical Shift (ppm) Assignment
Signal data available in referenced literature[3]Protons of the clavam core and side chain

¹Note: Specific peak assignments for clavulanic acid can be found in the cited literature. The spectrum of the amine salt is presented as a reference.

Table 2: ¹³C NMR Data (Carbon NMR)
Clavulanic Acid (Expected) This compound (Expected)
Expected Chemical Shift (ppm) Assignment
~50-70Aliphatic carbons in the clavam ring
~100-150Olefinic carbons in the side chain
~170-180Carbonyl and carboxyl carbons
Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data
Clavulanic Acid¹ This compound (Expected)
Wavenumber (cm⁻¹) Assignment
3200-3500O-H stretching (carboxylic acid)[4]
1700-1800C=O stretching (β-lactam ring)[4]
~1650C=C stretching (side chain)
~1700C=O stretching (carboxylic acid)[4]

¹Note: The FTIR spectrum of clavulanic acid is often analyzed in combination with amoxicillin in pharmaceutical preparations.[4][5][6]

Table 4: Mass Spectrometry (MS) Data
Clavulanic Acid This compound
Ionization Mode m/z
ESI-[M-H]⁻ = 198.0[7]

Note: The mass-to-charge ratio (m/z) for this compound is calculated based on its exact mass of 143.0582 g/mol .[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.[4]

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or water) to a concentration of approximately 1 µg/mL.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography (LC) system.[8][9] Acquire the mass spectrum in either positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[10]

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Authentication Workflow

The following diagram illustrates a logical workflow for the authentication of a sample purported to be this compound using the comparative spectroscopic data.

Authentication Workflow for this compound cluster_0 Spectroscopic Analysis cluster_1 Data Comparison cluster_2 Authentication Decision cluster_3 Reference Data Sample Test Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Compare_NMR Compare with Expected ¹H and ¹³C NMR Data NMR->Compare_NMR Compare_FTIR Compare with Expected FTIR Data FTIR->Compare_FTIR Compare_MS Compare with Expected MS Data MS->Compare_MS Decision All Data Consistent? Compare_NMR->Decision Compare_FTIR->Decision Compare_MS->Decision Authenticated Authenticated Decision->Authenticated Yes Not_Authenticated Not Authenticated Decision->Not_Authenticated No Ref_Clavulanic Clavulanic Acid Data Ref_Clavulanic->Compare_NMR Ref_Clavulanic->Compare_FTIR Ref_Clavulanic->Compare_MS Ref_Theoretical Theoretical this compound Data Ref_Theoretical->Compare_NMR Ref_Theoretical->Compare_FTIR Ref_Theoretical->Compare_MS

Caption: Authentication workflow for this compound.

References

Validation of a Stability-Indicating Assay for 2-Hydroxymethylclavam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of a stability-indicating assay for 2-Hydroxymethylclavam, a key intermediate in the synthesis of clavulanic acid analogues. Due to the limited publicly available data specific to this compound, this document leverages established methodologies and experimental data from the closely related and structurally similar compound, clavulanic acid, to present a representative guide. The principles and techniques outlined are directly applicable to the validation of an assay for this compound.

I. Comparison of Analytical Methods for Stability-Indicating Assays

The primary analytical technique for the stability-indicating assay of clavulanic acid and its derivatives is High-Performance Liquid Chromatography (HPLC), owing to its high resolution, sensitivity, and specificity.

Analytical Method Typical Column Mobile Phase Composition Detection Key Advantages Considerations
Reverse-Phase HPLC (RP-HPLC) C18 (e.g., Inertsil C18, 250 x 4.0 mm, 4 µm)[1]Isocratic elution with a mixture of buffer (e.g., pH 5.0 buffer) and an organic modifier (e.g., methanol) in a 95:5 (v/v) ratio.[1]UV Detection at 220 nm[1]Simple, fast, precise, and accurate for simultaneous estimation of the active pharmaceutical ingredient (API) and its degradation products.[1]Method development is required to achieve optimal separation of all degradation products from the parent compound.
Ion-Pair RP-HPLC C18Aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier.UV DetectionImproved retention and resolution of polar analytes like clavulanic acid.The use of ion-pairing agents can lead to longer column equilibration times and potential for baseline noise.
HPTLC HPTLC plates pre-coated with silica gelButanol:Methanol:Triethylamine (95:5:10, by volume)[2]UV scanning at 280 nm[2]High throughput and cost-effective for quantification in the presence of degradation products.[2]Lower resolution and sensitivity compared to HPLC.

II. Experimental Protocols for Assay Validation

A stability-indicating assay must be validated to demonstrate its suitability for its intended purpose. The following are detailed methodologies for key validation experiments, based on International Council for Harmonisation (ICH) guidelines.

A. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the assay in the presence of potential degradation products.[3] The drug substance is subjected to various stress conditions to induce degradation.[3]

  • Acid Hydrolysis: 1 mg/mL of the drug substance in 0.1 M HCl is heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mg/mL of the drug substance in 0.1 M NaOH is kept at room temperature for 30 minutes. The solution is then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mg/mL of the drug substance is treated with 3% hydrogen peroxide at room temperature for 1 hour.

  • Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 24 hours. A solution of the drug is also refluxed at 80°C for 2 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 24 hours and also to sunlight for 48 hours.

B. Validation Parameters

The following parameters are evaluated to validate the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

III. Quantitative Data Summary

The following tables summarize typical validation data for a stability-indicating HPLC method for a clavulanic acid-related compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
80125430
90141235
100157890
110174560
120190321
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Amount Added (%)Amount Recovered (µg/mL)% Recovery
8079.899.75
100100.2100.20
120119.599.58
Mean % Recovery 99.84

Table 3: Precision Data

Precision Level % RSD
Repeatability (Intra-day) < 1.0
Intermediate Precision (Inter-day) < 2.0

IV. Visualizations

A. Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation A Literature Review & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase) A->B C Forced Degradation Studies B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H Robustness G->H I System Suitability H->I J Validated Stability-Indicating Assay Method I->J

Caption: Workflow for the development and validation of a stability-indicating assay.

B. Plausible Degradation Pathway of a Clavam Derivative

The β-lactam ring, characteristic of clavam derivatives, is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring and loss of biological activity.

G cluster_stress Stress Conditions A This compound (Intact Molecule) B Degradation Product 1 (Opened β-lactam ring) A->B Hydrolysis C Further Degradation Products B->C Acid Acid Hydrolysis Acid->B Base Base Hydrolysis Base->B Oxidation Oxidation Oxidation->B

Caption: General degradation pathway of a clavam derivative under stress conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient purification of 2-Hydroxymethylclavam and other clavam metabolites is a critical step in both research and manufacturing. This guide provides a comparative overview of common purification techniques, supported by available experimental data and detailed protocols to aid in the selection and optimization of purification strategies.

This document outlines and compares various methods for the purification of this compound, a naturally occurring clavam metabolite produced by Streptomyces clavuligerus. While specific comparative studies benchmarking different purification techniques for this compound are not abundant in publicly available literature, this guide draws upon established methods for the separation of the closely related and commercially significant compound, clavulanic acid, as well as analytical methods developed for the broader family of clavam metabolites.

Overview of Purification Challenges

The purification of this compound from fermentation broths presents several challenges. These include the presence of multiple structurally similar clavam metabolites, such as clavulanic acid and other 5S clavams like clavam-2-carboxylate and alanylclavam, which can complicate separation.[1] Additionally, the inherent instability of the β-lactam ring in these compounds necessitates careful control of process parameters such as pH and temperature to prevent degradation.

Primary Purification Techniques

The primary methods for the purification of clavams from fermentation broths involve a combination of extraction and chromatographic techniques.

Solvent Extraction

Liquid-liquid extraction is a common initial step to separate clavams from the complex fermentation broth. This technique relies on the differential solubility of the target compounds in two immiscible liquid phases.

Experimental Protocol:

A typical protocol for the extraction of clavulanic acid, which can be adapted for this compound, involves the following steps:

  • Broth Clarification: The fermentation broth is first clarified by centrifugation or filtration to remove microbial cells and other solid debris.

  • Acidification: The pH of the clarified broth is adjusted to approximately 2.0. This protonates the carboxylic acid group of the clavams, increasing their solubility in organic solvents.

  • Extraction: An organic solvent, such as ethyl acetate, is mixed with the acidified broth. The clavams partition into the organic phase.

  • Back Extraction: The clavam-rich organic phase is then typically back-extracted into an aqueous buffer at a neutral pH to return the deprotonated, more stable form into the aqueous phase for further purification.

Studies on clavulanic acid recovery have shown that maintaining low temperatures (around 10°C) and a pH of 2.0 during extraction can minimize degradation.[2]

Adsorption

Adsorption onto solid-phase materials is another strategy for the initial capture and concentration of clavams from the fermentation broth.

Experimental Protocol:

  • Adsorbent Selection: Various adsorbents can be used, with selection depending on the specific properties of the target clavam.

  • Contacting: The clarified fermentation broth is mixed with the adsorbent material, allowing the clavam to bind.

  • Washing: The adsorbent is washed to remove unbound impurities.

  • Elution: The bound clavam is eluted using a suitable solvent.

For clavulanic acid, adsorption has been shown to be favored by increasing the adsorbent-to-liquid ratio, with the highest separation achieved at a 40%–45% solid/liquid ratio, resulting in the adsorption of approximately 47.7% of the clavulanic acid present in the broth.[2]

Chromatographic Purification Techniques

High-performance liquid chromatography (HPLC) is the cornerstone for achieving high purity of this compound and other clavams. Both analytical and preparative scale chromatography are employed.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a widely used technique for the separation of clavam metabolites.

Experimental Protocol:

A common analytical method for the separation of clavam metabolites, which can be adapted for preparative scale, is as follows:

  • Column: A C18 column is typically used. For example, a Scherzo SM-C18 column (2 × 250 mm, 3 μm) has been used for the separation of specialized metabolites from S. clavuligerus.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is commonly employed.[3]

  • Gradient Program: A typical gradient might start with a high aqueous phase concentration (e.g., 98% A) and gradually increase the organic phase concentration (e.g., to 100% B) to elute compounds with increasing hydrophobicity.[3]

  • Detection: Detection is often performed using UV absorbance, typically around 215-230 nm. For enhanced specificity and sensitivity, mass spectrometry (MS) is coupled with LC.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Since clavams are acidic, anion-exchange chromatography can be an effective purification step.

Experimental Protocol:

A protocol for the purification of clavulanic acid using ion-exchange adsorption involves:

  • Resin Selection: A suitable anion-exchange resin is chosen.

  • Loading: The partially purified clavam solution is loaded onto the column under conditions where the clavam is negatively charged (neutral to slightly alkaline pH).

  • Washing: The column is washed to remove unbound impurities.

  • Elution: The bound clavam is eluted by increasing the salt concentration or decreasing the pH of the mobile phase.

A study on clavulanic acid purification demonstrated that a subsequent ion-exchange adsorption step after an initial aqueous two-phase system extraction resulted in a purification factor of 2 and 100% purification in relation to certain amino acid impurities.[4]

Quantitative Data and Comparison

While direct comparative data for the purification of this compound is limited, we can infer performance from studies on clavulanic acid and the analysis of clavam mixtures.

Purification TechniqueKey Parameters & Performance MetricsReferences
Solvent Extraction Solvent: Ethyl AcetatepH: 2.0Temperature: 10°CPerformance: Minimizes degradation during initial capture.[2]
Adsorption Solid/Liquid Ratio: 40-45%Performance: Adsorbed a mean of 47.7% of clavulanic acid from broth.[2]
Reversed-Phase HPLC Column: C18Mobile Phase: Acetonitrile/Water with Formic AcidPerformance: Provides good resolution of different clavam metabolites.[3]
Ion-Exchange Adsorption Performance: Achieved a 2-fold concentration factor and 100% purification from specific amino acids for clavulanic acid.[4]

Analytical Methods for Benchmarking

Accurate quantification is essential to benchmark the efficiency of any purification technique. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for the analysis of clavam metabolites.

Derivatization: To improve the detection and chromatographic separation of clavams, a pre-column derivatization step with imidazole is often employed. The resulting imidazole derivatives exhibit a strong UV absorbance at around 311 nm, which is characteristic of these compounds.[5]

LC-MS Protocol:

  • Sample Preparation: Culture supernatants are treated with imidazole to derivatize the clavam metabolites.

  • Chromatography: Separation is achieved on a C18 column with a gradient of water and acetonitrile containing a modifier like formic acid.

  • Detection: Mass spectrometry allows for the sensitive and specific detection and quantification of this compound and other clavams.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the purification and analysis processes.

Purification_Workflow cluster_fermentation Fermentation cluster_primary_purification Primary Purification cluster_chromatography Chromatographic Purification cluster_final_product Final Product Fermentation Streptomyces clavuligerus Fermentation Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Solvent_Extraction Solvent Extraction Clarification->Solvent_Extraction Adsorption Adsorption Clarification->Adsorption RPC Reversed-Phase Chromatography (RPC) Solvent_Extraction->RPC IEC Ion-Exchange Chromatography (IEC) Solvent_Extraction->IEC Adsorption->RPC Adsorption->IEC Pure_Clavam Purified this compound RPC->Pure_Clavam IEC->Pure_Clavam Analytical_Workflow Sample Sample from Purification Step Derivatization Imidazole Derivatization Sample->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis (Yield, Purity) MS_Detection->Data_Analysis

References

Comparative Metabolomics of Wild-Type and Mutant S. clavuligerus for Clavam Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of Streptomyces clavuligerus is paramount for optimizing the production of the invaluable β-lactamase inhibitor, clavulanic acid. This guide provides an objective comparison of clavam production between wild-type S. clavuligerus and key mutant strains, supported by experimental data and detailed methodologies.

Streptomyces clavuligerus is a filamentous bacterium renowned for its ability to produce a variety of secondary metabolites, including the clinically significant clavulanic acid.[1] Clavulanic acid's potent inhibitory action against β-lactamase enzymes makes it a critical component in combination antibiotic therapies.[2] However, the wild-type strain also produces other competing metabolites, such as cephamycin C and a family of stereochemically distinct clavams known as 5S clavams.[2][3] Genetic manipulation of key regulatory and biosynthetic genes offers a promising avenue for redirecting metabolic flux towards enhanced clavulanic acid production. This guide delves into the metabolomic consequences of such mutations, providing a comparative analysis to inform future strain engineering strategies.

Quantitative Comparison of Metabolite Production

The following tables summarize the quantitative differences in the production of key secondary metabolites between wild-type S. clavuligerus and various mutant strains. These mutations target key regulatory and biosynthetic genes, leading to significant shifts in the metabolic output.

StrainGenotypeClavulanic Acid ProductionCephamycin C Production5S Clavams ProductionHolomycin ProductionReference
Wild-type-BaselineBaselineBaselineTrace amounts[4]
ΔccaRDeletion of the global activator of cephamycin C and clavulanic acid biosynthesisAbolishedAbolishedAbolishedSignificantly upregulated[5][6][7]
ΔclaRDeletion of the pathway-specific activator of clavulanic acid biosynthesisAbolishedUnaffected or slightly reduced-Upregulated[5]
ΔoppA2Deletion of a putative oligopeptide permease geneAbolishedUnaffected-Significantly upregulated[1][8]
ΔsnkDeletion of the sensor kinase of the 5S clavam two-component systemUnaffectedUnaffectedAbolished-[2][3][9]
Δres2Deletion of the response regulator of the 5S clavam two-component systemUnaffectedUnaffectedAbolished-[2][3][9]
Δres1Deletion of a pseudo-response regulator of the 5S clavam two-component systemUnaffectedUnaffectedOverproduced-[2][3][9]

Note: "-" indicates that data was not available in the cited sources. Production levels are relative to the wild-type strain under similar fermentation conditions.

Experimental Protocols

Fermentation of S. clavuligerus Strains

A standardized fermentation protocol is crucial for reproducible comparative metabolomics. The following is a general procedure for submerged fermentation of S. clavuligerus.

a. Media and Culture Conditions:

  • Seed Culture: Spores of S. clavuligerus are inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C with shaking (250 rpm) for 48-72 hours.

  • Production Culture: The seed culture is then used to inoculate a production medium, such as a soy-based medium supplemented with glycerol as the primary carbon source.[10] Fermentations are typically carried out in baffled flasks at 28°C with vigorous shaking for 5-7 days.

b. Sample Collection:

  • Aliquots of the culture broth are collected at regular intervals (e.g., every 24 hours) to monitor growth and secondary metabolite production.

  • Samples are centrifuged to separate the mycelium from the supernatant. Both fractions are immediately frozen in liquid nitrogen and stored at -80°C until extraction.

Metabolite Extraction

a. Extraction from Supernatant:

  • For the analysis of extracellular metabolites like clavulanic acid, the fermentation supernatant is typically used directly after filtration through a 0.22 µm filter.

  • In some cases, a protein precipitation step is employed. An equal volume of a cold organic solvent, such as acetonitrile or methanol, is added to the supernatant.[9] The mixture is vortexed and centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.

b. Extraction from Mycelium:

  • For intracellular metabolites, the frozen mycelium is subjected to a cell disruption method, such as bead beating or sonication, in the presence of an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • The mixture is then centrifuged, and the supernatant containing the intracellular metabolites is collected.

LC-MS/MS Analysis for Clavam Quantification

a. Chromatographic Separation:

  • Metabolites are separated using a reverse-phase liquid chromatography system.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of a modifier like formic acid or ammonium acetate, is employed to achieve separation.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

b. Mass Spectrometric Detection:

  • A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the target metabolites.

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for the detection of clavulanic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, as it offers high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each metabolite of interest.[3]

Visualizing Metabolic and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the key biosynthetic and regulatory pathways involved in clavam production in S. clavuligerus.

clavam_biosynthesis G3P Glyceraldehyde-3-P CEA N²-(2-carboxyethyl)-arginine G3P->CEA Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoproclavaminate CEA->DGPC Proclavaminate Proclavaminic Acid DGPC->Proclavaminate Clavaminate Clavaminic Acid Proclavaminate->Clavaminate Clavaldehyde Clavaldehyde Clavaminate->Clavaldehyde claR dependent Intermediates Various Intermediates Clavaminate->Intermediates cvm genes CA Clavulanic Acid (5R) Clavaldehyde->CA Clavams_5S 5S Clavams Intermediates->Clavams_5S

Caption: Biosynthetic pathway of clavulanic acid and 5S clavams.

clavam_regulation CcaR CcaR ClaR ClaR CcaR->ClaR + CA_genes Clavulanic Acid Biosynthesis Genes CcaR->CA_genes + Ceph_genes Cephamycin C Biosynthesis Genes CcaR->Ceph_genes + ClaR->CA_genes + Snk_Res Snk/Res System Clavams_5S_genes 5S Clavams Biosynthesis Genes Snk_Res->Clavams_5S_genes +

Caption: Simplified regulatory network of clavam production.

experimental_workflow Fermentation S. clavuligerus Fermentation (Wild-type & Mutants) Sampling Sample Collection (Mycelium & Supernatant) Fermentation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Comparison LCMS->Data

References

Assessing the Purity of 2-Hydroxymethylclavam Preparations: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2-Hydroxymethylclavam, a key intermediate in the biosynthesis of clavam antibiotics, necessitates rigorous purity assessment to ensure safety and efficacy in research and pharmaceutical applications. This guide provides a comprehensive comparison of orthogonal analytical methods for the characterization of this compound preparations, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Assessment and Orthogonal Methods

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1] Orthogonal analytical methods—techniques that measure the same analyte based on different chemical or physical principles—provide a more comprehensive and reliable assessment of purity by reducing the risk of overlooking co-eluting or masked impurities.[2][3][4][5] This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity profiling of this compound.

Potential Impurities in this compound Preparations

While specific impurity profiles for this compound are not extensively documented in publicly available literature, potential impurities can be inferred from its biosynthetic pathway and the known degradation products of related clavam structures.[6][7][8] These may include starting materials, intermediates, and degradation products such as clavam-2-carboxylic acid and other oxidized or hydrolyzed forms. For the purpose of this guide, we will consider a hypothetical impurity profile to illustrate the comparative performance of the analytical methods.

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. The following sections detail the principles, experimental protocols, and comparative performance of four key orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy for the separation and determination of impurities.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution using a mixture of 0.1 M NaH₂PO₄ buffer (pH 3.2) and methanol.[7]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 220 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Data Summary:

ParameterResult
Retention Time of this compound ~ 4.5 min
Resolution of Key Impurities > 2.0
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for the identification and quantification of trace impurities.[11][12][13]

Experimental Protocol:

  • Instrumentation: A UPLC-MS/MS system, such as a Waters ACQUITY UPLC coupled to a Xevo TQ-S mass spectrometer.[14]

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12][15]

  • Flow Rate: 0.4 mL/min.[12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted impurity analysis and full scan for unknown impurity identification.[12][16]

  • Sample Preparation: Similar to HPLC, with further dilution as needed for MS sensitivity.

Data Summary:

ParameterResult
Parent Ion (m/z) of this compound [M+H]⁺
Fragment Ions (m/z) Specific to compound structure
LOD < 1 ng/mL
LOQ 2.5 ng/mL[14]
Linearity (R²) > 0.995[17]
Precision (%RSD) < 5%[15]
Accuracy (% Recovery) 95-105%[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. It is particularly useful for identifying and characterizing unknown impurities without the need for reference standards.[18][19]

Experimental Protocol:

  • Instrumentation: Bruker Avance III 600 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete structural assignment.[20][21]

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent.

Data Summary:

ParameterResult
¹H Chemical Shifts (ppm) Characteristic signals for the clavam core and hydroxymethyl group.
¹³C Chemical Shifts (ppm) Resonances corresponding to all carbon atoms in the molecule.
Impurity Identification Structural elucidation of impurities based on unique NMR signals.
Quantitative NMR (qNMR) Purity determination against a certified reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique that can be used for qualitative analysis and to detect the presence of impurities with different functional groups.[22][23]

Experimental Protocol:

  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

Data Summary:

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (hydroxyl group)
~1780C=O stretch (β-lactam ring)
~1690C=C stretch
~1200-1000C-O stretch

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the orthogonal analytical methods.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantitation cluster_1 Structural Elucidation & Confirmation HPLC HPLC Analysis Impurity_Detected Impurity Detected? HPLC->Impurity_Detected LCMS LC-MS Analysis LCMS->Impurity_Detected NMR NMR Spectroscopy FTIR FTIR Spectroscopy NMR->FTIR Further Confirmation Report Final Purity Report NMR->Report FTIR->Report Sample This compound Sample Sample->HPLC Sample->LCMS Impurity_Detected->NMR Yes Impurity_Detected->Report No

Caption: General workflow for the purity assessment of this compound.

Orthogonal_Methods_Relationship cluster_separation Separation-Based cluster_structure Structure-Based HPLC HPLC (Quantitative) LCMS LC-MS (Quantitative & Identification) HPLC->LCMS Complementary Data NMR NMR (Structural Elucidation) LCMS->NMR Confirmatory Analysis FTIR FTIR (Functional Groups) NMR->FTIR Functional Group Confirmation

Caption: Logical relationship between the orthogonal analytical methods.

Conclusion

The comprehensive purity assessment of this compound preparations is best achieved through the strategic application of orthogonal analytical methods. While HPLC provides robust quantification of known impurities, LC-MS offers superior sensitivity and the ability to identify unknown components. NMR spectroscopy remains the gold standard for definitive structural elucidation, and FTIR serves as a rapid, complementary technique for functional group analysis. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby supporting the development of safe and effective therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxymethylclavam

Author: BenchChem Technical Support Team. Date: November 2025

Risk Assessment and Hazard Identification

2-Hydroxymethylclavam belongs to the clavam family, which includes clavulanic acid, a potent β-lactamase inhibitor.[1][2] While specific toxicity data for this compound is limited, compounds in this class can present several potential hazards:

  • Allergic Reactions : β-lactam compounds are known to cause allergic skin reactions and respiratory sensitization in some individuals.[1]

  • Skin and Eye Irritation : As with many chemical compounds, there is a potential for skin and eye irritation upon direct contact.[3][4]

  • Unknown Toxicity : Due to the lack of specific toxicological data, it is prudent to treat this compound as a compound with unknown toxicity and handle it with a high degree of caution.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE program is essential for the safe handling of this compound. The selection of appropriate PPE depends on the specific laboratory procedures being performed and the potential for exposure.

Summary of Recommended PPE for Handling this compound

Operation Potential Exposure Required PPE Recommended PPE
Weighing and Aliquoting (Solid Form) Inhalation of dust, skin contactNitrile Gloves (double-gloving recommended), Safety Glasses with Side Shields, Laboratory CoatChemical Splash Goggles, Face Shield, Disposable Sleeve Covers
Solution Preparation and Handling Skin and eye contact with splashesNitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Laboratory CoatFace Shield, Chemical-Resistant Apron
Cell Culture and In Vitro Assays Aerosol inhalation, skin and eye contactNitrile Gloves, Safety Glasses with Side Shields, Laboratory CoatN95 Respirator (if aerosols are generated), Disposable Gown
Large-Scale Operations (>1g) Increased risk of all exposure typesDouble Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Laboratory Coat or GownRespiratory protection (consult safety officer), Chemical-Resistant Apron and Sleeve Covers

Detailed PPE Specifications:

  • Hand Protection :

    • Gloves : Chemical-resistant nitrile gloves are recommended. For handling larger quantities or for prolonged tasks, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye and Face Protection :

    • Safety Glasses : At a minimum, safety glasses with side shields should be worn.

    • Chemical Splash Goggles : These are required when there is a risk of splashing.[3]

    • Face Shield : A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing or when handling larger quantities.[4]

  • Body Protection :

    • Laboratory Coat : A standard laboratory coat should be worn at all times.

    • Chemical-Resistant Apron/Gown : For procedures with a significant risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.[6]

  • Respiratory Protection :

    • Work with this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • If there is a potential for aerosol generation outside of a fume hood, respiratory protection (e.g., an N95 respirator) may be necessary. A risk assessment should be conducted by an environmental health and safety professional to determine the appropriate level of respiratory protection.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action and Disposal start Start: Handling this compound assess_procedure Assess the Procedure (e.g., weighing, solution prep) start->assess_procedure Initiate Task assess_quantity Assess the Quantity (small vs. large scale) assess_procedure->assess_quantity assess_exposure Identify Potential Exposure Routes (inhalation, dermal, ocular) assess_quantity->assess_exposure select_hand Hand Protection: - Nitrile Gloves - Double-gloving? assess_exposure->select_hand Based on Assessment select_eye Eye/Face Protection: - Safety Glasses - Goggles? - Face Shield? assess_exposure->select_eye select_body Body Protection: - Lab Coat - Apron/Gown? assess_exposure->select_body select_respiratory Respiratory Protection: - Fume Hood - Respirator? assess_exposure->select_respiratory don_ppe Don Appropriate PPE select_hand->don_ppe select_eye->don_ppe select_body->don_ppe select_respiratory->don_ppe perform_work Perform Work in Designated Area don_ppe->perform_work doff_ppe Doff PPE Correctly perform_work->doff_ppe dispose Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood.

  • Designated Area : Establish a designated area for handling this compound. This area should be clearly marked.

  • Hygiene Practices : Avoid eating, drinking, or smoking in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Spill Management:

  • Minor Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.

  • Ventilation : Ensure the area is well-ventilated during and after cleanup.

  • Major Spills : In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan:

  • Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal : Dispose of all chemical waste through your institution's hazardous waste program. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting. Always consult with your institution's environmental health and safety department for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethylclavam
Reactant of Route 2
2-Hydroxymethylclavam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.